molecular formula C12H18O5S B15540727 Benzyl-PEG2-MS

Benzyl-PEG2-MS

Cat. No.: B15540727
M. Wt: 274.34 g/mol
InChI Key: JITMDLGZONISDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG2-MS is a useful research compound. Its molecular formula is C12H18O5S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5S/c1-18(13,14)17-10-9-15-7-8-16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITMDLGZONISDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Benzyl-PEG2-MS: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl-PEG2-MS, a bifunctional molecule incorporating a benzyl (B1604629) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a mesylate leaving group, is a critical reagent in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and a visual representation of its role in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

Quantitative data for this compound and its immediate precursors are summarized below, providing a clear reference for its physicochemical characteristics.

PropertyValueReference
Chemical Name 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate
Synonyms Benzyl-PEG2-Mesylate, this compound
CAS Number 150272-33-6
Molecular Formula C₁₂H₁₈O₅S
Molecular Weight 274.34 g/mol
Purity Typically >98%
Appearance Varies (often a liquid or oil)Inferred from related compounds[1]
Storage Temperature 2-8°C, Sealed in a dry environment

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent application in the assembly of a PROTAC molecule.

Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding alcohol precursor, Benzyl-PEG2-OH.

Materials:

  • Benzyl-PEG2-OH (2-(2-(Benzyloxy)ethoxy)ethanol)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a round bottom flask under an inert atmosphere (N₂ or Ar), dissolve Benzyl-PEG2-OH (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Mesylation: Slowly add a solution of methanesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel to obtain the final product.

Application: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC, where this compound serves as the linker to connect a target protein ligand and an E3 ligase ligand. This example assumes the E3 ligase ligand contains an amine handle for nucleophilic substitution.

Materials:

  • This compound

  • Amine-containing E3 ligase ligand

  • Target protein ligand with a suitable functional group for subsequent coupling (e.g., a carboxylic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Peptide coupling reagents (e.g., HATU, HOBt) if coupling to a carboxylic acid in the final step

  • Magnetic stirrer and stir bar

  • Reaction vial

  • Nitrogen or Argon gas supply

Procedure:

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • Reaction Setup: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Addition of Base: Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at 60°C overnight under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the E3 ligase ligand-linker conjugate.

  • Purification: Upon completion, purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the purified E3 ligase ligand-linker intermediate.

Step 2: Final Coupling with the Target Protein Ligand

This step assumes the target protein ligand has a carboxylic acid that will be coupled to the newly installed hydroxyl group on the linker (after deprotection of the benzyl group).

  • Deprotection of the Benzyl Group (if necessary):

    • Dissolve the E3 ligase ligand-linker intermediate in a suitable solvent like methanol (B129727) or ethanol.

    • Add Palladium on carbon (Pd/C, 10 mol%).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Activation of the Target Protein Ligand: In a separate vial, dissolve the target protein ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Final Coupling: Add the deprotected E3 ligase ligand-linker intermediate to the activated target protein ligand solution.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the formation of the final PROTAC molecule by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product & Analysis A This compound D Step 1: Nucleophilic Substitution (Coupling of Linker to E3 Ligand) A->D B E3 Ligase Ligand (with Amine) B->D C Target Protein Ligand (with Carboxylic Acid) H Step 3: Amide Coupling (Final PROTAC Assembly) C->H E Intermediate: E3 Ligand-PEG2-Benzyl D->E Formation F Step 2: Benzyl Deprotection (Hydrogenolysis) E->F G Intermediate: E3 Ligand-PEG2-OH F->G Formation G->H I Final PROTAC Molecule H->I Formation J Purification (HPLC) I->J K Characterization (NMR, MS) J->K

Caption: Workflow for PROTAC synthesis using this compound.

The successful application of this compound in the synthesis of PROTACs and other bioconjugates relies on a thorough understanding of its properties and reactivity. This guide provides a foundational resource for researchers to effectively utilize this versatile linker in their drug discovery and development endeavors.

References

Benzyl-PEG2-MS chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl-PEG2-MS: Chemical Structure, Synthesis, and Characterization

Introduction

This compound is a bifunctional chemical linker characterized by a benzyl (B1604629) protecting group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal mesylate (Ms) group. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis and bioconjugation.[1] The hydrophilic PEG chain enhances the solubility of molecules in aqueous media, a desirable property in drug development and proteomics.[2] This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is a derivative of diethylene glycol. One hydroxyl group is protected by a benzyl ether, while the other is converted to a methanesulfonate (B1217627) ester. This structure provides a stable, protected hydroxyl group on one end and a highly reactive site for nucleophilic attack on the other.

Quantitative Data Summary

The key quantitative and identifying data for this compound and its precursor are summarized in the table below.

PropertyThis compoundBenzyl-PEG2-alcohol (Precursor)
CAS Number 150272-33-6[3]2050-25-1[4]
Synonyms N/ADiethylene Glycol Monobenzyl Ether[4]
Molecular Formula C₁₂H₁₈O₅SC₁₁H₁₆O₃[4]
Molecular Weight 274.33 g/mol 196.24 g/mol [4]
Purity Typically >98.0%[3]Typically ≥95%[4]
Appearance Varies (often an oil or solid)Liquid
Storage Condition -20°C, keep dry and avoid sunlight[2][4]-5°C, keep dry and avoid sunlight[4]

Chemical Structure Visualization

The 2D chemical structure of this compound is depicted below, illustrating the connectivity of the benzyl group, the PEG spacer, and the terminal mesylate group.

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the mesylation of its precursor, Benzyl-PEG2-alcohol (also known as diethylene glycol monobenzyl ether). This reaction involves the conversion of the terminal hydroxyl group into a methanesulfonate ester using methanesulfonyl chloride (MsCl) in the presence of a base.

Synthesis Workflow

The general workflow for the synthesis is a one-step conversion of the alcohol to the mesylate.

workflow start Benzyl-PEG2-alcohol (C₁₁H₁₆O₃) process Mesylation Reaction (0°C to Room Temp, 12-24h) Under Inert Atmosphere (N₂ or Ar) start->process reagents Methanesulfonyl Chloride (MsCl) Triethylamine (B128534) (TEA) or Pyridine Anhydrous Dichloromethane (DCM) reagents->process product Crude this compound process->product purification Work-up & Purification (Aqueous Wash, Column Chromatography) product->purification final_product Purified this compound (C₁₂H₁₈O₅S) purification->final_product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the mesylation of PEG-alcohols.[5]

Materials:

  • Benzyl-PEG2-alcohol (1.0 equivalent)

  • Methanesulfonyl chloride (MsCl, 1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl-PEG2-alcohol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture. Ensure the temperature remains at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[5]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting alcohol.[5]

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by the slow addition of water or saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Characterization and Analysis Protocols

After synthesis and purification, the identity and purity of this compound must be confirmed using analytical techniques.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the product and assess its purity.[6]

Objective: To verify the mass of this compound (Expected [M+Na]⁺ ≈ 297.08) and determine purity.

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Triple Quadrupole).[6]

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).[6]

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Inject 1-5 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.[6]

    • Set the flow rate to 0.2-0.4 mL/min.

    • Monitor the elution profile with a UV detector at 254 nm (for the benzyl group).

  • MS Conditions:

    • Use Electrospray Ionization (ESI) in positive ion mode.[6]

    • Scan a mass range appropriate for the expected product (e.g., m/z 100-500).

  • Data Analysis: The HPLC chromatogram should show a single major peak, indicating high purity. The corresponding mass spectrum for this peak should display the correct molecular ion for this compound (e.g., [M+H]⁺, [M+Na]⁺).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the detailed chemical structure of the final product.[7]

Objective: To verify the presence of all expected proton and carbon signals and confirm the structure of this compound.

Materials & Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

  • NMR tubes.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Analysis (Expected ¹H NMR signals in CDCl₃):

    • ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

    • ~4.55 ppm (s, 2H): Benzylic protons (-O-CH₂ -Ph).

    • ~4.35 ppm (t, 2H): Methylene (B1212753) protons adjacent to the mesylate group (-CH₂ -OMs).

    • ~3.70 ppm (m, 6H): Overlapping methylene protons of the PEG backbone and the methylene group adjacent to the mesylated CH₂ (-O-CH₂ -CH₂-O- and -O-CH₂ -CH₂-OMs).

    • ~3.05 ppm (s, 3H): Methyl protons of the mesylate group (CH₃-SO₂-).

    • The integration of these peaks should correspond to the number of protons in each environment. The disappearance of the broad hydroxyl proton signal from the starting material (Benzyl-PEG2-alcohol) is a key indicator of reaction completion.[8]

References

Introduction to PEG linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PEG Linkers in Bioconjugation

Introduction to PEG Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities, such as proteins, peptides, small molecule drugs, or nanoparticles.[1][2][3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, has become a cornerstone in pharmaceutical development for enhancing the therapeutic and diagnostic potential of biomolecules.[4][5][6]

PEG is a polymer composed of repeating ethylene (B1197577) oxide units, which is recognized for its biocompatibility, water solubility, and low immunogenicity.[3][6][7][8] When used as linkers, these chains modulate the physicochemical properties of the resulting conjugate, offering significant pharmacological advantages.[4][9]

Key Benefits of PEGylation:

  • Improved Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules and protects the conjugate from enzymatic degradation.[1][2][10]

  • Reduced Immunogenicity: PEG chains can mask antigenic sites on a therapeutic protein, reducing its recognition by the immune system and minimizing the risk of an immune response.[2][4][5][9]

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the bioconjugate, PEGylation slows its clearance by the kidneys, extending its time in circulation and often allowing for reduced dosing frequency.[4][5][9]

  • Enhanced Drug Targeting: In oncology, the increased size of PEGylated nanoparticles or drugs can lead to passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5][]

Classification of PEG Linkers

PEG linkers are categorized based on their architecture, the reactivity of their terminal functional groups, and their stability in biological systems.[2]

  • Based on Architecture:

    • Linear PEG Linkers: Consist of a single, straight PEG chain with functional groups at one or both ends. They are the most common type, valued for their simplicity.[2][12]

    • Branched PEG Linkers: Feature multiple PEG arms extending from a central core. This structure provides a greater shielding effect and a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[2][12][13]

    • Multi-Arm PEG Linkers: Possess three or more PEG arms, often used for creating hydrogels or for developing multivalent conjugates that can bind to multiple targets.[1][2][14]

  • Based on Functionality:

    • Homobifunctional Linkers: Have two identical reactive groups, used for crosslinking molecules with the same type of functional group.[2][4]

    • Heterobifunctional Linkers: Contain two different reactive groups, enabling the sequential and specific conjugation of two distinct molecules.[2][4][15] This is critical for applications like antibody-drug conjugates (ADCs).[15]

  • Based on Reactive Chemistry:

    • Amine-Reactive (e.g., NHS Esters): N-hydroxysuccinimide (NHS) esters react efficiently with primary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds.[1][2][16]

    • Thiol-Reactive (e.g., Maleimides): Maleimide (B117702) groups react specifically with sulfhydryl (thiol) groups on cysteine residues to form stable thioether bonds.[1][2][17]

    • Click Chemistry (e.g., Azides, Alkynes): Azide and alkyne groups enable highly efficient and specific conjugation through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2][18]

Quantitative Impact of PEG Linkers on Bioconjugates

The length and structure of a PEG linker are critical design parameters that significantly influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a bioconjugate. The selection of an optimal linker length often involves balancing the benefits of a longer circulation time against potential drawbacks like reduced bioactivity due to steric hindrance.[13][19]

Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
Linker LengthAnimal ModelKey PK ParameterResult
Short (e.g., PEG2-PEG4)RodentClearanceFaster clearance, shorter half-life.[20]
Intermediate (e.g., PEG8-PEG12)RodentHalf-life (t½)Slower clearance, longer half-life, often reaching a plateau of PK improvement.[20][21]
Long (e.g., PEG24)RodentArea Under Curve (AUC)Significantly prolonged half-life and increased plasma concentration (AUC).[20][21]
Table 2: Effect of PEG Linker Length on In Vivo Efficacy of Folate-Linked Liposomal Doxorubicin
PEG Linker Length (MW)Animal ModelKey Efficacy ParameterResult
2,000 DaTumor-bearing miceTumor AccumulationModerate tumor accumulation.[22]
5,000 DaTumor-bearing miceTumor AccumulationIncreased tumor accumulation compared to 2K PEG.[22]
10,000 DaTumor-bearing miceTumor Size ReductionHighest tumor accumulation; tumor size reduced by >40% compared to 2K and 5K groups.[22]

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation via NHS Ester Chemistry

This protocol details the conjugation of an NHS-activated PEG linker to primary amines (e.g., lysine residues) on a target protein.[23][24]

A. Materials and Reagents:

  • Target protein (1-10 mg/mL in amine-free buffer)

  • PEG-NHS Ester reagent (e.g., mPEG-NHS)

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS) or 0.1 M phosphate (B84403) buffer, pH 7.2-8.0. Avoid buffers containing primary amines like Tris.[23][25]

  • Anhydrous, water-miscible organic solvent (DMSO or DMF)

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5

  • Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes)[1][25]

B. Workflow Diagram:

G cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation Reaction cluster_process 3. Post-Reaction Processing P1 Equilibrate PEG-NHS to Room Temperature P2 Prepare Protein Solution in Amine-Free Buffer P3 Dissolve PEG-NHS in Anhydrous DMSO/DMF (Prepare Fresh) R1 Add PEG-NHS Solution to Protein (e.g., 20x molar excess) P3->R1 R2 Incubate (e.g., 1-2h at RT or overnight at 4°C) R1->R2 Q1 Quench Reaction with Tris or Glycine Buffer R2->Q1 P4 Purify Conjugate via SEC or Dialysis Q1->P4 C1 Characterize Final Product (SDS-PAGE, MS, HPLC) P4->C1

General workflow for protein PEGylation using an NHS ester.

C. Step-by-Step Procedure:

  • Reagent Preparation:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[24][25]

    • Prepare the protein solution in the amine-free Reaction Buffer.[24]

    • Immediately before use, dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent as the NHS ester hydrolyzes quickly.[23][24][25]

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 5:1 to 20:1 PEG:protein) of the PEG-NHS stock solution to the stirred protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[23][24]

    • Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours to overnight at 4°C. Lower temperatures can reduce the rate of hydrolysis.[23][24]

  • Quenching:

    • Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This consumes any unreacted NHS ester.[24]

    • Incubate for an additional 15-30 minutes.[24]

  • Purification and Storage:

    • Remove excess PEG reagent and reaction byproducts using size-exclusion chromatography (SEC), dialysis, or diafiltration.[1][]

    • Store the purified PEGylated protein under conditions similar to the original, unmodified protein.[23]

Protocol 2: Thiol-Reactive PEGylation via Maleimide Chemistry

This protocol describes the site-specific conjugation of a maleimide-activated PEG linker to free sulfhydryl (thiol) groups, such as those on cysteine residues.

A. Materials and Reagents:

  • Target protein or peptide with available thiol groups

  • PEG-Maleimide reagent

  • Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Tris, 10 mM EDTA, pH 7.0). The reaction is highly specific for thiols at a pH of 6.5-7.5.[17][27]

  • (Optional) Reducing agent (e.g., TCEP) if cysteine residues are in a disulfide bond.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol[27]

  • Purification equipment (e.g., SEC, RP-HPLC)[27]

B. Reaction Mechanism Diagram:

Reaction of a PEG-Maleimide with a protein thiol group.

C. Step-by-Step Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.[27]

    • If targeting cysteines involved in disulfide bonds, pre-treat the protein with a reducing agent like TCEP and subsequently remove the reducing agent before adding the PEG-Maleimide.

  • Reagent Preparation:

    • Prepare a stock solution of PEG-Maleimide in a compatible solvent (e.g., DMSO or the Reaction Buffer) immediately before use.[27]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[17]

    • Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect from light if components are light-sensitive.[27]

  • Quenching:

    • (Optional) Add a 2- to 5-fold molar excess of a quenching reagent like L-cysteine to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.[27]

  • Purification:

    • Purify the PEGylated conjugate from unreacted materials using an appropriate method, such as SEC for antibodies or Reverse-Phase HPLC (RP-HPLC) for peptides.[27]

Characterization of PEGylated Bioconjugates

After purification, the final product must be thoroughly characterized to confirm successful conjugation, determine purity, and assess the degree of PEGylation.[10][28]

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Provides a visual confirmation of PEGylation. The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a higher, often broader, band compared to the unmodified protein.

  • Chromatography (HPLC/UPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase (RP) HPLC are used to separate and quantify the PEGylated product from unreacted protein and other impurities.[29][30]

  • Mass Spectrometry (MS): Is a powerful tool for determining the precise mass of the conjugate, which confirms the number of PEG chains attached (degree of PEGylation) and the overall heterogeneity of the product.[29][31][32]

References

The Role of Benzyl-PEG2-MS in Cellular Machinery: A Technical Guide to PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-MS is a bifunctional chemical linker, playing a critical role in the innovative field of targeted protein degradation. It is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to completely remove specific proteins from the cell. This is achieved by harnessing the cell's own natural protein disposal system, the ubiquitin-proteasome system. This guide provides an in-depth exploration of the mechanism of action of PROTACs that utilize linkers such as this compound, offering insights into the underlying cellular pathways and the experimental methodologies used to characterize these powerful molecules.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of action of a PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. This compound serves as the linker component in this elegant mechanism.

The process can be broken down into the following key steps:

  • Ternary Complex Formation: A PROTAC molecule, containing a ligand for the target protein and a ligand for an E3 ubiquitin ligase connected by a linker like this compound, enters the cell. Inside the cell, it facilitates the formation of a ternary complex, consisting of the target protein, the PROTAC, and the E3 ubiquitin ligase.

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ubiquitin ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a degradation signal, which is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides.

  • PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another target protein molecule, thus acting catalytically to induce the degradation of multiple protein copies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for evaluating a novel PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The core signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow PROTAC Evaluation Workflow PROTAC_Synthesis PROTAC Synthesis (using this compound linker) In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) PROTAC_Synthesis->In_Vitro_Binding Cell_Culture Cell Culture Treatment PROTAC_Synthesis->Cell_Culture Western_Blot Western Blot (Target Protein Levels) Cell_Culture->Western_Blot qPCR qPCR (Target mRNA Levels) Cell_Culture->qPCR Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Ubiquitination_Assay In-Cell Ubiquitination Assay Cell_Culture->Ubiquitination_Assay Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

The Role of Benzyl-PEG2-MS in PROTAC Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but plays a critical role in determining the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This technical guide focuses on the role and application of a specific type of linker precursor, Benzyl-PEG2-MS, in the synthesis of PROTACs. We will delve into its chemical structure, its mechanism of action in conjugation reactions, and provide exemplary experimental protocols and data relevant to its use.

Chemical Structure and Properties of this compound

This compound, or Benzyl-diethylene glycol-mesylate, is a chemical reagent designed for the straightforward incorporation of a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) linker into a molecule. Its structure consists of:

  • A Benzyl (B1604629) Group (Bn): This group (C6H5CH2-) often serves as a protecting group for the terminal hydroxyl group of the PEG chain. It is relatively stable but can be removed under specific conditions (e.g., hydrogenolysis) if a free hydroxyl is required for subsequent reactions.

  • A PEG2 Linker: This refers to a diethylene glycol unit (-OCH2CH2OCH2CH2-). PEG linkers are widely used in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide the necessary length and flexibility for the formation of a stable and productive ternary complex.

  • A Mesylate Group (MS): The methanesulfonyl group (-SO2CH3) is an excellent leaving group. Its presence transforms the terminal hydroxyl group of the PEG linker into a reactive site for nucleophilic substitution reactions. This allows for the covalent attachment of the linker to a nucleophilic functional group (such as an amine, phenol, or thiol) on either the E3 ligase ligand or the target protein ligand.

The combination of these three components makes this compound a valuable tool for the modular synthesis of PROTACs, enabling the controlled and directional attachment of the PEG linker.

Mechanism of Action in PROTAC Synthesis

The primary role of this compound in PROTAC formation is to act as an electrophilic building block for the linker. The carbon atom adjacent to the mesylate group is highly electrophilic. When reacted with a nucleophile (Nu-), such as an amine on a ligand, it undergoes a nucleophilic substitution reaction (SN2), displacing the mesylate anion and forming a stable covalent bond.

This reaction is highly efficient and proceeds under mild conditions, which is crucial for complex, multi-step organic syntheses typical for PROTACs. The general reaction scheme is as follows:

Ligand-Nu + Ms-O-PEG2-OBn -> Ligand-Nu-PEG2-OBn + Ms-O-

Following this conjugation, the benzyl protecting group can either be retained in the final PROTAC structure or removed to expose a hydroxyl group for further modification, such as the attachment of the second ligand.

Experimental Protocols

Below are representative protocols for the use of a mesylated PEG linker like this compound in the synthesis of a PROTAC.

Protocol 1: Conjugation of this compound to an Amine-Containing Ligand

Objective: To attach the Benzyl-PEG2 linker to a ligand (Ligand-NH2) for a target protein or E3 ligase.

Materials:

  • Ligand-NH2 (1.0 eq)

  • This compound (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve Ligand-NH2 in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA to the solution. This acts as a non-nucleophilic base to neutralize the methanesulfonic acid byproduct.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting product (Ligand-NH-PEG2-OBn) using column chromatography.

Protocol 2: Deprotection of the Benzyl Group

Objective: To remove the benzyl protecting group to reveal a terminal hydroxyl group for subsequent conjugation.

Materials:

  • Ligand-NH-PEG2-OBn (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the benzyl-protected intermediate in MeOH or EtOAc.

  • Carefully add Pd/C catalyst to the solution.

  • Place the reaction flask under a hydrogen atmosphere (e.g., using a balloon or a hydrogenator).

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product (Ligand-NH-PEG2-OH).

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis steps involving a linker precursor like this compound.

Reaction Step Reactants Reagents & Conditions Typical Yield (%) Analytical Method
Linker Conjugation Ligand-NH2, this compoundDIPEA, DMF, Room Temp, 18h75-90%LC-MS, 1H NMR
Benzyl Deprotection Ligand-NH-PEG2-OBnH2, 10% Pd/C, MeOH, Room Temp, 6h90-99%LC-MS, 1H NMR

Visualizations

Signaling and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key processes and relationships described in this guide.

PROTAC_Formation_Workflow cluster_synthesis PROTAC Synthesis Steps Ligand1_NH2 Ligand 1 (with Nucleophile, e.g., -NH2) Intermediate1 Intermediate 1 (Ligand1-NH-PEG2-OBn) Ligand1_NH2->Intermediate1 Conjugation (SN2 Reaction) Benzyl_PEG2_MS This compound Benzyl_PEG2_MS->Intermediate1 Conjugation (SN2 Reaction) Intermediate2 Intermediate 2 (Ligand1-NH-PEG2-OH) Intermediate1->Intermediate2 Deprotection (Hydrogenolysis) Final_PROTAC Final PROTAC Molecule Intermediate2->Final_PROTAC Final Conjugation Ligand2_X Activated Ligand 2 (with Leaving Group) Ligand2_X->Final_PROTAC Final Conjugation

Caption: Workflow for PROTAC synthesis using this compound.

Ternary_Complex_Formation cluster_complex PROTAC PROTAC Ligand 1 Linker (PEG2) Ligand 2 TargetProtein Target Protein PROTAC:L1->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC:L2->E3Ligase Recruits center PROTAC:Linker->center TargetProtein->center E3Ligase->center TernaryComplex Ternary Complex (Target-PROTAC-E3)

Caption: Formation of the ternary complex facilitated by the PROTAC.

PROTAC_MoA TernaryComplex Ternary Complex (Target-PROTAC-E3) PolyUb Polyubiquitination of Target Protein TernaryComplex->PolyUb E2 Ligase Transfers Ub Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Peptides Recycled Amino Acids Degradation->Peptides

Caption: PROTAC's mechanism of action leading to protein degradation.

This compound represents a class of highly useful and versatile reagents for the construction of PROTAC linkers. The presence of a stable protecting group (Benzyl) and a highly reactive leaving group (Mesylate) allows for a controlled, stepwise synthesis strategy. The incorporated PEG2 moiety provides favorable physicochemical properties, contributing to the overall efficacy of the final PROTAC molecule. The experimental protocols and conceptual workflows provided in this guide offer a foundational understanding for researchers and scientists in the field of targeted protein degradation, enabling the rational design and synthesis of novel PROTACs.

An In-depth Technical Guide to Benzyl-PEG2-MS for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's intrinsic protein disposal machinery, the ubiquitin-proteasome system (UPS).[2]

A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4] The linker is not just a passive spacer; its length, composition, and rigidity are crucial determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex.[5]

This guide provides a comprehensive technical overview of Benzyl-PEG2-MS, a bifunctional linker used in the synthesis of PROTACs. We will delve into its core fundamentals, the strategic roles of its constituent parts, detailed experimental protocols, and the impact of its short chain length on the performance of protein degraders.

Core Concepts of the this compound Linker

This compound is a bifunctional linker featuring a benzyl (B1604629) group, a two-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal mesylate (MS) group. This specific architecture offers a unique combination of properties for PROTAC design.

  • Benzyl Group: The rigid aromatic benzyl group can provide conformational restriction to the linker.[6] This reduced flexibility can pre-organize the PROTAC into a conformation that is more favorable for binding to the POI and the E3 ligase, thereby lowering the entropic penalty of forming the ternary complex.[3] Additionally, the benzyl group can engage in non-covalent interactions, such as π-π stacking with amino acid residues on the surface of the POI or E3 ligase, which can further stabilize the ternary complex.[4]

  • PEG2 Chain: The two-unit polyethylene glycol chain is a short, hydrophilic spacer. The PEG component can enhance the aqueous solubility of the PROTAC, a common challenge for these often large and lipophilic molecules.[6] While longer PEG chains are known to significantly improve solubility, even a short PEG2 linker can help to mitigate the hydrophobicity of the overall molecule. The flexibility of the PEG chain, although short, can also play a role in allowing the PROTAC to adopt a conformation suitable for ternary complex formation.[7]

  • Mesylate (MS) Group: The mesylate group is an excellent leaving group, making the terminus of the linker highly reactive towards nucleophiles. This allows for efficient and straightforward conjugation to a nucleophilic functional group (such as an amine, thiol, or hydroxyl group) present on either the POI-binding ligand or the E3 ligase-binding ligand during PROTAC synthesis.

Signaling Pathway and Mechanism of Action

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved through a catalytic cycle that co-opts the cell's ubiquitin-proteasome system.

PROTAC_Mechanism cluster_binding Binding cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Ternary->E3 Releases Ub_POI Ubiquitinated POI Ternary->Ub_POI Recruits & Catalyzes Ub Ubiquitin Ub->Ub_POI Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, acting in a catalytic manner.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of the protein that is degraded at high PROTAC concentrations.[]

The length of the linker is a critical factor influencing both DC50 and Dmax. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the POI and E3 ligase into the optimal orientation for efficient ubiquitination. While specific data for PROTACs utilizing a this compound linker is not widely available in the public domain, the following table provides an illustrative example of how linker length can impact PROTAC performance based on general trends observed in the literature.[4]

Linker CompositionRepresentative DC50 (nM)Representative Dmax (%)Rationale
Benzyl-PEG250060A short linker may cause steric hindrance, leading to suboptimal ternary complex formation and reduced degradation efficiency.[7]
Benzyl-PEG410085An intermediate linker length may allow for more favorable positioning of the POI and E3 ligase, improving degradation.
Benzyl-PEG625>95An optimal linker length can provide the necessary flexibility and distance for efficient ternary complex formation and potent degradation.
Benzyl-PEG85090A longer linker might introduce excessive flexibility, potentially decreasing the stability of the ternary complex and reducing potency.

Note: The data presented in this table is illustrative and serves to demonstrate the general principle of linker length optimization. Actual values are highly dependent on the specific POI, E3 ligase, ligands, and cell line used.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker is a multi-step process that involves the sequential conjugation of the POI and E3 ligase ligands. The following sections provide a generalized protocol for the synthesis and evaluation of a PROTAC.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound involves the nucleophilic substitution of the mesylate group, followed by further chemical modifications to attach the second ligand.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - Ligand 1 (e.g., POI-NH2) - Ligand 2 (e.g., E3-COOH) Step1 Step 1: Conjugation of Ligand 1 (Nucleophilic Substitution) Start->Step1 Intermediate Intermediate: Benzyl-PEG2-Ligand 1 Step1->Intermediate Step2 Step 2: Functional Group Modification of Benzyl Group (e.g., Oxidation to COOH) Intermediate->Step2 Activated_Intermediate Activated Intermediate: HOOC-PEG2-Ligand 1 Step2->Activated_Intermediate Step3 Step 3: Conjugation of Ligand 2 (Amide Coupling) Activated_Intermediate->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Final Characterized PROTAC (LC-MS, NMR) Purification->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for coupling this compound to an amine-containing ligand, followed by modification and coupling to a second, carboxyl-containing ligand.

Materials:

  • This compound

  • Amine-functionalized ligand (Ligand 1, e.g., for POI)

  • Carboxylic acid-functionalized ligand (Ligand 2, e.g., for E3 ligase)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Standard glassware for organic synthesis

  • Purification equipment (preparative HPLC)

  • Analytical instruments (LC-MS, NMR)

Procedure:

Step 1: Conjugation of Ligand 1 to this compound

  • Dissolve the amine-functionalized Ligand 1 (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Benzyl-PEG2-Ligand 1 intermediate.

Step 2: Modification of the Benzyl Group and Coupling of Ligand 2 This step can vary significantly based on the desired final linker structure. A common approach is the debenzylation followed by functionalization, or direct modification of the benzyl ring if it contains a suitable functional group.

Step 3: Final Purification and Characterization

  • Purify the final crude PROTAC using preparative HPLC to achieve high purity (>95%).

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and structure.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[4]

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Conclusion

This compound is a valuable, albeit short, bifunctional linker for the synthesis of PROTACs. Its constituent parts—the rigid benzyl group, the hydrophilic PEG2 chain, and the reactive mesylate group—provide a unique set of tools for medicinal chemists to modulate the properties of protein degraders. The short length of the PEG chain presents a significant challenge in avoiding steric clashes during ternary complex formation, making the optimization of attachment points on the warhead and anchor ligands particularly critical. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the rational design, synthesis, and evaluation of PROTACs incorporating the this compound linker, contributing to the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

Benzyl-PEG2-MS in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest. A critical component of a PROTAC is the linker that connects a target-binding ligand to an E3 ligase-recruiting moiety. This guide provides a comprehensive technical overview of Benzyl-PEG2-MS, a specialized linker increasingly utilized in the rational design of novel protein degraders.

The Strategic Role of this compound in PROTAC Design

This compound is a bifunctional linker that combines the advantageous properties of a short polyethylene (B3416737) glycol (PEG) chain, a benzyl (B1604629) group, and a reactive mesylate (MS) group. This unique combination offers a powerful toolkit for medicinal chemists to fine-tune the physicochemical and pharmacological properties of PROTACs.

The core structure of this compound consists of:

  • A Benzyl Group: This rigid aromatic group can confer conformational stability to the linker, which may pre-organize the PROTAC into a favorable conformation for forming the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The benzyl group can also engage in non-covalent interactions, such as π-π stacking, with amino acid residues on the surface of the target protein or the E3 ligase, potentially enhancing the stability of the ternary complex and improving degradation potency.[1][3]

  • A PEG2 Moiety: The two-unit polyethylene glycol chain provides a balance of hydrophilicity and flexibility. The hydrophilic nature of the PEG linker can improve the aqueous solubility of the often large and lipophilic PROTAC molecule, which is crucial for its bioavailability and cell permeability.[4] The flexibility of the short PEG chain allows for the necessary conformational adjustments to facilitate the productive formation of the ternary complex.[5]

  • A Mesylate (MS) Group: The mesylate group is an excellent leaving group in nucleophilic substitution reactions.[6][7] This reactive handle allows for the efficient and controlled covalent attachment of the linker to a nucleophilic functional group (such as an amine, thiol, or hydroxyl group) on either the target protein ligand or the E3 ligase ligand during PROTAC synthesis.[8]

Mechanism of Action: PROTACs Utilizing this compound

PROTACs function by hijacking the cell's natural protein degradation machinery. The process, illustrated below, is a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Released PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data on PROTAC Performance with Short PEG Linkers

The length and composition of the linker are critical parameters that must be empirically optimized for each target protein and E3 ligase pair. While specific data for this compound is proprietary and found within individual research programs, the following tables provide representative data for PROTACs with short PEG linkers, illustrating the impact of linker length on key performance metrics.

Table 1: Effect of Linker Length on Ternary Complex Formation and Target Degradation

PROTAC IDLinker CompositionTernary Complex Affinity (KD, nM)Target Degradation (DC50, nM)Max. Degradation (Dmax, %)
PROTAC-A13-unit PEG557592
PROTAC-A24-unit PEG304098
PROTAC-A36-unit PEG8011085

Data is representative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax values are cell-line and target-dependent.

Table 2: Influence of Linker Length on Physicochemical Properties

PROTAC IDLinker CompositionMolecular Weight (Da)cLogPAqueous Solubility (µM)
PROTAC-B1Alkyl Chain8206.1< 5
PROTAC-B22-unit PEG8505.515
PROTAC-B34-unit PEG9384.940

cLogP (calculated log P) is a measure of lipophilicity. Data is illustrative.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. The following are representative protocols for key experiments.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general method for the synthesis of a PROTAC where an amine-containing E3 ligase ligand is coupled to the this compound linker, followed by conjugation to a hydroxyl-containing target protein ligand.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Hydroxyl-functionalized target protein ligand

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Potassium carbonate (K2CO3)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Step 1: Synthesis of E3 Ligase Ligand-PEG2-Benzyl Intermediate

    • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the E3 ligase ligand-PEG2-Benzyl intermediate.

  • Step 2: Deprotection of the Benzyl Group (if necessary)

    • This step is often not required as the benzyl group can be a stable part of the final linker. If the terminal hydroxyl is needed for further modification, the benzyl group can be removed by hydrogenolysis.

    • Dissolve the intermediate from Step 1 in methanol.

    • Add Palladium on carbon (Pd/C, 10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon) for 4-6 hours.

    • Filter the reaction through Celite and concentrate the filtrate to yield the deprotected intermediate.

  • Step 3: Final PROTAC Synthesis

    • Dissolve the hydroxyl-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

    • Add K2CO3 (3.0 eq) and stir for 30 minutes.

    • Add the product from Step 1 (or the mesylated version of the product from Step 2) (1.2 eq).

    • Heat the reaction to 60-80°C and stir for 16-24 hours, monitoring by LC-MS.

    • Purify the final PROTAC using reverse-phase HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - E3 Ligase Ligand (Amine) - Target Ligand (Hydroxyl) step1 Step 1: Couple E3 Ligand to this compound (Amine reacts with Mesylate) start->step1 intermediate1 Intermediate: E3 Ligand-PEG2-Benzyl step1->intermediate1 step2 Step 2: Couple Intermediate to Target Ligand (Hydroxyl reacts with a newly activated site or a remaining reactive group) intermediate1->step2 purification Purification (Reverse-Phase HPLC) step2->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC characterization->final_protac

A representative workflow for PROTAC synthesis.
Protocol 2: Western Blotting for Target Protein Degradation

This is a standard assay to quantify the reduction in target protein levels following PROTAC treatment.[9]

Procedure:

  • Cell Culture and Treatment:

    • Seed a relevant human cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow start Cell Culture treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantify Degradation, DC50, Dmax) detection->analysis

Experimental workflow for Western Blot analysis.

Conclusion

This compound is a versatile and strategically important linker for the development of novel PROTACs. Its unique combination of a conformationally influential benzyl group, a solubilizing PEG moiety, and a reactive mesylate handle provides a robust platform for the synthesis of potent and drug-like protein degraders. A thorough understanding of the principles outlined in this guide, coupled with systematic experimental evaluation, will empower researchers to accelerate the discovery and optimization of next-generation targeted therapeutics.

References

Exploring the Hydrophilicity of PEGylated Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydrophilicity in PEGylated Compounds

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and materials science.[1] This process dramatically enhances the hydrophilicity of the parent compound, bestowing a range of desirable properties. By forming a hydrated, protective layer, PEGylation can increase the aqueous solubility of hydrophobic drugs, prolong their circulation half-life by reducing renal clearance, and shield them from enzymatic degradation and the host's immune system.[2][3][4] This in-depth guide explores the core principles of PEG-induced hydrophilicity, provides quantitative data for its effects, details key experimental protocols for its characterization, and visualizes relevant biological and experimental workflows.

Core Principles of PEG-Induced Hydrophilicity

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units. Its profound hydrophilicity stems from the ability of the ether oxygen atoms in its backbone to form hydrogen bonds with water molecules.[5] When attached to a less hydrophilic molecule, the PEG chain creates a "hydrophilic shield" that minimizes unfavorable interactions with the aqueous environment, thereby preventing aggregation and increasing solubility.[6] The extent of this effect is influenced by the molecular weight, architecture (linear vs. branched), and grafting density of the PEG chains.[7]

Quantitative Analysis of PEGylated Compound Hydrophilicity

The impact of PEGylation on the hydrophilicity of a compound can be quantified through several experimental parameters. This section presents a summary of these parameters for various PEGylated molecules.

Table 1: Enhancement of Aqueous Solubility upon PEGylation

PEGylation is a powerful technique to increase the aqueous solubility of poorly soluble drugs. The table below provides examples of the fold-increase in solubility observed for different classes of molecules after PEGylation.

Original Compound Compound Class PEG Derivative Resulting Aqueous Solubility Fold Increase in Solubility Reference
PaclitaxelSmall Molecule20 kDa PEGSignificantly Increased>1000-fold[8]
CamptothecinSmall MoleculeMulti-arm 40 kDa PEGMarkedly Improved>100-fold[9]
InsulinProtein5 kDa PEGEnhanced~10-fold[3]
Interferon-α2aProtein40 kDa branched PEGIncreased>50-fold[10]
Antisense OligonucleotideOligonucleotide40 kDa branched PEGImprovedSignificant[2][6]
Table 2: Water Contact Angle of PEG-Modified Surfaces

The water contact angle is a direct measure of surface wettability. A lower contact angle indicates greater hydrophilicity. This table shows how modifying a surface with PEG of different molecular weights and grafting densities reduces the water contact angle.

Substrate PEG Molecular Weight (kDa) Grafting Density/Concentration Water Contact Angle (θ) Reference
Polyurethane (PU)-Unmodified~70°[2]
PU2LowDecreased[2]
PU2HighFurther Decreased[2]
Polydimethylsiloxane (PDMS)-Unmodified97.9° ± 6.9°[1]
PDMS0.4"Grafting from"8.6° ± 3.5°[1]
PDMS8"Grafting to"35-40°[1]
Aminated Glass-Unmodified54.9° ± 1.1°[11]
Aminated GlassStar PEG5% w/vReduced significantly[11]
Epoxy Resin-4% PEG108°[12]
Epoxy Resin-24% PEGSuperhydrophilic[12]
Table 3: Octanol-Water Partition Coefficient (LogD/LogP) of PEGylated Compounds

The octanol-water partition coefficient (LogD at a specific pH, or LogP for non-ionizable compounds) is a measure of a compound's lipophilicity. A lower, more negative LogD/LogP value indicates greater hydrophilicity.

Compound Compound Class PEG Derivative LogD/LogP Reference
[68Ga]Ga-Flu-1Small MoleculeUnmodified-2.64 ± 0.25
[68Ga]Ga-PP4-WDSmall MoleculePEG4-3.06 ± 0.15
[68Ga]Ga-PP8-WDSmall MoleculePEG8-4.27 ± 0.26
DipeptidesPeptide-Varies
Neutral PeptidesPeptide-Predicted based on molecular size

Experimental Protocols

Accurate characterization of the hydrophilicity of PEGylated compounds is crucial for research and development. This section provides detailed methodologies for key experiments.

Determination of Aqueous Solubility

This protocol describes the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Materials:

  • PEGylated compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of the PEGylated compound to a known volume of PBS in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Quantify the concentration of the PEGylated compound in the supernatant using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility.

Measurement of Water Contact Angle

This protocol outlines the sessile drop method for measuring the static water contact angle on a PEG-modified surface.

Materials:

  • PEG-modified surface (e.g., polymer film, coated glass slide)

  • Contact angle goniometer with a high-resolution camera and analysis software

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Place the PEG-modified surface on the sample stage of the goniometer.

  • Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

  • Allow the droplet to equilibrate for a few seconds.

  • Capture a high-resolution image of the droplet profile.

  • Use the goniometer's software to analyze the image and calculate the contact angle at the three-phase (solid-liquid-gas) interface.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.

Determination of Octanol-Water Partition Coefficient (LogD)

This protocol details the shake-flask method for determining the LogD of a PEGylated compound at a specific pH.

Materials:

  • PEGylated compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the PEGylated compound in either the aqueous buffer or n-octanol.

  • Add a known volume of the stock solution to a centrifuge tube containing known volumes of both the aqueous buffer and n-octanol.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Agitate the mixture for a sufficient time (e.g., 24 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to achieve a clean separation of the two phases.

  • Carefully sample a known volume from both the upper n-octanol phase and the lower aqueous phase.

  • Quantify the concentration of the PEGylated compound in each phase using a validated analytical method.

  • Calculate the LogD using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Visualization of Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams were generated using the DOT language.

Signaling Pathway of PEGylated Interferon

PEGylated interferons, used in the treatment of viral hepatitis and some cancers, exert their effects through the JAK-STAT signaling pathway.

PEG_Interferon_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEGylated Interferon-α IFNAR IFNAR1/IFNAR2 Receptor Complex PEG_IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation TYK2->STAT1 Phosphorylation TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocation & Binding ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral_Proteins Antiviral Proteins ISG->Antiviral_Proteins Translation

Caption: JAK-STAT signaling pathway of PEGylated Interferon-α.

Experimental Workflow for In Vitro Drug Release from PEGylated Liposomes

This workflow illustrates the dialysis method for studying the release of a drug from a PEGylated liposomal formulation.

Drug_Release_Workflow Start Start: Prepare PEGylated Liposome (B1194612) Formulation Dialysis_Setup Place liposome suspension in dialysis bag (known MWCO) Start->Dialysis_Setup Incubation Immerse bag in release medium (e.g., PBS at 37°C with gentle agitation) Dialysis_Setup->Incubation Sampling Collect aliquots of the release medium at predetermined time points Incubation->Sampling Quantification Quantify drug concentration in aliquots using HPLC Sampling->Quantification Data_Analysis Plot cumulative drug release versus time Quantification->Data_Analysis End End: Determine Release Profile Data_Analysis->End

Caption: Workflow for in vitro drug release from PEGylated liposomes.

Conclusion

The hydrophilicity imparted by PEGylation is a critical attribute that has revolutionized the field of drug delivery and biomaterials. Understanding the principles behind this phenomenon and employing robust experimental techniques for its characterization are essential for the successful design and development of novel PEGylated compounds. This guide provides a foundational framework for researchers, scientists, and drug development professionals to explore and harness the hydrophilic properties of PEGylated molecules.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG2-MS in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl-PEG2-MS in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to co-opt the cell's native ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that engages a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein ubiquitination and subsequent degradation.[2]

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic profiles.[1] The this compound linker is a versatile, bifunctional building block for PROTAC synthesis. It features a short, two-unit PEG chain that provides a balance of hydrophilicity and defined spatial separation. One terminus is a mesylate (Ms), an excellent leaving group for nucleophilic substitution, while the other is a benzyl (B1604629) ether, a stable protecting group that can be selectively removed via catalytic hydrogenation to reveal a primary alcohol for subsequent conjugation. This differential reactivity allows for a controlled, sequential, and modular approach to PROTAC assembly.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[3]

Data Presentation: Impact of Short PEG Linkers on PROTAC Efficacy

The length of the linker is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in an unstable or non-productive complex.[4] The following table summarizes representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the impact of short PEG linker length on degradation potency (DC₅₀) and efficacy (Dₘₐₓ).

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC₅₀ (nM) [a]Dₘₐₓ (%) [b]
BRD4-Degrader-1 BRD4VHL LigandBenzyl-PEG285>90
BRD4-Degrader-2 BRD4VHL LigandBenzyl-PEG325>95
BRD4-Degrader-3 BRD4VHL LigandBenzyl-PEG415>95
BRD4-Degrader-4 BRD4VHL LigandBenzyl-PEG540>90

[a] DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein after a 24-hour treatment period.[5] [b] Dₘₐₓ: The maximum percentage of target protein degradation observed.[5] Note: Data is illustrative and compiled from various sources in the literature to show general trends. Actual values are dependent on the specific ligands, cell line, and experimental conditions.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. The following protocols provide a representative methodology, assuming the use of a POI ligand with a nucleophilic amine (POI-NH₂) and an E3 ligase ligand with a carboxylic acid (E3-COOH).

PROTAC Synthesis Workflow Diagram

G A POI-NH₂ + this compound B Nucleophilic Substitution (DMF, DIPEA, 80°C) A->B C POI-PEG2-OBn Intermediate B->C D POI-PEG2-OBn Intermediate E Catalytic Hydrogenation (Pd/C, H₂, MeOH) D->E F POI-PEG2-OH Intermediate E->F G POI-PEG2-OH + E3-COOH H Amide Coupling (HATU, DIPEA, DMF) G->H I Final PROTAC H->I J Preparative HPLC I->J K LC-MS & NMR J->K

Caption: A representative workflow for PROTAC synthesis using this compound.

Protocol 1: Synthesis of the POI-Linker Intermediate (POI-PEG2-OBn)

This protocol describes the nucleophilic substitution of the mesylate group on this compound with an amine-functionalized POI ligand.

Materials:

  • POI Ligand with a primary or secondary amine (POI-NH₂) (1.0 eq)

  • This compound (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the POI-NH₂ (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (3.0 eq) to the solution, followed by this compound (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure POI-PEG2-OBn intermediate.

Protocol 2: Deprotection of the Benzyl Group

This protocol details the removal of the benzyl protecting group via catalytic hydrogenation to yield the terminal alcohol.[6]

Materials:

  • POI-PEG2-OBn intermediate (from Protocol 1)

  • Palladium on carbon (10% Pd/C, 10-20% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the POI-PEG2-OBn intermediate in MeOH or EtOH in a suitable reaction vessel.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Stir the suspension under a hydrogen atmosphere at room temperature for 4-16 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate, POI-PEG2-OH. This intermediate is often used in the next step without further purification.

Protocol 3: Coupling with E3 Ligase Ligand to Form the Final PROTAC

This final step involves the amide coupling of the deprotected POI-linker intermediate with an E3 ligase ligand containing a carboxylic acid.[7]

Materials:

  • POI-PEG2-OH intermediate (from Protocol 2) (1.1 eq)

  • E3 Ligase Ligand with a carboxylic acid (E3-COOH) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of E3-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the POI-PEG2-OH intermediate (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative reverse-phase HPLC to obtain the desired purity.

  • Characterize the final product by LC-MS and ¹H NMR.

Signaling Pathway Visualization: BRD4 Degradation

As an example, the following diagram illustrates the downstream signaling effects of a PROTAC targeting the epigenetic reader protein BRD4.[8] BRD4 degradation leads to the transcriptional suppression of key oncogenes, most notably MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[9]

G cluster_pathway BRD4 PROTAC Signaling Pathway cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Effects PROTAC BRD4 PROTAC Ternary Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary Binds BRD4 BRD4 Protein BRD4->Ternary Binds MYC MYC Oncogene Transcription BRD4->MYC Activates Anti_Apoptotic Anti-Apoptotic Genes (e.g., BCL-2) BRD4->Anti_Apoptotic Activates E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary Recruited Ub_BRD4 Poly-ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Degrades Degradation->MYC Inhibits Degradation->Anti_Apoptotic Inhibits Cell_Cycle_Arrest Cell Cycle Arrest MYC->Cell_Cycle_Arrest Suppression leads to Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Suppression leads to

Caption: Simplified signaling pathway of BRD4 degradation by a PROTAC.

Conclusion

The this compound linker is a valuable tool for the modular synthesis of PROTACs. Its distinct functional handles allow for a controlled, sequential conjugation strategy, while the short PEG chain can confer favorable physicochemical properties. The provided protocols and data serve as a foundational guide for researchers aiming to design, synthesize, and evaluate novel PROTACs, thereby accelerating the development of this promising therapeutic class. Systematic optimization of the linker component remains a critical step in generating potent and selective protein degraders.

References

Application Notes and Protocols for Benzyl-PEG2-MS in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-MS is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation chemistry. This reagent incorporates a benzyl (B1604629) group, a short di-ethylene glycol (PEG2) spacer, and a terminal mesylate (methanesulfonyl) group. The mesylate is an excellent leaving group, rendering the molecule highly reactive towards nucleophilic functional groups such as primary amines and thiols found on biomolecules like proteins, peptides, and antibodies. The benzyl group can serve as a stable protecting group or as a structural element that provides conformational rigidity to the linker, which can be advantageous in applications such as the design of Proteolysis Targeting Chimeras (PROTACs).[1][2] The hydrophilic PEG spacer enhances the solubility and reduces the potential immunogenicity of the resulting bioconjugate.[3]

These application notes provide detailed protocols for the use of this compound in bioconjugation reactions, with a focus on its application in the synthesis of PROTACs.

Principle of Bioconjugation with this compound

The primary mechanism of bioconjugation with this compound is a nucleophilic substitution reaction. The electron-withdrawing nature of the mesylate group makes the terminal carbon of the PEG spacer electrophilic and susceptible to attack by nucleophiles.

Reaction with Primary Amines (e.g., Lysine (B10760008) Residues): Primary amines, such as the ε-amino group of lysine residues on a protein surface, can act as nucleophiles, attacking the terminal carbon and displacing the mesylate group to form a stable secondary amine linkage. This reaction is typically carried out at a slightly alkaline pH (7.5-9.0) to ensure the deprotonation of the amine, thereby increasing its nucleophilicity.

Reaction with Thiols (e.g., Cysteine Residues): Thiol groups on cysteine residues are potent nucleophiles, especially in their deprotonated thiolate form. The reaction with this compound results in a stable thioether bond. To favor the reaction with thiols over amines, the conjugation is generally performed at a pH range of 6.5-7.5, where the majority of thiol groups are deprotonated and reactive, while most primary amines remain protonated and less nucleophilic.[4]

Applications of this compound in Bioconjugation

The unique properties of this compound make it a valuable tool in various bioconjugation applications, most notably in the field of targeted protein degradation.

PROTAC Synthesis: this compound is frequently employed as a linker in the synthesis of PROTACs.[5][6] A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][7] The linker's length, rigidity, and composition are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[8][9] The benzyl group in the linker can provide conformational constraint, which may pre-organize the PROTAC into a favorable conformation for binding and potentially engage in stabilizing interactions, such as π-stacking with aromatic residues on the proteins.[2][7][10]

Data Presentation

The following tables summarize representative quantitative data for bioconjugation reactions involving PEG-mesylate linkers. The efficiencies and yields can vary depending on the specific biomolecule, reaction conditions, and purification methods.

Table 1: Representative Reaction Parameters for Bioconjugation with this compound

ParameterReaction with Primary Amines (e.g., Lysine)Reaction with Thiols (e.g., Cysteine)
Biomolecule Protein (e.g., Antibody, Enzyme)Peptide or Protein with a free Cysteine
pH 7.5 - 9.06.5 - 7.5
Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 2 - 16 hours1 - 4 hours
Molar Excess of this compound 5 - 20 fold2 - 10 fold
Typical Conjugation Efficiency 60 - 85%70 - 95%
Final Product Stable Secondary Amine LinkageStable Thioether Linkage

Table 2: Characterization of a Model Protein Conjugate (e.g., Lysozyme-PEG2-Benzyl)

Analytical TechniqueParameterExpected Result
SDS-PAGE Apparent Molecular WeightIncrease in MW corresponding to the number of PEG units attached.
Mass Spectrometry (ESI-MS) Molecular Weight of ConjugateObserved mass should match the theoretical mass of the protein + (n x MW of Benzyl-PEG2).
HPLC (SEC) Elution TimeConjugated protein elutes earlier than the unconjugated protein due to a larger hydrodynamic radius.
HPLC (RP-HPLC) Retention TimeChange in retention time due to altered hydrophobicity.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein via Amine Groups

This protocol describes a general method for conjugating this compound to primary amine groups (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • This compound

  • Anhydrous aprotic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in a buffer free of primary amines (e.g., Tris). If necessary, perform a buffer exchange into a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

    • Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL).

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing. A 10 to 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugated protein from unreacted this compound and quenching reagent using SEC or IEX.[][12]

    • For SEC, the PEGylated protein will elute earlier than the unconjugated protein.[]

    • For IEX, the PEGylation may alter the protein's surface charge, allowing for separation.[]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Confirm the molecular weight of the conjugate and determine the degree of PEGylation using mass spectrometry.[4][13][14]

    • Assess the purity of the conjugate using HPLC (SEC or RP-HPLC).

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for the synthesis of a PROTAC by sequentially coupling a warhead (POI ligand) and an anchor (E3 ligase ligand) to the this compound linker. This example assumes the warhead contains a nucleophilic amine and the anchor contains a functional group that can be coupled after deprotection of the benzyl group.

Part A: Conjugation of this compound to the Warhead

  • Reaction Setup:

    • Dissolve the amine-containing warhead (1.0 eq) in a suitable anhydrous solvent (e.g., DMF).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq).

    • Add a solution of this compound (1.1-1.5 eq) in anhydrous DMF.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-16 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the Warhead-PEG2-Benzyl intermediate using preparative HPLC.

Part B: Deprotection of the Benzyl Group (if required for subsequent coupling)

  • Hydrogenolysis:

    • Dissolve the Warhead-PEG2-Benzyl intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected Warhead-PEG2-OH intermediate.

Part C: Coupling of the Anchor to the Linker

  • Activation of the Hydroxyl Group:

    • The terminal hydroxyl group of the Warhead-PEG2-OH intermediate can be activated, for example, by conversion to a mesylate or tosylate, or by oxidation to a carboxylic acid for subsequent amide coupling.

  • Final Coupling:

    • Couple the activated intermediate with the anchor molecule using appropriate coupling chemistry (e.g., nucleophilic substitution or amide bond formation).

  • Final Purification:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.[5]

Mandatory Visualization

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-Anchor) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Bioconjugation_Workflow Start Start: Protein & this compound Preparation 1. Reagent Preparation - Buffer Exchange of Protein - Prepare this compound stock Start->Preparation Reaction 2. Conjugation Reaction - Mix Protein and this compound - Incubate (pH, Temp, Time) Preparation->Reaction Quenching 3. Quenching - Add quenching reagent (e.g., Tris) Reaction->Quenching Purification 4. Purification - Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) Quenching->Purification Characterization 5. Characterization - SDS-PAGE - Mass Spectrometry - HPLC Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: Experimental workflow for bioconjugation.

References

Step-by-Step Guide to Benzyl-PEG2-MS Peptide Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and other biomolecules. The covalent attachment of PEG chains can improve solubility, increase in vivo stability by reducing enzymatic degradation, and decrease immunogenicity. Benzyl-PEG2-MS is a PEGylation reagent containing a benzyl-protected polyethylene glycol linker with a terminal methanesulfonyl (mesylate) group. The mesylate is an excellent leaving group, allowing for efficient reaction with nucleophilic residues on a peptide, primarily the N-terminal alpha-amine and the epsilon-amine of lysine (B10760008) residues, as well as the sulfhydryl group of cysteine residues.

This document provides a detailed, step-by-step guide for the labeling of peptides with this compound, including reaction protocols, purification methods, and analytical techniques for characterization.

Principle of the Reaction

The labeling reaction proceeds via a nucleophilic substitution mechanism. The primary amine of the peptide (e.g., N-terminus or lysine side chain) acts as a nucleophile, attacking the electrophilic sulfur atom of the mesylate group on the this compound reagent. This results in the formation of a stable amine linkage and the displacement of the methanesulfonate (B1217627) leaving group. The reaction is typically carried out in a slightly basic buffer to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity.

Experimental Protocols

Materials and Reagents
  • Peptide of interest

  • This compound reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification Supplies: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column, or size-exclusion chromatography (SEC) columns.

  • Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol 1: this compound Labeling of Peptides
  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, it can be first dissolved in a minimal amount of a compatible organic solvent like DMF or DMSO before dilution with the Reaction Buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation.

  • Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound reagent to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.

    • Gently mix the reaction solution and incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS.[1]

  • Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature to consume any unreacted this compound.

  • Sample Preparation for Purification: Acidify the reaction mixture with 10% trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the reaction and prepare the sample for RP-HPLC purification.

Protocol 2: Purification of the PEGylated Peptide

Purification of the PEGylated peptide is crucial to remove unreacted peptide, excess PEGylation reagent, and any side products. RP-HPLC is a common and effective method for this purpose.

  • Column: Use a semi-preparative or preparative C18 column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized to achieve good separation between the unlabeled peptide, the desired mono-PEGylated product, and any multi-PEGylated species.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the PEGylated peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Data Presentation

The efficiency of the PEGylation reaction can be assessed by comparing the peak areas of the unreacted peptide and the PEGylated product in the chromatogram.

PeptideReagent:Peptide Molar RatioReaction Time (hours)Labeling Efficiency (%)
Peptide A (10 aa)5:1265
Peptide A (10 aa)10:1285
Peptide A (10 aa)20:12>95
Peptide B (15 aa, 1 Lys)10:1478
Peptide B (15 aa, 1 Lys)20:1492

Note: The data presented in this table are representative and the actual labeling efficiency may vary depending on the peptide sequence, reaction conditions, and the specific batch of the reagent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide Dissolve Peptide in Buffer Mix Mix Peptide and Reagent Peptide->Mix Reagent Dissolve this compound in DMF/DMSO Reagent->Mix Incubate Incubate (2-4h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify RP-HPLC Purification Quench->Purify Analyze Mass Spectrometry Analysis Purify->Analyze Lyophilize Lyophilization Analyze->Lyophilize

Caption: Experimental workflow for this compound peptide labeling.

signaling_pathway PEG_Peptide PEGylated Peptide (Ligand) Receptor Cell Surface Receptor PEG_Peptide->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Downstream Downstream Cellular Response Signaling_Cascade->Downstream Signal Transduction

Caption: Conceptual signaling pathway involving a PEGylated peptide.

Characterization of PEGylated Peptides

Mass spectrometry is the primary tool for confirming the successful PEGylation of a peptide.[2][3][4][5][6]

  • MALDI-TOF MS: This technique is useful for determining the molecular weight of the PEGylated peptide. A successful reaction will show a mass shift corresponding to the addition of the Benzyl-PEG2 moiety.

  • ESI-MS: Electrospray ionization mass spectrometry can also be used to determine the molecular weight and can be coupled with liquid chromatography (LC-MS) to analyze the purity of the sample.

  • Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the site of PEGylation on the peptide sequence.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive this compound reagent (hydrolyzed)- Suboptimal reaction pH- Insufficient molar excess of the reagent- Use a fresh batch of the reagent- Optimize the reaction pH (range 7.5-8.5)- Increase the molar excess of the reagent
Multiple PEGylation Products - High molar excess of the reagent- Long reaction time- Multiple reactive sites on the peptide- Reduce the molar ratio of reagent to peptide- Decrease the reaction time and monitor progress- Consider site-specific protection of certain residues if single labeling is desired
Peptide Precipitation - High concentration of organic solvent- Peptide instability at the reaction pH- Keep the organic solvent concentration below 10% (v/v)- Perform the reaction at a lower temperature (4°C)

Conclusion

The protocol described provides a general framework for the successful labeling of peptides with this compound. Optimization of the reaction conditions, particularly the molar ratio of the reactants and the reaction time, is often necessary to achieve the desired labeling efficiency and product distribution for a specific peptide. Proper purification and characterization are essential to ensure the quality of the final PEGylated peptide for downstream applications in research and drug development.

References

Application Notes and Protocols for Optimal Conjugation with Benzyl-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the optimal use of Benzyl-PEG2-MS in bioconjugation reactions. The information is intended to enable researchers, scientists, and drug development professionals to achieve high efficiency and reproducibility in their conjugation experiments. This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker containing a terminal benzyl (B1604629) protecting group and a reactive mesylate (MS) functional group. The mesylate is an excellent leaving group, making this reagent highly suitable for nucleophilic substitution reactions to conjugate it to various biomolecules.

Principle of Conjugation

The conjugation of this compound to a biomolecule, such as a protein or peptide, proceeds via a nucleophilic substitution reaction. The mesylate group is displaced by a nucleophile present on the biomolecule, typically the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group, forming a stable secondary amine linkage. The reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants.

Optimization of Reaction Conditions

Achieving optimal conjugation efficiency requires careful optimization of the reaction parameters. The following table summarizes key conditions to consider.

ParameterRecommended RangeConsiderations
pH 7.5 - 9.0The nucleophilicity of primary amines is pH-dependent. A higher pH (above the pKa of the amine) deprotonates the amino group, increasing its reactivity. However, protein stability at high pH must be considered. Buffers such as phosphate-buffered saline (PBS) or HEPES are commonly used. Avoid buffers with primary amines (e.g., Tris) as they will compete in the reaction.[1]
Molar Ratio (PEG:Protein) 5:1 to 50:1The optimal ratio is protein-dependent and should be determined empirically. A higher molar excess of the PEG reagent can drive the reaction to completion but may also increase the risk of protein aggregation and nonspecific modifications.[1][2][3]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve reaction kinetics. However, very high concentrations may lead to aggregation.[2]
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures (4°C) can help to minimize protein degradation and aggregation, especially for sensitive proteins, but will require longer reaction times. Room temperature reactions are typically faster.[2][4]
Reaction Time 1 to 24 hoursThe optimal reaction time depends on the other reaction parameters (pH, temperature, molar ratio). The progress of the reaction should be monitored to determine the optimal endpoint.[1][2]
Solvent Aqueous BufferThis compound should be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer containing the protein. The final concentration of the organic solvent should be kept low (typically <10% v/v) to maintain protein stability.[4]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible lysine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.5-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration should be high enough to avoid adding a large volume of organic solvent to the reaction.

    • Ensure the protein solution is at the desired concentration and in the appropriate reaction buffer.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess.

    • Incubate the reaction mixture at the chosen temperature (e.g., room temperature for 2 hours or 4°C overnight) with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted this compound.[4]

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Purify the conjugate from unreacted PEG reagent and quenching molecules using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[1][5]

Characterization of the Conjugate

It is crucial to characterize the resulting conjugate to confirm successful PEGylation and to determine the degree of modification.

Analytical MethodInformation ProvidedProtocol Summary
SDS-PAGE Visual confirmation of an increase in molecular weight upon PEGylation.[4][6]Mix the unconjugated protein (control) and the conjugated protein with SDS-PAGE sample buffer. Heat at 95-100°C for 5 minutes and run on a polyacrylamide gel. A shift to a higher apparent molecular weight indicates successful conjugation.[6]
Mass Spectrometry (MS) Precise molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains (degree of PEGylation).[4][6]Purify the conjugate to remove excess PEG reagent. Analyze the intact conjugate by ESI-MS or MALDI-TOF MS to determine its molecular weight.[6]
HPLC Separation and quantification of the conjugated protein from the unconjugated protein and impurities.[4][6]Techniques like Size-Exclusion (SEC-HPLC) or Reversed-Phase (RP-HPLC) can be used. In SEC-HPLC, the PEGylated protein will elute earlier than the unconjugated protein due to its larger size.[4][6]

Storage and Stability

Proper storage of this compound is essential to maintain its reactivity.

  • Solid Form: Store at -20°C, protected from moisture and light.[7]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Suboptimal reaction conditions (pH, molar ratio). Inactive this compound due to improper storage.Optimize the reaction pH and increase the molar excess of the PEG reagent.[3] Ensure the this compound has been stored correctly.
Protein Aggregation High concentration of the PEG reagent or protein. Suboptimal buffer conditions.Reduce the molar excess of the PEG reagent and/or the protein concentration.[1] Screen different buffer conditions (pH, ionic strength) for optimal protein stability.[1]

Visualizing the Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_quench 3. Quenching cluster_purify 4. Purification cluster_characterize 5. Characterization prep_protein Prepare Protein Solution (Correct Buffer and Concentration) conjugation Incubate Protein and This compound Mixture (Optimized Conditions) prep_protein->conjugation prep_peg Prepare this compound Stock Solution (DMSO/DMF) prep_peg->conjugation quench Add Quenching Buffer (e.g., Tris or Glycine) conjugation->quench purification Purify Conjugate (e.g., SEC, Dialysis) quench->purification sds_page SDS-PAGE purification->sds_page ms Mass Spectrometry purification->ms hplc HPLC purification->hplc

References

Application of Benzyl-PEG2-MS in Targeted Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-MS is a heterobifunctional linker molecule designed for applications in targeted cancer therapy, particularly in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features a benzyl (B1604629) (Bn) group, a discrete two-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal mesylate (Ms) group.

The core utility of this compound lies in its distinct functionalities:

  • Benzyl Group: This lipophilic group can serve as a stable protecting group for one terminus of the PEG linker during synthesis or contribute to the overall physicochemical properties of the final conjugate, potentially influencing cell permeability and target engagement.

  • PEG2 Spacer: The short, hydrophilic di-ethylene glycol spacer enhances the aqueous solubility of the linker and the resulting conjugate. This is particularly advantageous when working with hydrophobic cytotoxic payloads or protein ligands. The defined length of the PEG chain allows for precise control over the distance between the conjugated moieties, which is critical for optimal biological activity.

  • Mesylate Group: The mesylate is an excellent leaving group, rendering the terminus of the linker highly reactive towards nucleophiles such as amines, thiols, and hydroxyls found on proteins, antibodies, or small molecule ligands. This enables efficient covalent conjugation under mild reaction conditions.

While specific data for this compound is not extensively available in the public domain, this document will utilize the well-characterized BET-targeting PROTAC, MZ1 , as a representative example of a therapeutic agent employing a short-chain PEG linker. MZ1 connects the BET inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand via a 3-unit PEG linker, demonstrating the principles of targeted protein degradation in cancer therapy.[1][2]

Application: Targeted Protein Degradation with PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in diseases like cancer.[3] They consist of a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target.[3][4]

Short-chain PEG linkers, such as the one in MZ1, are frequently employed in PROTAC design to confer favorable properties like enhanced solubility and cell permeability.[4]

Featured Molecule: MZ1 - A BET-Targeting PROTAC

MZ1 is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, such as c-MYC. Their degradation is a promising therapeutic strategy for various cancers. MZ1 utilizes a short PEG linker to connect the BET inhibitor JQ1 to a VHL E3 ligase ligand.[1]

Data Presentation

Table 1: In Vitro Binding Affinities of MZ1[1][2]
MoleculeTarget ProteinBinding Affinity (Kd, nM)
MZ1BRD4 BD1/BD2382 / 120
MZ1BRD3 BD1/BD2119 / 115
MZ1BRD2 BD1/BD2307 / 228
Table 2: Cellular Degradation Potency of MZ1 in HeLa Cells[3]
PROTACTarget ProteinDC50 (nM)Dmax (%)
MZ1BRD4~100>90
MZ1BRD2>1000~50
MZ1BRD3>1000~50

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 3: In Vivo Efficacy of a Representative BET-targeting PROTAC (ARV-825) in a Mouse Xenograft Model of Human AML[4]
Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
Vehicle-0
ARV-82510 mg/kg, i.p., dailySignificant reduction in tumor burden

Signaling Pathway

BET proteins, particularly BRD4, are critical regulators of gene transcription. They bind to acetylated lysine (B10760008) residues on histones and recruit transcriptional machinery to the promoters and enhancers of target genes, including the oncogene c-MYC. By inducing the degradation of BRD4, MZ1 effectively downregulates the expression of c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.

BET_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cluster_PROTAC PROTAC Intervention BRD4 BRD4 Transcription_Machinery Transcriptional Machinery BRD4->Transcription_Machinery recruits Proteasome Proteasome BRD4->Proteasome degradation Histones Acetylated Histones Histones->BRD4 binds to cMYC_Gene c-MYC Gene Transcription_Machinery->cMYC_Gene activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription Ribosome Ribosome cMYC_mRNA->Ribosome translation cMYC_Protein c-MYC Protein Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation promotes Ribosome->cMYC_Protein MZ1 MZ1 (PROTAC) MZ1->BRD4 binds VHL VHL E3 Ligase MZ1->VHL recruits VHL->BRD4

Caption: Mechanism of action of MZ1 in downregulating c-MYC expression.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a PROTAC like MZ1, based on published methodologies.

Experimental Workflow: PROTAC Synthesis and Evaluation

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start_Materials Starting Materials (Warhead, Linker, E3 Ligand) Coupling1 Step 1: Couple Warhead to Linker Start_Materials->Coupling1 Purification1 Purification (HPLC) Coupling1->Purification1 Coupling2 Step 2: Couple Warhead-Linker to E3 Ligand Purification1->Coupling2 Final_Purification Final Purification (HPLC) Coupling2->Final_Purification Characterization Characterization (NMR, MS) Final_Purification->Characterization Binding_Assay Binding Assays (SPR, ITC) Characterization->Binding_Assay Western_Blot Western Blot for Degradation Characterization->Western_Blot Viability_Assay Cell Viability Assay (MTT) Characterization->Viability_Assay Cell_Culture Cancer Cell Culture Cell_Culture->Western_Blot Cell_Culture->Viability_Assay Xenograft_Model Tumor Xenograft Model in Mice Viability_Assay->Xenograft_Model PROTAC_Admin PROTAC Administration Xenograft_Model->PROTAC_Admin Tumor_Measurement Tumor Volume Measurement PROTAC_Admin->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis PROTAC_Admin->PK_Analysis Toxicity_Study Toxicity Assessment PROTAC_Admin->Toxicity_Study

Caption: General workflow for the synthesis and evaluation of a PROTAC.

Protocol 1: Synthesis of a PROTAC using a Benzyl-PEG-MS Linker (General Procedure)

This protocol describes a general approach for the synthesis of a PROTAC, where the mesylate group of this compound is displaced by a nucleophile on the E3 ligase ligand, followed by deprotection of the benzyl group and coupling to the warhead.

Materials:

  • This compound

  • E3 ligase ligand with a nucleophilic handle (e.g., an amine or phenol)

  • Warhead (target protein ligand) with a carboxylic acid or other suitable functional group for coupling

  • Anhydrous solvents (DMF, DCM)

  • Bases (e.g., DIPEA, K2CO3)

  • Coupling agents (e.g., HATU)

  • Palladium on carbon (for debenzylation)

  • Hydrogen gas supply

  • Standard laboratory glassware and purification equipment (HPLC, flash chromatography)

Procedure:

  • Coupling of Linker to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add a suitable base, such as K2CO3 (2.0 eq).

    • To this mixture, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the intermediate product (Benzyl-PEG2-E3 Ligand) by flash chromatography or preparative HPLC.

  • Deprotection of the Benzyl Group:

    • Dissolve the purified intermediate in a suitable solvent such as methanol (B129727) or ethanol.

    • Add Pd/C (10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected linker-E3 ligand conjugate (HO-PEG2-E3 Ligand).

  • Coupling to the Warhead:

    • Dissolve the warhead containing a carboxylic acid (1.0 eq) and the deprotected linker-E3 ligand conjugate (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to assess the ability of the PROTAC to induce the degradation of the target protein in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control like GAPDH or α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.

    • Plot the data to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable bifunctional linker for the development of targeted cancer therapies. Its well-defined structure, incorporating a reactive mesylate group and a short, hydrophilic PEG spacer, makes it a useful building block for constructing complex therapeutic molecules like PROTACs and ADCs. The principles of its application are well-illustrated by the successful development of short-chain PEG-containing PROTACs such as MZ1, which have demonstrated potent and selective degradation of cancer-driving proteins. The protocols and data presented here provide a framework for researchers to utilize this compound and similar linkers in their own drug discovery and development programs.

References

Application Notes and Protocols: Benzyl-PEG2-MS for Improving Drug Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-MS is a discrete polyethylene (B3416737) glycol (PEG) linker designed for use in pharmaceutical research and drug development. It is a bifunctional molecule featuring a benzyl (B1604629) (Bn) group, a short two-unit PEG chain (PEG2), and a terminal mesylate (Ms) functional group. The mesylate is an excellent leaving group, making the molecule highly reactive towards nucleophiles (such as amines, thiols, or hydroxyls on a drug molecule) for covalent conjugation.

The incorporation of the hydrophilic PEG2 chain is intended to enhance the aqueous solubility and stability of poorly soluble active pharmaceutical ingredients (APIs).[1] The benzyl group serves as a stable protecting group for the other end of the linker, which can be removed in a subsequent step if further modification is required.[2] This combination of features makes this compound a useful tool for developing drug conjugates, linkers for proteolysis-targeting chimeras (PROTACs), and other advanced drug delivery systems where modest improvements in hydrophilicity are desired without adding significant molecular weight.[3]

Physicochemical Properties and Data Presentation

While extensive quantitative data for this compound is not widely published, its properties can be estimated based on its constituent parts and data from similar short-chain PEG linkers. The following tables summarize these estimated properties.

Disclaimer: The data in Tables 1 and 2 are estimates derived from the physicochemical properties of the benzyl, PEG2, and mesylate moieties and should be confirmed experimentally.[3] These values are intended for guidance in initial experimental design.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueRationale and Remarks
Molecular Formula C₁₁H₁₆O₄SCalculated from the chemical structure.
Molecular Weight 244.31 g/mol Calculated from the chemical formula.
Calculated LogP *~ -0.3 to 0.5The hydrophilic PEG2 chain (LogP ≈ -0.84 for the core di-ethylene glycol) is offset by the hydrophobic benzyl group.[3] The exact value depends on the calculation method.
Approximate Length ~ 11-12 ÅBased on a PEG2 spacer length of ~7.6 Å plus the benzyl and mesylate terminal groups.[3]

*LogP is the logarithm of the partition coefficient, a measure of hydrophilicity (lower values) vs. hydrophobicity (higher values).

Table 2: Estimated Solubility Profile of this compound

SolventEstimated SolubilityRationale and Remarks
Water Moderately SolubleThe short PEG2 chain imparts hydrophilicity, but the benzyl group limits overall water solubility compared to longer-chain PEGs.[1]
Ethanol, Methanol SolubleMiscible with most common polar organic solvents.
DCM, Chloroform SolubleThe benzyl group and overall molecular structure allow for solubility in chlorinated solvents.
DMF, DMSO SolubleCommonly used as reaction solvents for PEG-based conjugations.[1]
Acetonitrile SolubleA common solvent for purification and analysis by HPLC.
Diethyl Ether Slightly SolubleOften used as an anti-solvent to precipitate PEGylated compounds.[4]

Mechanism of Action for Solubility Enhancement

The primary mechanism by which this compound conjugation can improve the solubility of a hydrophobic drug is by attaching a more hydrophilic moiety to the parent molecule. The two ethylene (B1197577) glycol units of the PEG chain are capable of forming hydrogen bonds with water, creating a hydration shell around the drug conjugate that improves its interaction with aqueous media. This can disrupt the drug's crystal lattice energy and prevent aggregation, leading to a higher apparent solubility.[5]

G cluster_0 Before Conjugation cluster_1 After Conjugation API Hydrophobic API (Poorly Soluble) Water Aqueous Environment API->Water Aggregation Precipitation Conjugation Conjugation with This compound API->Conjugation API_PEG API-PEG2-Benzyl Conjugate (Improved Solubility) Water2 Aqueous Environment API_PEG->Water2 Hydrogen Bonding (Hydration Shell) Conjugation->API_PEG

Caption: Mechanism of solubility enhancement via PEGylation.

Stability Profile

The stability of this compound and its conjugates is influenced by pH, temperature, and the presence of strong nucleophiles.

  • Mesylate Group: The mesylate is a reactive leaving group and is susceptible to hydrolysis, especially under strongly basic or acidic conditions, which would yield the corresponding alcohol (Benzyl-PEG2-OH). It is also highly reactive with nucleophiles.

  • Benzyl Group: The benzyl ether linkage is generally stable to a wide range of conditions but can be cleaved by catalytic hydrogenation (hydrogenolysis) or strong acids.[2] This cleavage is often a deliberate synthetic step to deprotect the terminal hydroxyl group for further reactions.[2]

  • PEG Chain: The ether bonds of the PEG backbone are highly stable but can be susceptible to oxidation over long-term storage, especially in the presence of metal ions and light.

For storage, this compound should be kept in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Experimental Protocols

The following are generalized protocols. Researchers must optimize these methods for their specific API and experimental conditions.

Protocol 1: Quantitative Solubility Assessment

This protocol determines the equilibrium solubility of a drug before and after conjugation with this compound.

Materials:

  • Unconjugated API

  • API-PEG2-Benzyl conjugate

  • Selected solvent (e.g., Phosphate Buffered Saline, pH 7.4)

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC system with a suitable column and validated analytical method

  • Volumetric flasks and pipettes

Workflow Diagram:

G prep Prepare Saturated Solution equil Equilibrate (24-48h at 25°C) prep->equil Agitate sep Separate Solid (Centrifuge) equil->sep Sample Supernatant quant Quantify Solute (HPLC) sep->quant Analyze Filtrate G cluster_0 Reaction Setup cluster_1 Reaction & Purification cluster_2 Analysis dissolve Dissolve API & Base in Anhydrous Solvent add_peg Add this compound (1.2 eq) dissolve->add_peg react Stir at RT under N₂ (Monitor by LC-MS) add_peg->react purify Purify Crude Product (Prep-HPLC) react->purify char Characterize Product (¹H NMR, MS) purify->char

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Benzyl-PEG2-MS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-Mesylate (MS) is a reactive polyethylene (B3416737) glycol (PEG) linker commonly employed in bioconjugation and drug delivery system development. The benzyl (B1604629) group provides a stable protecting group, while the mesylate serves as an excellent leaving group for nucleophilic substitution, enabling the covalent attachment of the PEG moiety to various substrates such as proteins, peptides, and small molecules. Accurate and robust analytical methods are crucial for the characterization of both the reactive linker itself and its subsequent conjugates to ensure identity, purity, and stability. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose.

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Benzyl-PEG2-MS and its conjugates using LC-MS/MS.

Qualitative Analysis: Structural Confirmation and Impurity Profiling

Electrospray ionization (ESI) is the preferred method for the analysis of polar molecules like this compound and its conjugates, typically yielding protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺). High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the parent ion.

1.1. Predicted Fragmentation Pathway of this compound

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing structural information. The fragmentation of this compound is predicted to occur at several key locations, primarily cleavage of the PEG chain, loss of the benzyl group, and fragmentation of the mesylate group.

cluster_main Predicted Fragmentation of this compound cluster_fragments parent [this compound + H]⁺ frag1 Loss of C₂H₄O (44 Da) parent->frag1 PEG backbone cleavage frag2 Loss of C₇H₇ (Benzyl radical, 91 Da) parent->frag2 Ether cleavage frag3 Loss of CH₃SO₃H (Mesylic Acid, 96 Da) parent->frag3 Mesylate loss frag4 Formation of Benzyl Cation (C₇H₇⁺, m/z 91) parent->frag4 Benzyl fragmentation

Caption: Predicted fragmentation pathways for protonated this compound.

1.2. Experimental Protocol: LC-MS/MS for Qualitative Analysis

This protocol outlines a general method for the analysis of a this compound conjugate.

Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) to a concentration of 10 µg/mL.

  • If necessary, dilute the sample further to fall within the linear range of the instrument.

  • For protein conjugates, a desalting step using a suitable spin column may be necessary.[1]

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Gas Flow 800 L/hr
Scan Range m/z 50 - 1000
Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV)

Data Presentation: Expected Ions and Fragments for this compound

Ion TypeDescriptionCalculated m/z
[M+H]⁺ Protonated parent molecule293.12
[M+Na]⁺ Sodium adduct of parent molecule315.10
[M+NH₄]⁺ Ammonium adduct of parent molecule310.15
[M+H-C₂H₄O]⁺ Fragment from loss of one ethylene (B1197577) glycol unit249.10
[M+H-C₇H₈O]⁺ Fragment from loss of benzyl alcohol185.06
[C₇H₇]⁺ Benzyl cation91.05

Quantitative Analysis: Monitoring Conjugation Reactions and Degradation

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often employed due to its high sensitivity and selectivity. This involves monitoring a specific transition from a precursor ion to a product ion. In-source fragmentation can be utilized to generate characteristic PEG fragment ions for quantification, which is particularly useful for analyzing PEGylated proteins in complex biological matrices.

2.1. Workflow for Quantitative Analysis

cluster_workflow Quantitative LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep Prepare calibration standards and QC samples extract Extract conjugate from matrix (e.g., protein precipitation) prep->extract lc LC Separation extract->lc ms MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Analyte curve->quantify

Caption: General workflow for quantitative analysis of this compound conjugates.

2.2. Experimental Protocol: Quantitative LC-MS/MS (MRM)

This protocol is designed for the quantification of a small molecule conjugated with Benzyl-PEG2.

Sample Preparation and Extraction:

  • Calibration Standards: Prepare a stock solution of the Benzyl-PEG2-conjugate of known concentration. Serially dilute this stock in the relevant matrix (e.g., plasma, cell lysate) to create a calibration curve (e.g., 1-1000 ng/mL).

  • Internal Standard: Spike all samples, including calibration standards and quality controls (QCs), with a known concentration of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Protein Precipitation: For biological samples, add 3 volumes of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Centrifugation: Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

LC-MS/MS (MRM) Parameters:

The LC conditions can be similar to those in the qualitative analysis. The MS will be operated in MRM mode.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

Data Presentation: Example MRM Transitions for a Hypothetical Conjugate

Assuming a hypothetical small molecule (SM, MW = 200 Da) is conjugated to this compound. The resulting conjugate (SM-PEG2-Benzyl) would have a molecular weight of approximately 411.2 Da (assuming the loss of the mesylate and addition to the SM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
SM-PEG2-Benzyl 412.2 ([M+H]⁺)91.1 (Benzyl cation)25
SM-PEG2-Benzyl 412.2 ([M+H]⁺)135.1 (PEG2-related ion)20
Internal Standard (Varies)(Varies)(Varies)

Analysis of PEGylated Proteins

The analysis of larger biomolecules conjugated with this compound presents additional challenges due to their size and heterogeneity. Often, a "surrogate peptide" approach is used for quantification.[2] This involves the enzymatic digestion (e.g., with trypsin) of the PEGylated protein, followed by the quantification of a specific peptide that contains the PEG modification.

3.1. Signaling Pathway of Protein PEGylation and Analysis

cluster_pathway Protein PEGylation and Analysis Pathway cluster_reaction Conjugation cluster_digestion Sample Preparation cluster_analysis Analysis protein Target Protein (e.g., with Lysine residues) conjugate PEGylated Protein protein->conjugate reagent This compound reagent->conjugate digest Trypsin Digestion conjugate->digest peptides Mixture of Peptides (including PEGylated peptide) digest->peptides lcms LC-MS/MS Analysis of Surrogate PEG-Peptide peptides->lcms

Caption: Conceptual pathway from protein PEGylation to analysis.

Conclusion

The mass spectrometric methods outlined provide a robust framework for the comprehensive characterization of this compound conjugates. For qualitative analysis, high-resolution LC-MS/MS allows for the confirmation of molecular weight and the elucidation of fragmentation pathways. For quantitative studies, LC-MS/MS in MRM mode offers the necessary sensitivity and selectivity for monitoring conjugation reactions and performing pharmacokinetic studies. The choice of the specific methodology will depend on the nature of the conjugate and the analytical question being addressed. A multi-technique approach is often essential for the thorough characterization of these important bioconjugates.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of a Benzyl-PEG2-Mesylate Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This process involves the covalent attachment of PEG chains, which can improve solubility, extend circulating half-life, and reduce immunogenicity. Benzyl-PEG2-Mesylate (Benzyl-PEG2-Ms) is a valuable bifunctional linker where one terminus of the diethylene glycol (PEG2) core is protected by a benzyl (B1604629) group, and the other is activated with a mesylate group for subsequent conjugation reactions.

Following the synthesis of this compound, a robust purification step is critical to remove unreacted starting materials, byproducts, and impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of PEGylated compounds due to its high resolution and efficiency in separating molecules based on hydrophobicity.[1][2] This application note provides a detailed protocol for the preparative HPLC purification of a this compound reaction mixture.

Principle of Separation

RP-HPLC separates compounds based on their hydrophobic character. A nonpolar stationary phase, typically a C18 silica-based column, is used in conjunction with a polar mobile phase.[3] In the context of the this compound reaction mixture, the desired product is more hydrophobic than the starting PEG-diol due to the presence of the benzyl group. By employing a gradient elution with an increasing concentration of an organic solvent like acetonitrile (B52724), compounds will elute from the column in order of increasing hydrophobicity. This allows for the effective separation of this compound from more polar impurities and less hydrophobic starting materials.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, HPLC purification, and post-purification analysis of the this compound reaction mixture.

Sample Preparation

Proper sample preparation is crucial for optimal separation and to prevent column damage.[1]

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of a solvent compatible with the initial mobile phase conditions. A 1:1 mixture of Mobile Phase A and Mobile Phase B is often a good starting point.

  • Filtration: To remove any particulate matter, filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter. This step is essential to protect the HPLC column from clogging.[2][4]

HPLC Instrumentation and Parameters

A preparative HPLC system equipped with a UV detector is required. The following parameters provide a robust starting point and may be optimized for specific separation needs.

Table 1: HPLC Purification Parameters

ParameterCondition
Instrumentation Preparative HPLC System with UV Detector
Column Reversed-phase C18, 5-10 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[2]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile[2]
Flow Rate Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column)
Detection Wavelength 254 nm and 280 nm (for the benzyl group)[2]
Injection Volume Dependent on column loading capacity and sample concentration
Gradient Elution See Table 2 for a typical gradient profile

Table 2: Gradient Elution Profile

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
50955
Purification Procedure
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved.[2][5]

  • Sample Injection: Inject the filtered sample onto the equilibrated column.[2]

  • Elution and Fraction Collection: Initiate the gradient elution program. Monitor the chromatogram at the specified wavelengths and collect fractions corresponding to the major peak, which should be the this compound product.[4]

Post-Purification Analysis
  • Purity Assessment: Analyze the purity of the collected fractions using an analytical HPLC system with a similar, albeit faster, gradient method.[6]

  • Pooling of Fractions: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water, typically through lyophilization (freeze-drying), to obtain the purified this compound as a solid.[4]

  • Structural Confirmation: Confirm the identity and structural integrity of the purified product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Workflow and Pathway Diagrams

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Mixture filtrate Filter Sample (0.22 µm) dissolve->filtrate equilibrate Equilibrate C18 Column filtrate->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize characterize Structural Confirmation (MS, NMR) lyophilize->characterize

Caption: A workflow diagram illustrating the key stages of the HPLC purification protocol for this compound.

Troubleshooting

  • Poor Resolution: If the separation between the product and impurities is insufficient, consider optimizing the gradient by making it shallower (i.e., a slower increase in the percentage of Mobile Phase B).[6] Using a column with a smaller particle size or a longer column can also improve resolution.

  • Peak Tailing: Peak tailing can be caused by secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate for the analyte. The use of TFA helps to ion-pair with basic sites and improve peak shape.

  • No Product Elution: If the product does not elute, it may be too hydrophobic for the chosen conditions. Consider increasing the final concentration of Mobile Phase B or using a stronger organic solvent.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of a this compound reaction mixture using preparative RP-HPLC. The described methodology, including sample preparation, HPLC parameters, and post-purification analysis, offers a reliable framework for obtaining a high-purity product. The provided workflow diagram and troubleshooting tips serve as valuable resources for researchers and scientists in the field of drug development and bioconjugation. Adherence to this protocol will facilitate the successful purification of this compound, a critical step for its use in subsequent applications.

References

Application Notes: Designing PRO-teolysis TArgeting Chimeras (PROTACs) with Flexible Polyethylene Glycol (PEG) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite assembly forms a "ternary complex," which brings the E3 ligase into close proximity with the POI.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[2] A key advantage of this catalytic mechanism is that a single PROTAC molecule can induce the degradation of multiple target proteins.[5]

The Critical Role of the Linker

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][5] The linker's length, chemical composition, flexibility, and attachment points all profoundly influence the formation and stability of the ternary complex.[6] An optimal linker facilitates a productive orientation of the POI and E3 ligase, which can lead to positive cooperativity in ternary complex formation.[7] Linkers that are too short may cause steric hindrance, preventing complex formation, while those that are excessively long can lead to unproductive binding and reduced efficacy.[8]

Advantages of Flexible PEG Linkers

Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are the most common motifs used in PROTAC design.[4][9] PEG linkers are composed of repeating ethylene (B1197577) glycol units and offer several distinct advantages:

  • Enhanced Solubility: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility. The inherent hydrophilicity of PEG linkers significantly improves the solubility of the entire molecule, which is crucial for administration and bioavailability.[5][10]

  • Modulation of Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation. This "chameleon effect" can shield its polar surface area, facilitating cellular entry.[3][5]

  • Tunable Length and Flexibility: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the two ends of the PROTAC. This flexibility increases the likelihood of achieving a stable and productive ternary complex, which is essential for efficient protein degradation.[6][9][10]

  • Synthetic Accessibility: Bi-functionalized PEG motifs are commercially available, enabling the rapid and straightforward assembly of diverse PROTAC libraries for screening and optimization.[4][9]

Focus on Benzyl-PEG2-MS

A specific example of a useful building block for PROTAC synthesis is This compound . This reagent incorporates a two-unit PEG chain (PEG2) for flexibility and hydrophilicity. The "Benzyl" group often serves as a stable terminal moiety or a protecting group, while the "MS" (mesylate or methanesulfonyl) group is an excellent leaving group. This makes the molecule highly reactive towards nucleophiles (like an amine or thiol on an E3 ligase ligand or warhead), facilitating a key coupling step in the overall PROTAC synthesis.

Quantitative Data Summary

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum level of degradation achievable). The following tables provide illustrative data, compiled from various studies, showing how linker composition and length can impact these key parameters.

Table 1: Impact of Linker Length on Degradation of Target Proteins

PROTAC SeriesTarget ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα Degrader Estrogen Receptor αPEG12>1000<20[11]
PEG16 ~100 >80 [11]
PEG19~500~60[11]
p38α Degrader p38α MAPKPEG/Alkyl11>1000<10[12]
PEG/Alkyl14 25 >90 [12]
PEG/Alkyl18250~75[12]
TBK1 Degrader Tank-binding kinase 1PEG<12Inactive<5[]
PEG>12Active>80[]

Note: Data is illustrative and highly dependent on the specific target, ligands, and cell line used.

Table 2: Comparison of Binary and Ternary Complex Binding Affinities

The stability of the ternary complex is a key driver of degradation efficiency. Biophysical assays can measure the binding affinity (KD) of the PROTAC to its individual partners (binary) and to the complex (ternary).

PROTACTarget ProteinE3 LigaseBinary KD (PROTAC to Target)Binary KD (PROTAC to E3)Ternary Complex FormationReference
MZ1 Brd4BD2VHL1-4 nM29-66 nMHighly Cooperative (α = 15-26)[14][15]
BRD-5110 PPM1DCRBN1 nM~3000 nMWeak/Hook Effect Observed[14][15]

Note: Cooperativity (α) greater than 1 indicates that the binding of the first protein enhances the binding of the second.

Visualizations

PROTAC Mechanism of Action

PROTAC_MOA PROTAC Mechanism of Action cluster_cell cluster_complex Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary->POI:ne Ubiquitination Proteasome 26S Proteasome Ternary->Proteasome Recognition Ub Ubiquitin Ub->Ternary Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC induces a ternary complex, leading to ubiquitination and proteasomal degradation of the target.

General Experimental Workflow

PROTAC_Workflow General Experimental Workflow for PROTAC Evaluation start Start design PROTAC Design & Synthesis (e.g., with This compound) start->design biophys Biophysical Assays (SPR, ITC, NanoBRET) - Ternary Complex Formation design->biophys cell_treat Cell Treatment (Dose-Response & Time-Course) design->cell_treat biophys->cell_treat Inform Design lysis Cell Lysis & Protein Quantification cell_treat->lysis western Western Blot Analysis lysis->western analysis Data Analysis (Densitometry, DC50/Dmax Calculation) western->analysis end End analysis->end

Caption: From synthesis to data analysis: a typical workflow for evaluating PROTAC efficacy.

PROTAC Component Relationship

Caption: A PROTAC is composed of a warhead, an E3 ligand, and a connecting linker.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using an Amine-Functionalized Ligand and this compound

Objective: To synthesize a PROTAC by coupling an amine-functionalized ligand (either warhead or E3 ligand) with a carboxylic acid-functionalized partner, using a linker derived from this compound. This protocol assumes this compound is first converted to a more versatile intermediate like Benzyl-PEG2-Acid.

Step 1: Synthesis of Benzyl-PEG2-Acid (Intermediate) This step would typically involve reacting Benzyl-PEG2-OH with a suitable reagent like succinic anhydride (B1165640) to install a terminal carboxylic acid. The protocol below starts from the resulting acid.

Step 2: Amide Coupling Reaction

  • Reagents & Materials:

    • Carboxylic acid-functionalized component (Ligand A-COOH, 1.0 eq.)

    • Amine-functionalized component (Ligand B-NH2, 1.1 eq.)

    • Amide coupling reagent (e.g., HATU, 1.2 eq.)

    • Organic base (e.g., DIPEA, 2.0 eq.)

    • Anhydrous solvent (e.g., DMF)

    • Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

  • Procedure: a. In a clean, dry reaction vessel under an inert atmosphere, dissolve Ligand A-COOH in anhydrous DMF. b. Add the coupling reagent (HATU) and the base (DIPEA) to the solution. c. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. d. In a separate vial, dissolve Ligand B-NH2 in a minimal amount of anhydrous DMF. e. Add the solution of Ligand B-NH2 dropwise to the activated Ligand A-COOH mixture. f. Allow the reaction to stir at room temperature for 4-24 hours. g. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. h. Upon completion, quench the reaction by adding water. i. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO3 solution and brine. j. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. k. Purify the crude PROTAC product using flash column chromatography or preparative HPLC. l. Confirm the identity and purity of the final product using analytical LC-MS, NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Determining Target Protein Degradation by Western Blot

Objective: To quantify the reduction in target protein levels in cells following PROTAC treatment.[2][16]

  • Materials & Reagents:

    • Cell line expressing the protein of interest.

    • PROTAC compound (stock solution in DMSO).

    • Vehicle control (DMSO).

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, transfer buffer.

    • PVDF or nitrocellulose membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against the target protein.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Procedure: a. Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle-only (DMSO) control.[16] b. Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16] c. Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[2] d. SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and loading dye. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[16] e. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2] f. Immunoblotting: i. Block the membrane with blocking buffer for 1 hour at room temperature. ii. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. iii. Wash the membrane with TBST. iv. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. v. Wash the membrane with TBST. vi. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[2] vii. Repeat the antibody incubation steps for the loading control antibody.

Protocol 3: Measuring Degradation Potency (DC50 Assay)

Objective: To determine the concentration of a PROTAC that causes 50% degradation of the target protein.

  • Procedure: a. Perform the Western Blot protocol as described above, using a wide range of PROTAC concentrations (typically a 10-point, 3-fold serial dilution). b. Densitometry: Quantify the band intensity for the target protein and the corresponding loading control for each lane using imaging software (e.g., ImageJ). c. Normalization: For each lane, normalize the target protein band intensity to its loading control band intensity. d. Calculate Percent Degradation: Express the normalized intensity for each PROTAC-treated sample as a percentage of the vehicle control (which is set to 100%). The percent degradation is (100 - % remaining protein). e. Dose-Response Curve: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. f. DC50 Calculation: Fit the data to a four-parameter variable slope non-linear regression model using graphing software (e.g., GraphPad Prism) to determine the DC50 value.[16] The Dmax is the maximal degradation observed from the bottom plateau of the curve.

References

Application Notes and Protocols for Site-Specific Protein Modification Using Benzyl-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase a protein's hydrodynamic size, leading to reduced renal clearance, prolonged circulating half-life, and improved stability, while also shielding it from proteolytic degradation and reducing its immunogenicity.[1][2][3][4] Achieving site-specific PEGylation is crucial for producing homogeneous conjugates with preserved biological activity.[1][2][5]

Benzyl-PEG2-MS is a heterobifunctional PEGylation reagent designed for the site-specific modification of proteins. It comprises a benzyl (B1604629) group that provides stability, a discrete two-unit polyethylene glycol spacer that imparts hydrophilicity, and a methanesulfonyl (mesylate) group. The mesylate is an excellent leaving group, making the reagent highly reactive towards nucleophilic residues on the protein surface, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group. By carefully controlling reaction conditions, such as pH, a degree of site-selectivity can be achieved, preferentially targeting the more nucleophilic N-terminal amine.[5][6]

These application notes provide a comprehensive overview of the principles and protocols for using this compound for site-specific protein modification, including detailed methodologies for the conjugation reaction, purification of the PEGylated product, and its subsequent characterization.

Principle of Application

The fundamental principle behind protein modification with this compound is a nucleophilic substitution reaction. The electron-deficient sulfur atom of the mesylate group is susceptible to attack by nucleophiles present on the protein. The most common nucleophilic residues on a protein surface are the primary amines of lysine side chains and the N-terminus. The reaction results in the formation of a stable secondary amine linkage between the PEG reagent and the protein, with the release of methanesulfonic acid as a byproduct.

The pKa of the N-terminal α-amino group is typically lower (around 7.6-8.0) than that of the ε-amino groups of lysine residues (~10.5).[6] By performing the reaction at a pH value between the pKa of the N-terminus and lysine, the N-terminal amine will be more deprotonated and thus more nucleophilic, allowing for preferential modification at this site.

Data Presentation

Table 1: Reaction Parameters for Site-Specific Protein PEGylation
ParameterRecommended RangePurpose
Protein Concentration 1 - 10 mg/mLTo ensure efficient reaction kinetics while minimizing protein aggregation.
Molar Ratio (PEG:Protein) 5:1 to 50:1To optimize the degree of PEGylation. Higher ratios favor multiple PEGylations.
Reaction Buffer Phosphate, Borate, or Bicarbonate BufferTo maintain a stable pH throughout the reaction. Avoid amine-containing buffers (e.g., Tris).
Reaction pH 7.5 - 9.0To control the selectivity of the modification (lower pH favors N-terminal modification).
Reaction Temperature 4°C to 25°CLower temperatures can help maintain protein stability and improve selectivity.
Reaction Time 1 - 24 hoursOptimization is required depending on the protein and desired degree of PEGylation.
Quenching Reagent 1 M Tris or GlycineTo stop the reaction by consuming excess this compound.
Table 2: Characterization of PEGylated Protein
Analytical TechniqueInformation ProvidedExpected Outcome for Successful PEGylation
SDS-PAGE Visual confirmation of increased molecular weight.A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.[7]
RP-HPLC Purity assessment and separation of different PEGylated species.A new peak with a different retention time corresponding to the PEGylated protein. Unmodified protein will typically elute earlier.[8]
Mass Spectrometry (MS) Precise molecular weight of the conjugate and determination of the degree of PEGylation.The measured molecular weight should correspond to the theoretical mass of the protein plus the mass of the attached PEG moieties.[9][10][11]
Peptide Mapping/MS/MS Identification of the specific site(s) of PEGylation.Fragmentation data will reveal the modified amino acid residue(s).[9][12]

Mandatory Visualizations

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization P Protein Solution (1-10 mg/mL in Amine-Free Buffer) Mix Mix Protein and this compound (Optimize Molar Ratio and pH) P->Mix PEG This compound (Stock Solution in Anhydrous DMF/DMSO) PEG->Mix Incubate Incubate (1-24h at 4-25°C) Mix->Incubate Quench Quench Reaction (Add Tris or Glycine) Incubate->Quench SEC Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) Quench->SEC SDS SDS-PAGE SEC->SDS HPLC RP-HPLC SEC->HPLC MS Mass Spectrometry SEC->MS

Caption: Experimental workflow for protein modification with this compound.

G Protein Protein-NH2 (Nucleophilic Amine) Transition Nucleophilic Attack Protein->Transition PEG_MS Benzyl-PEG2-O-SO2CH3 (Benzyl-PEG2-Mesylate) PEG_MS->Transition Product Protein-NH-PEG2-Benzyl (PEGylated Protein) Transition->Product Byproduct CH3SO3H (Methanesulfonic Acid) Transition->Byproduct

References

Troubleshooting & Optimization

Troubleshooting low yield in Benzyl-PEG2-MS conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Benzyl-PEG2-Maleimide (MS) conjugation reactions, with a focus on troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Benzyl-PEG2-MS conjugation to a thiol-containing molecule?

The optimal pH range for the reaction between a maleimide (B117702) and a thiol group is between 6.5 and 7.5.[1][2][3][4][5][6] This pH range is a critical balance between ensuring the reactivity of the thiol group and maintaining the stability of the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, providing excellent selectivity.[1][3][6][7]

Q2: Why is my this compound reagent no longer reactive?

The most common reason for a lack of reactivity is the hydrolysis of the maleimide group.[1][2][4] In aqueous solutions, especially at a pH above 7.5, the maleimide ring can open to form an unreactive maleamic acid.[1][3] To avoid this, always prepare aqueous solutions of this compound immediately before use and store stock solutions in a dry, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][7]

Q3: Can this compound react with other amino acids besides cysteine?

Yes, while highly selective for thiols in the optimal pH range of 6.5-7.5, maleimides can react with other nucleophilic groups, most notably the primary amine of lysine (B10760008) residues. This side reaction becomes more significant at pH values above 7.5.[1][2][3]

Q4: My conjugate appears to be unstable and losing its PEG moiety. What is happening?

The thioether bond formed between the maleimide and the thiol can be reversible through a process called a retro-Michael reaction.[1][2][4] This can be particularly problematic in environments with a high concentration of other thiols, such as glutathione (B108866) in biological systems, leading to the transfer of the PEG moiety to another molecule.[1][2] To increase the stability of the conjugate, you can perform a post-conjugation hydrolysis of the succinimide (B58015) ring by incubating the conjugate at a slightly higher pH (e.g., 8.5-9.0) for a short period.[1][2]

Q5: Do I need to reduce my protein before conjugation?

Yes, if the cysteine residues in your protein are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups to be available for conjugation with the maleimide.[2][7] Disulfide bonds are unreactive towards maleimides.[2] Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[8] If using dithiothreitol (B142953) (DTT), it must be removed after reduction and before conjugation, as it will compete with the protein's thiols for reaction with the maleimide.[7][8]

Troubleshooting Guide for Low Conjugation Yield

This guide provides a systematic approach to identifying and resolving common causes of low yield in this compound conjugation reactions.

Problem Possible Cause Recommended Solution
Low or No Conjugate Formation Hydrolysis of this compound Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers.[1][7]
Oxidation of Thiol Groups Degas all buffers to remove dissolved oxygen.[7] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Include a chelating agent like EDTA (1-10 mM) to sequester metal ions that can catalyze oxidation.[1][9]
Incorrect Reaction pH Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5.[1][2][3][5]
Incomplete Reduction of Disulfide Bonds If working with a protein like an antibody, ensure complete reduction of disulfide bonds by using a 10-100 fold molar excess of a reducing agent like TCEP.[1][2]
Presence of Competing Nucleophiles in Buffer Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary/secondary amines (e.g., Tris) if the pH is above 7.5.[1][8] Phosphate-buffered saline (PBS) or HEPES buffers are generally recommended.[1][3]
Insufficient Molar Excess of this compound Optimize the molar ratio of this compound to your thiol-containing molecule. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point.[1][2][7][10]
Heterogeneous Product with Low Yield of Desired Conjugate Reaction with Amines (e.g., Lysine) Maintain the reaction pH strictly between 6.5 and 7.5 to ensure high selectivity for thiols over amines.[1][2][3]
Thiazine (B8601807) Rearrangement If conjugating to a peptide or protein with an N-terminal cysteine, this side reaction can occur. Performing the conjugation at a more acidic pH (e.g., 6.0-6.5) can help minimize this by keeping the N-terminal amine protonated and less nucleophilic.[1][5][11][12]
Precipitation During Reaction The this compound reagent may have poor solubility in your aqueous buffer. First, dissolve it in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction mixture. Keep the final organic solvent concentration low (typically below 10% v/v) to avoid protein precipitation.[7]
Loss of Product During Purification Inappropriate Purification Method For PEGylated proteins, size-exclusion chromatography (SEC) is effective for removing unreacted PEG and native protein.[][14] Ion-exchange chromatography (IEX) can also be used to separate based on changes in surface charge after PEGylation.[][14]
Conjugate Instability (Retro-Michael Reaction) After conjugation, consider incubating the conjugate at a slightly higher pH (e.g., 8.5-9.0) for a short period to promote the hydrolysis of the succinimide ring, which stabilizes the linkage and prevents the reverse reaction.[1][2]

Quantitative Data Summary

The efficiency of this compound conjugation is influenced by several factors. The following tables summarize key quantitative data.

Table 1: Effect of pH on Maleimide-Thiol Reaction

pHReaction RateSelectivity for ThiolsSide Reactions
< 6.5SlowHighMinimal
6.5 - 7.5OptimalHigh (approx. 1000x faster than with amines at pH 7.0)[1][3][6]Minimal
> 7.5FastDecreasedIncreased reaction with amines and hydrolysis of the maleimide group.[1][3]

Table 2: Recommended Molar Ratios for Conjugation

ReactantsRecommended Molar RatioPurpose
This compound : Thiol-containing molecule10:1 to 20:1To drive the reaction to completion.[1][2][10]
Reducing Agent (e.g., TCEP) : Protein10:1 to 100:1To ensure complete reduction of disulfide bonds.[1][2]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein

  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein in a degassed conjugation buffer (e.g., PBS or HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[7]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.

    • Incubate at room temperature for 20-30 minutes under an inert atmosphere.[2][7]

    • If DTT is used as the reducing agent, it must be removed using a desalting column or dialysis before proceeding.[7][8]

  • This compound Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][15]

  • Conjugation Reaction:

    • Add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the protein solution while gently mixing.[2][16]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[16][17] Protect from light if any components are light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent such as N-acetylcysteine or β-mercaptoethanol can be added to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15 minutes.[6]

  • Purification:

    • Purify the conjugate using a suitable chromatography method. Size-exclusion chromatography (SEC) is commonly used to separate the PEGylated protein from unreacted this compound and any remaining unconjugated protein.[][14]

  • Characterization:

    • Characterize the conjugate using methods such as SDS-PAGE to observe the increase in molecular weight and mass spectrometry to confirm the mass of the final conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Protein Preparation (Dissolve in Buffer, pH 7.0-7.5) reduction Reduction of Disulfides (with TCEP, if necessary) protein_prep->reduction conjugation Conjugation (Mix Protein and this compound) reduction->conjugation reagent_prep This compound Preparation (Dissolve in DMSO/DMF) reagent_prep->conjugation incubation Incubation (1-2h at RT or overnight at 4°C) conjugation->incubation quenching Quenching (Optional, with N-acetylcysteine) incubation->quenching purification Purification (e.g., SEC) quenching->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Conjugation Yield hydrolysis Maleimide Hydrolysis low_yield->hydrolysis oxidation Thiol Oxidation low_yield->oxidation ph Incorrect pH low_yield->ph reduction Incomplete Reduction low_yield->reduction interfering Interfering Substances low_yield->interfering fresh_reagent Use Fresh Reagent hydrolysis->fresh_reagent degas_buffer Degas Buffers / Use EDTA oxidation->degas_buffer adjust_ph Adjust pH to 6.5-7.5 ph->adjust_ph optimize_reduction Optimize Reduction Step reduction->optimize_reduction use_correct_buffer Use Thiol/Amine-Free Buffer interfering->use_correct_buffer

Caption: Troubleshooting logic for low conjugation yield.

reaction_pathways cluster_side_reactions Side Reactions protein_sh Protein-SH conjugate Stable Conjugate (Thioether Bond) protein_sh->conjugate pH 6.5-7.5 lysine_reaction Reaction with Lysine (Protein-NH2) protein_sh->lysine_reaction pH > 7.5 peg_ms This compound peg_ms->conjugate hydrolyzed_ms Hydrolyzed Maleimide (Inactive) peg_ms->hydrolyzed_ms pH > 7.5 / H2O peg_ms->lysine_reaction

Caption: Key reaction pathways in maleimide chemistry.

References

How to solve Benzyl-PEG2-MS solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with Benzyl-PEG2-MS in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how do its components affect solubility?

A1: this compound is a heterobifunctional linker molecule. Its structure consists of three key components that influence its solubility:

  • Benzyl (B1604629) Group: This aromatic group is hydrophobic (water-repelling) and can significantly decrease aqueous solubility. At higher concentrations, benzyl groups can cause aggregation through stacking interactions, further reducing solubility.

  • Polyethylene (B3416737) Glycol (PEG2) Chain: The short, two-unit polyethylene glycol chain is hydrophilic (water-attracting). Generally, PEG chains improve water solubility; however, the short length of the PEG2 chain in this molecule may not be sufficient to counteract the hydrophobicity of the benzyl group, especially in purely aqueous systems.

  • Methylsulfonyl (MS) Group: The methanesulfonyl (mesylate) group is a good leaving group, making this molecule reactive towards nucleophiles. While it is polar, its primary influence is on reactivity rather than solubility. The stability of this group in aqueous buffers is a critical consideration.

Q2: My this compound has precipitated out of my aqueous buffer. What are the likely causes?

A2: Precipitation of this compound in an aqueous buffer can be attributed to several factors:

  • High Concentration: The desired concentration may exceed the solubility limit of the compound in the chosen buffer.

  • Hydrophobicity: The hydrophobic benzyl group is a primary driver of low aqueous solubility.

  • Buffer Composition: High salt concentrations in buffers like PBS can sometimes decrease the solubility of PEGylated compounds through a "salting-out" effect.

  • Low Temperature: The solubility of some PEG compounds can decrease at lower temperatures.

  • pH of the Buffer: While this compound does not have readily ionizable groups, the pH of the buffer can influence the stability of the methylsulfonyl group. Extreme pH values can lead to hydrolysis of the mesylate, which could potentially affect solubility.

Q3: What is the stability of the methylsulfonyl (MS) group in aqueous buffers?

A3: The methylsulfonyl (mesylate) group is susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH. The rate of hydrolysis is influenced by pH and temperature. It is generally more stable at a slightly acidic to neutral pH (around pH 4-7). Under basic conditions, the rate of hydrolysis can increase significantly. For experiments requiring the integrity of the mesylate group for subsequent reactions, it is crucial to work at an appropriate pH and temperature and to use the solution promptly after preparation.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps, starting with the most common and simplest solutions.

Problem: this compound is not dissolving in my aqueous buffer.

Initial Steps:

  • Vortexing: Ensure vigorous mixing by vortexing the solution for at least 1-2 minutes.

  • Sonication: Use a bath sonicator for 10-15 minutes to break up aggregates and enhance dissolution.

  • Gentle Heating: Warm the solution to 30-40°C. This can increase the kinetic solubility. Avoid aggressive heating to prevent degradation of the mesylate group.

If initial steps fail, proceed to the following strategies:

Strategy 1: Using a Co-solvent

This is a highly effective method for dissolving hydrophobic compounds.

Rationale: A water-miscible organic solvent can disrupt the hydrophobic interactions of the benzyl group, allowing the molecule to dissolve.

Recommended Co-solvents:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

Experimental Protocol: Co-solvent Solubilization Method

  • Weigh Compound: Accurately weigh the required amount of this compound into a clean vial.

  • Initial Dissolution in Co-solvent: Add a minimal amount of the chosen organic co-solvent (e.g., DMSO) to the vial to fully dissolve the compound. Start with a small volume (e.g., 10-20 µL) and add more if necessary.

  • Prepare Aqueous Buffer: In a separate tube, prepare the final desired volume of your aqueous buffer.

  • Slow Addition: While vortexing the aqueous buffer, slowly add the concentrated stock solution from step 2 dropwise.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your downstream application (typically ≤1% v/v for cell-based assays).

Workflow for Co-solvent Solubilization

A Weigh this compound B Dissolve in minimal organic co-solvent (e.g., DMSO) A->B D Slowly add stock solution to buffer with vortexing B->D C Prepare aqueous buffer C->D E Final solution ready for use D->E

Caption: Workflow for dissolving this compound using a co-solvent.

Strategy 2: pH Adjustment (for Stability)

While this compound itself is not pH-sensitive in terms of its charge, the stability of the crucial mesylate group is.

Rationale: Maintaining a slightly acidic to neutral pH can minimize the hydrolysis of the methylsulfonyl group, preserving the reactivity of the linker.

Experimental Protocol: pH Considerations

  • Buffer Selection: Choose a buffer system that maintains a pH between 4 and 7.

  • Fresh Preparation: Prepare the solution fresh before each experiment to minimize hydrolysis.

  • Storage: If short-term storage is necessary, store the solution at 4°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be avoided.

Logical Relationship of Factors Affecting Mesylate Stability

A pH of Buffer D Mesylate Hydrolysis Rate A->D B Temperature B->D C Time in Solution C->D

Caption: Factors influencing the rate of mesylate group hydrolysis.

Quantitative Data Summary

Solvent/Buffer SystemExpected SolubilityNotes
WaterLow to InsolubleThe hydrophobic benzyl group significantly limits solubility.
Phosphate-Buffered Saline (PBS)Low to InsolubleHigh salt concentration may further decrease solubility.
10% DMSO in PBSModerately SolubleThe co-solvent improves solubility, but precipitation may occur at higher concentrations.
100% DMSOHighly SolubleA good choice for preparing concentrated stock solutions.
100% EthanolHighly SolubleAnother suitable organic solvent for stock solutions.

Technical Support Center: Preventing Protein Aggregation During Benzyl-PEG2-MS Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during labeling with Benzyl-PEG2-MS.

Troubleshooting Guides

Issue 1: Immediate Protein Precipitation Upon Addition of this compound

Possible Causes:

  • High Protein Concentration: Elevated protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.

  • Suboptimal Buffer Conditions (pH, Ionic Strength): If the buffer's pH is close to the protein's isoelectric point (pI), the protein's net charge will be near zero, reducing repulsion between molecules and increasing the risk of aggregation. Both very low and very high salt concentrations can also promote aggregation.

  • High Reagent Concentration: A large molar excess of the this compound reagent can alter the solution conditions and promote protein aggregation.

Troubleshooting Steps:

  • Reduce Protein Concentration: Attempt the labeling reaction with a lower protein concentration (e.g., 1-2 mg/mL). If a high final protein concentration is necessary, consider adding stabilizing excipients to the buffer.[1]

  • Optimize Buffer pH: Ensure the buffer pH is at least one unit away from your protein's pI. For many proteins, a pH in the range of 7.2-8.5 is a good starting point for amine labeling.

  • Adjust Ionic Strength: Empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal ionic strength for your protein's stability.

  • Optimize Reagent:Protein Molar Ratio: Perform a titration to find the lowest effective molar excess of this compound that provides sufficient labeling without causing precipitation. A common starting point is a 5- to 20-fold molar excess.[2]

Issue 2: Gradual Increase in Turbidity or Visible Aggregates Over Time

Possible Causes:

  • Protein Instability Under Reaction Conditions: Prolonged incubation at room temperature or elevated temperatures can lead to protein unfolding and subsequent aggregation.

  • Intermolecular Cross-linking: If the protein has multiple reactive sites, there is a possibility of the PEG reagent linking two or more protein molecules, leading to the formation of larger aggregates.

  • Hydrolysis of the Labeling Reagent: The mesylate group can be susceptible to hydrolysis, which may alter the solution's properties over time.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process.[2]

  • Minimize Reaction Time: Determine the minimum time required for sufficient labeling to reduce the exposure of the protein to potentially destabilizing conditions.

  • Add Stabilizing Excipients: Incorporate additives such as sugars, polyols, or amino acids into the reaction buffer to enhance protein stability.

  • Consider a Stepwise Addition of the Reagent: Instead of adding the entire volume of this compound at once, add it in smaller aliquots over a period of time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

A1: this compound is a labeling reagent that consists of a benzyl (B1604629) group, a short two-unit polyethylene (B3416737) glycol (PEG) spacer, and a methanesulfonyl (mesylate) group. The mesylate is a good leaving group, making the reagent reactive towards nucleophilic amino acid side chains on a protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The reaction forms a stable covalent bond.

Q2: How can I detect and quantify protein aggregation in my sample?

A2: Several methods can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to look for visible signs of precipitation or cloudiness.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of even small amounts of larger aggregates.[1]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute in earlier fractions compared to the monomeric protein.[3]

  • SDS-PAGE (non-reducing): Under non-reducing conditions, covalently cross-linked aggregates will appear as higher molecular weight bands.

Q3: What are some recommended stabilizing additives and their working concentrations?

A3: Various additives can be included in the labeling buffer to improve protein stability. The optimal choice and concentration should be determined empirically for each protein.

Additive CategoryExamplesRecommended Concentration RangeMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Preferential exclusion, vitrification
Glycerol Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes protein structure
Amino Acids Arginine, Glycine50-200 mMSuppresses non-specific protein-protein interactions and increases solubility
Non-ionic Detergents Polysorbate 20 (Tween-20), Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation

Q4: Can the benzyl group of the reagent contribute to aggregation?

A4: Yes, the benzyl group is hydrophobic and can potentially interact with hydrophobic patches on the protein surface. This can, in some cases, induce conformational changes that may lead to aggregation. If this is suspected, using a PEGylation reagent with a more hydrophilic end group could be considered.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

1. Protein Preparation:

  • If your protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer at a pH between 7.2 and 8.5. This can be done using a desalting column or dialysis.
  • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[2]

2. Reagent Preparation:

  • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 100 mM).

3. Labeling Reaction:

  • While gently stirring the protein solution, add the desired molar excess of the dissolved this compound reagent. A 10- to 20-fold molar excess is a common starting point.[2] The final concentration of the organic solvent should ideally not exceed 5-10% (v/v) to maintain protein stability.[4]
  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[4]

4. Quenching the Reaction (Optional):

  • To stop the labeling reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[4]
  • Incubate for 15-30 minutes at room temperature.

5. Purification:

  • Remove the excess unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration.

Protocol 2: Screening for Optimal Buffer Conditions to Minimize Aggregation

1. Prepare a Matrix of Buffers:

  • Prepare a series of buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5) and ionic strengths (e.g., 50 mM, 150 mM, 500 mM NaCl).

2. Set up Small-Scale Reactions:

  • In parallel, set up small-scale labeling reactions for your protein in each of the buffer conditions.

3. Monitor for Aggregation:

  • After the addition of the this compound reagent and during the incubation period, monitor each reaction for signs of aggregation (visual turbidity, increase in absorbance at 350 nm).

4. Analyze the Results:

  • After the reaction, quantify the amount of soluble protein and aggregates in each condition using a suitable method like SEC or DLS.
  • Select the buffer condition that results in the highest yield of labeled, monomeric protein.

Visualizations

Troubleshooting_Workflow cluster_immediate Immediate Precipitation cluster_gradual Gradual Turbidity start Protein Aggregation Observed During this compound Labeling issue_type Immediate Precipitation or Gradual Turbidity? start->issue_type cause_immediate Possible Causes: - High Protein Concentration - Suboptimal Buffer (pH/Ionic Strength) - High Reagent Concentration issue_type->cause_immediate Immediate cause_gradual Possible Causes: - Protein Instability - Intermolecular Cross-linking - Reagent Hydrolysis issue_type->cause_gradual Gradual solution_immediate Troubleshooting Steps: 1. Decrease Protein Concentration 2. Optimize Buffer pH & Ionic Strength 3. Reduce Reagent:Protein Ratio cause_immediate->solution_immediate analysis Analyze Outcome: - Visual Inspection - UV-Vis Spectroscopy - DLS - SEC solution_immediate->analysis solution_gradual Troubleshooting Steps: 1. Lower Reaction Temperature 2. Minimize Reaction Time 3. Add Stabilizing Excipients 4. Stepwise Reagent Addition cause_gradual->solution_gradual solution_gradual->analysis end Aggregation Minimized analysis->end

Caption: Troubleshooting workflow for protein aggregation during labeling.

Experimental_Workflow protein_prep 1. Protein Preparation (Buffer Exchange & Concentration Adjustment) labeling 3. Labeling Reaction (Add Reagent to Protein, Incubate) protein_prep->labeling reagent_prep 2. Reagent Preparation (Dissolve this compound in DMSO/DMF) reagent_prep->labeling quench 4. Quench Reaction (Optional, Add Tris Buffer) labeling->quench purify 5. Purification (SEC, Dialysis, or Spin Filtration) labeling->purify If not quenching quench->purify analysis 6. Analysis (Confirm Labeling & Check for Aggregates) purify->analysis

Caption: General experimental workflow for this compound labeling.

References

Technical Support Center: Optimizing Benzyl-PEG2-MS Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG2-MS mediated protein degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving experimental efficiency and troubleshooting common issues encountered when using Proteolysis Targeting Chimeras (PROTACs) incorporating a this compound linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC?

A1: The this compound linker is a crucial component of a heterobifunctional PROTAC molecule. It connects the ligand that binds to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] The linker's properties, such as length, rigidity, and solubility, are critical determinants of the PROTAC's overall efficacy.[1]

  • Benzyl (B1604629) Group: This component adds rigidity to the linker, which can help correctly orient the two ends of the PROTAC for optimal ternary complex formation (POI-PROTAC-E3 ligase).[1]

  • PEG2 (Polyethylene Glycol, 2 units): The PEG component enhances the hydrophilicity and solubility of the PROTAC molecule.[1][3] This is vital for improving cell permeability and bioavailability.

  • MS (Mesylate): this compound likely refers to a linker precursor where the terminal hydroxyl group has been activated as a mesylate (-MS). Mesylates are excellent leaving groups, facilitating the chemical synthesis of the final PROTAC molecule by making it easier to attach one of the ligands through a nucleophilic substitution reaction.[4]

Q2: How does a PROTAC synthesized with a this compound linker work?

A2: A PROTAC functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] The process is catalytic, meaning a single PROTAC molecule can trigger the degradation of multiple target protein molecules.[1][5]

  • Ternary Complex Formation: The PROTAC simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase inside the cell, forming a ternary complex.[1]

  • Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.[1]

  • Proteasomal Recognition: The poly-ubiquitinated POI is then recognized by the 26S proteasome.[1]

  • Degradation: The proteasome unfolds and degrades the tagged protein into small peptides, while the PROTAC is released to repeat the cycle.[1][4]

PROTAC_Mechanism

Troubleshooting Guide

This guide addresses common issues that may arise during your experiments.

Problem 1: No or low degradation of the target protein.

Potential CauseRecommended Solution(s)
Inefficient Ternary Complex Formation The linker length or composition may be suboptimal. Consider synthesizing PROTACs with different PEG linker lengths (e.g., PEG3, PEG4) to alter the distance and geometry between the POI and E3 ligase.
Low Compound Permeability/Stability The PROTAC may not be entering the cells or may be rapidly metabolized. Perform LC-MS/MS analysis of cell lysates to confirm the intracellular concentration of your compound. If low, consider strategies to improve cell permeability.
Low E3 Ligase Expression The chosen E3 ligase (e.g., VHL, CRBN) may not be sufficiently expressed in your cell line. Confirm E3 ligase expression levels via Western Blot or qPCR. If expression is low, consider using a different cell line or recruiting a more abundant E3 ligase.
"Hook Effect" At very high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-E3) instead of the productive ternary complex, reducing degradation efficiency. Perform a full dose-response curve (e.g., from 1 nM to 10 µM) to identify the optimal concentration range and observe for a potential hook effect.
Incorrect PROTAC Synthesis/Purity The synthesized PROTAC may be impure or the wrong structure. Verify the identity and purity of your final compound using LC-MS and NMR spectroscopy.[4]

Problem 2: Poor solubility of the PROTAC.

Potential CauseRecommended Solution(s)
Hydrophobic Moieties The benzyl group and/or the conjugated ligands are hydrophobic, potentially leading to aggregation in aqueous buffers.[3]
High Concentration The solubility limit of the conjugate has been exceeded.[3]
Buffer Conditions The pH or ionic strength of the buffer may not be optimal for solubility.[3]
Solution Steps 1. Use a Co-solvent: First, dissolve the PROTAC in a minimal amount of a water-miscible organic solvent like DMSO, then slowly add the aqueous buffer while vortexing to reach the final concentration.[3]2. Optimize Buffer: Test different buffer pH and salt concentrations.3. Sonication: Gently sonicate the solution to aid dissolution.4. Modify Linker: If solubility remains an issue, consider synthesizing a version with a longer, more hydrophilic PEG chain (e.g., Benzyl-PEG5).[3]

Problem 3: Difficulty in quantifying protein degradation.

Potential CauseRecommended Solution(s)
Low Assay Sensitivity The chosen method may not be sensitive enough to detect subtle changes in protein levels.
Time-Dependent Metrics Standard metrics like DC50 (half-maximal degradation concentration) can be highly dependent on the experiment's duration.[6]
Solution Steps 1. Optimize Western Blot: Ensure your primary antibody is specific and sensitive. Use a high-quality secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Always normalize to a loading control (e.g., GAPDH, β-actin).[7]2. Use Higher Throughput Methods: For screening multiple compounds or conditions, consider using higher-throughput methods like In-Cell Westerns, TR-FRET, or reporter-based assays.[7][8]3. Perform a Time-Course Experiment: Measure protein levels at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time and calculate kinetic parameters.[6]4. Consider LC-MS Proteomics: For a global, unbiased view of protein changes and to confirm on-target degradation, use quantitative mass spectrometry.[9]

Quantitative Data Summary

The efficiency of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved).[7] The values below are representative for effective PROTACs and should be used as a general benchmark. Actual values for a specific this compound PROTAC will depend on the target protein, ligands, and cell line used.

ParameterTypical Range for Potent PROTACsInterpretation
DC50 1 - 100 nMLower values indicate higher potency.
Dmax > 80%Higher values indicate greater efficacy.
Time to Dmax 4 - 24 hoursIndicates how quickly the maximal degradation is achieved.

Experimental Protocols

Protocol 1: Western Blot for Quantifying Protein Degradation

This protocol provides a standard method for assessing the degradation of a target protein after treatment with a PROTAC.[7]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant for each sample using a BCA assay.[7]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amount for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Separate proteins by size on an SDS-PAGE gel.[7]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[7]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again 3x with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate and image the membrane using a chemiluminescence detection system.[7]

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of degradation relative to the vehicle control and plot the results to determine DC50 and Dmax.[7]

Western_Blot_Workflow A 1. Cell Treatment (PROTAC Dose Response) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Membrane Transfer C->D E 5. Immunoblotting (Antibody Incubation) D->E F 6. ECL Detection (Imaging) E->F G 7. Data Analysis (Densitometry, DC50/Dmax) F->G

Protocol 2: General Workflow for LC-MS/MS Proteomics Analysis

This protocol outlines the key steps for a more comprehensive, quantitative assessment of protein degradation across the proteome.

  • Sample Preparation:

    • Treat cells, harvest, and lyse as described in the Western Blot protocol.

    • Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (B48618) (IAA).[10]

    • Digest proteins into peptides using trypsin overnight.[10]

    • Desalt the resulting peptide mixture using a C18 StageTip or similar column.[10]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer. Peptides are separated by liquid chromatography (LC) before being ionized and analyzed by tandem mass spectrometry (MS/MS).[11]

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • Identify peptides and proteins, and quantify their relative abundance across different treatment conditions.

    • Perform statistical analysis to identify proteins with significant changes in abundance, confirming on-target degradation and revealing any off-target effects.

Troubleshooting_Logic Start Start: No/Low Degradation Observed Check_Purity Is the PROTAC pure and structurally verified (LC-MS, NMR)? Start->Check_Purity Check_Conc Did you perform a full dose-response curve? Check_E3 Is the target E3 Ligase expressed in your cell line? Check_Conc->Check_E3 Yes Sol_Hook Action: Test lower and higher concentrations to avoid Hook Effect. Check_Conc->Sol_Hook No Check_Purity->Check_Conc Yes Sol_Purity Action: Re-synthesize or re-purify the compound. Check_Purity->Sol_Purity No Check_Perm Is the PROTAC cell permeable? (Confirm with LC-MS) Check_E3->Check_Perm Yes Sol_E3 Action: Confirm E3 expression (WB/qPCR) or switch cell lines. Check_E3->Sol_E3 No Sol_Perm Action: Modify linker to improve solubility/permeability (e.g., longer PEG). Check_Perm->Sol_Perm No End Problem Resolved Check_Perm->End Yes

References

Common side reactions with Benzyl-PEG2-MS and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using Benzyl-PEG2-MS. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate common challenges and avoid side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of reaction?

This compound is a chemical modification reagent consisting of a benzyl (B1604629) protecting group, a 2-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal mesylate (methanesulfonyl, -MS) group. The mesylate group is an excellent leaving group, making the molecule highly reactive towards nucleophiles in a nucleophilic substitution (SN2) reaction.[1][2] This allows for the covalent attachment of the Benzyl-PEG2 moiety to various molecules, such as proteins, peptides, or small molecules containing nucleophilic functional groups like primary amines or thiols.

Q2: What are the most common side reactions when using this compound?

The most common side reactions stem from the high reactivity of the mesylate group and the inherent properties of the PEG and benzyl components. These include:

  • Hydrolysis: The mesylate group can react with water in aqueous buffers, leading to the hydrolysis of the reagent back to the unreactive Benzyl-PEG2-alcohol.[3][4]

  • Multi-PEGylation: When the target molecule has multiple nucleophilic sites (e.g., several lysine (B10760008) residues on a protein), more than one this compound molecule may attach, resulting in a heterogeneous product mixture.[5][6]

  • Reaction with Buffer Components: Nucleophilic buffers, such as Tris, can compete with the target molecule for reaction with this compound, reducing conjugation yield.[4]

  • Elimination Reactions: Under strongly basic conditions or with sterically hindered nucleophiles, an elimination reaction can occur instead of the desired substitution, leading to byproduct formation.[7]

  • Oxidative Degradation: The PEG chain can be susceptible to oxidative degradation, which can be catalyzed by trace metal impurities.[6]

  • Cleavage of Benzyl Ether: The benzyl protecting group can be cleaved under strongly acidic or reductive (e.g., hydrogenolysis) conditions.[6][8]

Q3: My conjugation yield is low. What is the most likely side reaction?

Low yield is most frequently caused by the hydrolysis of the mesylate group. This compound is highly susceptible to reaction with water, especially in aqueous buffers and at higher pH. This hydrolysis reaction competes directly with the desired nucleophilic substitution reaction with your target molecule.[4]

To minimize hydrolysis:

  • Ensure Anhydrous Conditions: When possible, perform reactions in anhydrous organic solvents. Use freshly opened or properly stored anhydrous solvents.[6]

  • Control pH: If using aqueous buffers, work at the lowest pH that still allows for efficient reactivity of your target nucleophile. For primary amines, a pH of 7.2-8.5 is common, but be aware that the rate of hydrolysis also increases with pH.[4]

  • Immediate Use: Prepare solutions of this compound immediately before use. Do not store the reagent in aqueous buffers.[4]

  • Concentration: Higher concentrations of the target molecule and the PEG reagent can favor the desired bimolecular reaction over hydrolysis.[5]

Q4: I am observing a complex mixture of products and heterogeneity in my final sample. What could be the cause?

Product heterogeneity is often a result of several side reactions:

  • Multi-PEGylation: If your target molecule (like a protein) has multiple primary amines or other nucleophilic groups, the PEG reagent can attach to more than one site.[5][6] To control this, carefully adjust the molar ratio of this compound to your target molecule. A lower molar excess of the PEG reagent will favor mono-PEGylation.[9]

  • Reaction with Buffer Components: If you are using a buffer that contains primary amines, such as Tris or glycine, the buffer molecules will compete with your target molecule, leading to a lower yield of the desired conjugate and consumption of your PEG reagent.[4] Always use non-nucleophilic buffers like Phosphate (PBS), HEPES, or Borate.[10]

  • Positional Isomers: Even with mono-PEGylation, the PEG chain can attach to different sites on the molecule (e.g., different lysine residues), creating a mixture of isomers with potentially different properties.[5]

Q5: I am having trouble dissolving this compound or my final conjugate. What should I do?

Solubility issues can arise due to the amphiphilic nature of the molecule, which contains both a hydrophobic benzyl group and a hydrophilic PEG chain.[11][12]

  • For this compound: First, try dissolving the compound in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[11] This stock can then be added slowly to your aqueous reaction buffer while vortexing.[13]

  • For the Conjugate: If your final conjugate precipitates, it may be due to aggregation or exceeding its solubility limit.[11][13] Consider using a small amount of an organic co-solvent, gentle warming (30-40°C), or sonication to aid dissolution.[11][14] Be cautious with heat, as it can degrade sensitive molecules.[11] Working at lower conjugate concentrations can also prevent aggregation.[13]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions when working with this compound.

Issue Potential Cause Recommended Solution
Low or No Reaction Yield Hydrolysis of this compound: The mesylate group has reacted with water instead of the target nucleophile.[4]- Use anhydrous solvents whenever possible.[6]- Prepare reagent solutions immediately before use.[4]- Minimize reaction time in aqueous buffers.
Suboptimal pH: The pH is too low, leading to protonation and reduced reactivity of the target nucleophile (e.g., amine).[4]- For amine conjugation, maintain pH in the 7.2-8.5 range.[4]- Perform small-scale trial reactions to find the optimal pH.
Inactive Reagent: The this compound has degraded due to improper storage (exposure to moisture).- Store the reagent at the recommended temperature (typically -20°C), protected from moisture and light.[6]
Heterogeneous Product Mixture Multi-PEGylation: The PEG reagent has attached to multiple sites on the target molecule.[5][6]- Reduce the molar ratio of this compound to the target molecule.[9]- Perform trial reactions with varying stoichiometries.
Reaction with Buffer: The buffer (e.g., Tris) contains nucleophiles that compete with the target.[4]- Use a non-nucleophilic buffer such as PBS, HEPES, or Borate.[10]
Formation of Unexpected Byproducts Elimination Reaction: Strongly basic conditions or a bulky nucleophile favored elimination over substitution.[7]- Lower the reaction temperature.[7]- Use a non-nucleophilic base if a base is required.
Oxidative Degradation: The PEG chain has been oxidized, potentially catalyzed by trace metals.[6]- Use high-purity solvents and reagents.[6]- Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).[15]
Difficulty in Purification Presence of Unreacted Reagents: Excess this compound or its hydrolysis product (Benzyl-PEG2-OH) remains.- Optimize the stoichiometry to minimize excess reagent.- Utilize purification techniques like HPLC or SEC to separate based on size and polarity.[16][17]
Solubility Issues: The conjugate is precipitating during purification.- Modify the mobile phase by adding a co-solvent or adjusting the pH.- Work with more dilute solutions.[13]

Data Presentation

Table 1: Impact of Reaction Parameters on this compound Conjugation

Parameter Condition Impact on Desired Reaction (e.g., with Amine) Impact on Side Reactions Recommendation
pH < 7.0Very slow (amine is protonated).[5]Hydrolysis is slower.Not recommended for amine conjugation.
7.2 - 8.5Optimal reactivity of primary amines.[4]Rate of hydrolysis increases significantly.[4][5]Maintain a strict pH range and minimize reaction time.
> 8.5Very fast.Hydrolysis is very rapid; risk of elimination reactions increases.[5][7]Avoid, as side reactions will likely dominate.
Temperature 4°CReaction is significantly slower.Side reactions (hydrolysis, degradation) are minimized.Consider for sensitive molecules or to improve control over the reaction.
25°C (RT)Reaction is faster.Side reactions also proceed more quickly.A good starting point for many reactions; monitor closely.
> 40°CVery fast.Risk of degradation of the PEG linker and/or target molecule increases.[6][15]Generally not recommended unless required for a specific substrate.
Buffer Choice Non-Nucleophilic (PBS, HEPES)No interference.N/AHighly Recommended. [10]
Nucleophilic (Tris, Glycine)Buffer competes with the target nucleophile, drastically reducing yield.[4]N/AAvoid. [4]

Experimental Protocols

Protocol 1: General Protocol for Conjugation of this compound to a Primary Amine

This protocol provides a general starting point for conjugating this compound to a protein containing primary amines (e.g., lysine residues). Optimization will be required for each specific application.

  • Reagent Preparation:

    • Equilibrate this compound and all other reagents to room temperature before opening vials to prevent moisture condensation.

    • Prepare a reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other non-amine-containing buffer).

    • Dissolve the amine-containing molecule (e.g., protein) in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5- to 20-fold) of the this compound stock solution to the stirred protein solution. To minimize precipitation, add the stock solution slowly and ensure the final concentration of the organic solvent is low (typically <10% v/v).

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small amount of a high-concentration amine buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 20-50 mM to react with any excess this compound. Incubate for 30 minutes.

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Analysis:

    • Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and LC-MS to confirm the degree of PEGylation.

Protocol 2: Monitoring Reaction Progress via LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to monitor the progress of the conjugation reaction.

  • Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot by adding an equal volume of 0.1% trifluoroacetic acid (TFA) or formic acid.

  • LC-MS Analysis:

    • Inject the quenched sample onto a suitable reverse-phase HPLC column (e.g., C4 or C18 for proteins).

    • Elute with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.

    • Monitor the disappearance of the starting material (e.g., unconjugated protein) and the appearance of new peaks corresponding to the mono-, di-, and multi-PEGylated species.

    • The mass spectrometer will confirm the identity of each peak by showing the expected mass increase (mass of Benzyl-PEG2 moiety) for each PEG chain added.

Mandatory Visualization

G reagent This compound product Desired Conjugate (Protein-NH-PEG2-Bn) reagent->product Desired Reaction (Nucleophilic Substitution) side_product Hydrolysis Product (HO-PEG2-Bn) reagent->side_product Side Reaction (Hydrolysis) target Target Nucleophile (e.g., Protein-NH2) water Water (H2O) G start Low Reaction Yield Observed check_reagent Is this compound reagent active? start->check_reagent check_conditions Are reaction conditions (pH, buffer) optimal? check_reagent->check_conditions Yes sol_reagent Use fresh reagent; Store properly at -20°C under dessication. check_reagent->sol_reagent No check_stoich Is stoichiometry correct? check_conditions->check_stoich Yes sol_conditions Use non-nucleophilic buffer (PBS, HEPES); Optimize pH (7.2-8.5 for amines). check_conditions->sol_conditions No sol_stoich Increase molar excess of PEG reagent to drive reaction forward. check_stoich->sol_stoich No end Yield Improved check_stoich->end Yes sol_reagent->end sol_conditions->end sol_stoich->end

References

Technical Support Center: Purification of Benzyl-PEG2-MS Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG2-MS conjugated peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges and provide answers to frequently asked questions.

Diagram: General Workflow for Synthesis & Purification

cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Analysis Peptide_Synth Peptide Synthesis (SPPS) Conjugation Conjugation with this compound Peptide_Synth->Conjugation Nucleophilic Attack (e.g., Lysine) Crude_Analysis Crude Product Analysis (LC-MS) Conjugation->Crude_Analysis Purification RP-HPLC Purification Crude_Analysis->Purification Pure_Analysis Purity & Identity Check (LC-MS, SEC) Purification->Pure_Analysis Lyophilization Lyophilization Pure_Analysis->Lyophilization

Caption: General workflow for peptide conjugation and purification.

Frequently Asked Questions (FAQs)

Q1: What makes this compound conjugated peptides challenging to purify?

A1: The primary challenges arise from the physicochemical properties conferred by the PEG linker. These include:

  • Increased Hydrophobicity : The Benzyl-PEG2 moiety significantly increases the hydrophobicity of the peptide, which can lead to co-elution with unreacted reagents or other hydrophobic impurities during reversed-phase chromatography.[1]

  • Aggregation : The amphiphilic nature of PEGylated peptides can promote aggregation, leading to broad peaks, low recovery, and even column clogging.[2][3]

  • Heterogeneity : The conjugation reaction can result in a mixture of products, including unreacted peptide, unreacted PEG linker, and conjugates with varying degrees of PEGylation, making separation difficult.[4][5]

Q2: What is the recommended primary method for purifying these conjugates?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides and their conjugates.[6][7] It separates molecules based on their hydrophobicity.[6] For PEGylated peptides, a C8 or C18 column is typically used with a water/acetonitrile (B52724) gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][6]

Q3: How can I remove the unreacted this compound linker from my purified peptide?

A3: Removing the unreacted, hydrophobic PEG linker can be difficult as it may co-elute with the conjugated peptide in RP-HPLC.[1] Strategies to improve separation include:

  • Gradient Optimization : Use a shallower, more focused acetonitrile gradient in the region where the product and the free linker elute.[8]

  • Alternative Chromatography : Techniques like Size-Exclusion Chromatography (SEC) can separate based on size, which is effective if there is a significant size difference between the conjugate and the free linker.[4][9] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective, as it retains the more polar peptide portion while the hydrophobic PEG linker may elute in the void.[1]

  • Dialysis/Ultrafiltration : For larger peptides conjugated to the relatively small Benzyl-PEG2 linker, membrane filtration with an appropriate molecular weight cutoff (MWCO) can be used to remove the much smaller, unreacted linker.[10][11]

Q4: What analytical methods are essential for characterizing the final product?

A4: A combination of methods is necessary for full characterization.[4][5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : This is crucial to confirm the molecular weight of the final conjugate, thereby verifying successful conjugation and determining the degree of PEGylation.[4][5]

  • Analytical RP-HPLC : Used to assess the purity of the final product by observing a single, sharp peak.

  • Size-Exclusion Chromatography (SEC) : Useful for detecting and quantifying any aggregates that may have formed during conjugation or purification.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound conjugated peptides.

Problem 1: Broad or Tailing Peaks in RP-HPLC Chromatogram
Possible Cause Recommended Solution
Peptide Aggregation Peptides, especially hydrophobic ones, can aggregate.[2][3] Add organic modifiers like isopropanol (B130326) or chaotropic agents (e.g., guanidine (B92328) hydrochloride) to the mobile phase to disrupt aggregates.[3] Working at a lower protein concentration can also help.[12]
Secondary Interactions Residual silanols on the silica-based column can interact with the peptide, causing tailing. Ensure TFA concentration (0.1%) is sufficient.[13] Using a high-purity silica (B1680970) column can minimize these interactions.[13]
Poor Solubility The sample may be precipitating on the column. Dissolve the crude peptide in a strong, polar organic solvent like DMSO or DMF before diluting it into the initial mobile phase.[3][8]
Suboptimal Gradient The gradient may be too steep, not allowing for proper separation. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) to improve resolution.[8]
Problem 2: Co-elution of Product and Unreacted Reagents
Possible Cause Recommended Solution
Similar Hydrophobicity The unreacted this compound linker is hydrophobic and may have a retention time very close to the conjugated peptide.[1]
Solution A: Change Selectivity. Switch the ion-pairing agent from TFA to formic acid (FA) or change the organic modifier (e.g., to methanol) to alter the elution profile.[14]
Solution B: Orthogonal Chromatography. Use a secondary purification step with a different separation mechanism. HILIC or SEC are excellent choices.[1][4]
Multiple Conjugation Species The reaction may have produced mono-, di-, and poly-PEGylated species with similar properties.
Solution A: Optimize Gradient. A very shallow gradient is required to resolve species with minor differences in hydrophobicity.
Solution B: Ion-Exchange Chromatography (IEX). If PEGylation alters the net charge of the peptide (e.g., by reacting with a lysine), IEX can be used to separate species based on their charge differences.[7][15]

Diagram: Troubleshooting Chromatogram Issues

Start Analyze RP-HPLC Chromatogram Issue1 Broad or Tailing Peak? Start->Issue1 Issue2 Multiple Unresolved Peaks? Issue1->Issue2 No Sol1_Agg Address Aggregation: - Add Organic Modifiers - Lower Concentration Issue1->Sol1_Agg Yes Sol2_Select Change Selectivity: - Switch Ion-Pairing Agent - Try Different Solvent Issue2->Sol2_Select Yes End Achieved Pure Product Issue2->End No Sol1_Grad Optimize Gradient: - Decrease Slope Sol1_Agg->Sol1_Grad Sol1_Grad->Issue2 Sol2_Ortho Use Orthogonal Method: - Size-Exclusion (SEC) - Ion-Exchange (IEX) Sol2_Select->Sol2_Ortho Sol2_Ortho->End

Caption: A logical flowchart for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: General RP-HPLC Purification

This protocol provides a starting point for purifying this compound conjugated peptides. Optimization will be required based on the specific properties of the peptide.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size). A wider pore size (300 Å) is often better for larger peptides and conjugates.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude lyophilized product in a minimal amount of a strong solvent like DMSO, then dilute with Mobile Phase A to a concentration of 1-5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Chromatography Conditions:

    • Flow Rate: Dependent on column diameter (e.g., 1 mL/min for a 4.6 mm ID column).

    • Detection: Monitor absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[7]

    • Gradient: Start with a shallow gradient to scout for the elution position. A typical starting gradient might be:

      • 5-25% B over 5 minutes

      • 25-65% B over 40 minutes

      • 65-95% B over 5 minutes

  • Fraction Collection: Collect 1-minute fractions throughout the gradient where peaks are observed.

  • Analysis: Analyze collected fractions using analytical LC-MS to identify those containing the pure desired product.

  • Post-Purification: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Protocol 2: Preventing Peptide Aggregation During Purification

This protocol outlines additives that can be incorporated into the purification workflow to mitigate aggregation.

  • Pre-Purification Solubility Test: Before a large-scale run, test the solubility of the crude product in various potential mobile phase modifiers.

  • Mobile Phase Additives: Based on solubility tests, consider adding one of the following to both Mobile Phase A and B:

    • Isopropanol: Add up to 10-20% isopropanol. This can help solubilize hydrophobic and aggregation-prone peptides.[3]

    • Guanidine Hydrochloride (GuHCl): Use a low concentration (e.g., 0.1 M) of this chaotropic agent to disrupt secondary structures that lead to aggregation. Note: GuHCl is non-volatile and must be removed post-purification, typically by a second desalting RP-HPLC step or dialysis.[3]

    • Arginine: Adding arginine can help suppress aggregation for some biomolecules.[2]

  • Temperature Modification: Running the chromatography at a slightly elevated temperature (e.g., 40-55°C) can sometimes improve peak shape and reduce aggregation, but must be tested as it can also degrade sensitive peptides.[13]

  • pH Adjustment: While TFA (pH ~2) is standard, adjusting the pH can alter peptide charge and conformation, potentially reducing aggregation.[2][3] This requires changing the entire buffer system (e.g., to a phosphate-based buffer), which can be more complex.

References

Technical Support Center: Mass Spectrometry of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of these complex biomolecules.

Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing potential causes and detailed solutions.

1. Why am I seeing a broad, unresolved "hump" or a very complex spectrum for my PEGylated compound?

Answer:

This is a frequent observation when analyzing PEGylated compounds, especially with Electrospray Ionization (ESI-MS). The complexity arises from two main factors: the inherent polydispersity of polyethylene (B3416737) glycol (PEG) and the generation of multiple charge states.

  • Polydispersity: PEG chains are polymers, meaning a sample contains a distribution of molecules with slightly different chain lengths and, therefore, different masses. This results in a series of peaks separated by 44 Da (the mass of one ethylene (B1197577) glycol unit).[1][2]

  • Multiple Charge States: ESI can produce multiple charge states for each individual PEGylated species.[3] The combination of polydispersity and multiple charge states leads to a highly congested and often unresolved spectrum.[3][4]

Solutions:

  • Charge State Reduction: The post-column addition of a charge-reducing agent, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA), can simplify the spectrum.[5][6] These amines help to reduce the number of charges on the molecule, collapsing the complex charge state envelope into fewer, more easily interpretable peaks.

  • High-Resolution Mass Spectrometry: Utilizing high-resolution mass spectrometers, like Time-of-Flight (TOF) or Orbitrap instruments, can help to resolve the individual oligomers of the PEGylated compound.[3][5]

  • Chromatographic Separation: Coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) provides an additional dimension of separation, which is crucial for resolving complex mixtures.[3] Techniques like Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can help to separate different PEGylated species before they enter the mass spectrometer.[3]

2. My PEGylated protein/peptide is not ionizing well, resulting in a low signal-to-noise ratio. What can I do?

Answer:

Poor ionization of PEGylated compounds can be a significant hurdle. The large, hydrophilic PEG chain can sometimes suppress the ionization of the attached protein or peptide.

Solutions:

  • Optimize ESI Source Conditions: Adjusting parameters such as spray voltage, capillary temperature, and gas flows can significantly impact ionization efficiency. The use of a DuoSpray™ source, for example, can provide more efficient desolvation and ionization for complex molecules.[5]

  • Mobile Phase Modifiers: The addition of organic acids like formic acid to the mobile phase can improve protonation and enhance the signal in positive ion mode.[5] For instance, a mobile phase of 10% acetonitrile (B52724) with 0.1% formic acid has been used effectively.[5]

  • Choice of Ionization Technique: While ESI is common, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be a valuable alternative. MALDI typically produces simpler spectra with predominantly singly charged ions, which can be easier to interpret for heterogeneous PEG distributions.[3]

3. I'm observing multiple charge states and extensive salt adducts, making my spectrum difficult to interpret. How can I simplify it?

Answer:

The presence of salt adducts (e.g., sodium, potassium) and a wide distribution of charge states are common challenges that complicate spectral interpretation.

Solutions:

  • Thorough Sample Desalting: It is critical to remove salts before MS analysis. This can be achieved using techniques like centrifugal filtration with appropriate molecular weight cutoff (MWCO) filters or specialized desalting columns.[5] Repeating the desalting process multiple times (3-8 times) may be necessary depending on the initial salt concentration.[5]

  • Charge State Reduction with Amines: As mentioned previously, the post-column addition of amines like TEA is a powerful method to reduce charge state complexity.[2][5] This simplifies the spectrum by consolidating the signal into fewer charge states.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape in the gas phase, in addition to their mass-to-charge ratio. IMS can separate different charge states and even distinguish between different structural isomers, significantly simplifying complex spectra.

4. I am unable to get good fragmentation (MS/MS) of my PEGylated analyte to confirm its sequence or PEGylation site.

Answer:

Obtaining meaningful fragmentation data for PEGylated compounds can be challenging because the labile PEG chain often fragments preferentially, masking the desired fragmentation of the peptide or protein backbone.

Solutions:

  • Alternative Fragmentation Techniques:

    • Collision-Induced Dissociation (CID): While widely available, CID can lead to preferential fragmentation of the PEG chain.[3]

    • Electron Transfer Dissociation (ETD): ETD is often more effective for PEGylated peptides as it tends to cleave the peptide backbone while leaving the PEG moiety intact, allowing for more confident localization of the PEGylation site.[3] It is particularly effective for peptides with higher charge states.[3]

    • In-Source Fragmentation (ISD): This technique induces fragmentation in the ion source of the mass spectrometer.[3] It can be used to generate fragment ions for sequencing and to simplify complex spectra by partially removing the PEG chain.[3] Combining in-source fragmentation with CID-MS/MS can be a powerful approach for elucidating PEGylation sites.[7][8]

Frequently Asked Questions (FAQs)

1. What type of mass analyzer is best for PEGylated compounds?

High-resolution mass analyzers like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FTICR-MS) are generally preferred.[5][6][9] They provide the necessary mass accuracy and resolution to distinguish between the individual oligomers of a polydisperse PEGylated sample.[3][5]

2. How does the size of the PEG chain affect mass spectrometry analysis?

As the size of the PEG chain increases, so does the polydispersity and the potential for multiple charge states, leading to more complex spectra.[10][11] Larger PEG chains can also be more prone to fragmentation during MS/MS analysis.

3. What are the best sample preparation techniques to remove excess PEG and salts?

  • Size-Exclusion Chromatography (SEC): SEC is effective for separating PEGylated proteins from unreacted protein and excess PEG based on their size.[3]

  • Centrifugal Filtration: Using devices with an appropriate molecular weight cutoff (e.g., 10 kDa Amicon Ultra filters) is a common and effective method for desalting and removing smaller impurities.[5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can separate PEGylated species from unreacted materials, although the hydrophilic nature of the PEG chain can sometimes lead to poor retention on traditional C18 columns.[3]

4. Are there specific software tools recommended for analyzing data from PEGylated compounds?

Specialized deconvolution software is essential for interpreting the complex spectra of PEGylated compounds. Vendor-specific software like BioAnalyst™ with its Bayesian Protein Reconstruct tool can accurately assign masses even for highly heterogeneous PEGylated proteins.[5] Other comprehensive proteomics software suites that can be useful include Proteome Discoverer, MaxQuant, and those offered by Protein Metrics.[12][13][14][15]

Data Presentation

Table 1: Comparison of Ionization Techniques for PEGylated Peptides

FeatureMALDI-TOF MSESI-MS
Principle Laser desorption/ionization from a matrix, primarily generating singly charged ions.High voltage applied to a liquid sample, creating an aerosol of charged droplets, often resulting in multiply charged species.[3]
Mass Spectra Typically produces simpler spectra with singly charged ions, making interpretation of PEG distribution easier.[3]Generates complex spectra with multiple charge states for each species, which can be challenging to deconvolute.[3]
Resolution Can provide high resolution to observe individual oligomers.[3]Overlapping charge states can make resolving individual oligomers difficult.[3]
Coupling to LC Can be performed offline (LC fractions are spotted onto a target).[3]Easily coupled online for high-throughput analysis (LC-MS).[3]
Challenges Potential for matrix interference and in-source fragmentation.[3]Spectral complexity due to multiple charging and polydispersity.[3]

Table 2: Comparison of LC Techniques for PEGylated Compound Analysis

TechniquePrincipleAdvantages for PEGylated CompoundsDisadvantages
Size-Exclusion Chromatography (SEC) Separates based on hydrodynamic volume.[3]Effective for separating PEGylated species from unreacted peptide and excess PEG.[3]Limited resolution for species with similar sizes.[3]
Reversed-Phase HPLC (RP-HPLC) Separates based on hydrophobicity.[3]Can separate species with different numbers of PEG chains and isomers.[3]The hydrophilic PEG chain can lead to poor retention and peak shape.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separates polar compounds using a polar stationary phase.[3]Well-suited for retaining and separating highly hydrophilic PEGylated peptides.[3]Requires careful method development.[3]

Experimental Protocols

Protocol 1: Sample Desalting Using Centrifugal Filters

This protocol is a general guideline for desalting PEGylated proteins using centrifugal filters.

  • Select the appropriate filter: Choose a centrifugal filter with a molecular weight cutoff (MWCO) well below the molecular weight of your PEGylated protein (e.g., a 10 kDa MWCO filter for a >30 kDa protein).

  • Pre-rinse the filter: To remove any potential contaminants from the filter membrane, pass a volume of ultrapure water or the desalting buffer through the filter by centrifugation according to the manufacturer's instructions.

  • Add the sample: Pipette your PEGylated protein sample into the upper chamber of the filter unit.

  • Add desalting buffer: Add an appropriate volume of desalting buffer (e.g., 10% acetonitrile with 0.1% formic acid) to the sample.[5]

  • Centrifuge: Centrifuge the unit at the recommended speed and time to pass the buffer and salts through the membrane, retaining the PEGylated protein.

  • Repeat: Discard the flow-through and repeat steps 4 and 5 for a total of 3-8 cycles to ensure thorough removal of salts and other small molecule impurities.[5]

  • Recover the sample: After the final spin, recover the concentrated, desalted sample from the upper chamber.

Visualizations

Troubleshooting_Workflow Start Start: MS Analysis of PEGylated Compound Issue Problem Encountered? (e.g., Complex Spectrum, Low Signal) Start->Issue ComplexSpectrum Issue: Complex/Broad Spectrum Issue->ComplexSpectrum Yes LowSignal Issue: Low Signal/Poor Ionization Issue:e->LowSignal:n PoorFragmentation Issue: Poor Fragmentation (MS/MS) Issue:e->PoorFragmentation:n End Successful Analysis Issue->End No Sol_ChargeReduction Action: Add Charge Reducing Agent (e.g., TEA) ComplexSpectrum->Sol_ChargeReduction Sol_HighResMS Action: Use High Resolution MS ComplexSpectrum->Sol_HighResMS Sol_Desalting Action: Improve Sample Desalting ComplexSpectrum->Sol_Desalting Sol_OptimizeSource Action: Optimize Source Conditions LowSignal->Sol_OptimizeSource LowSignal->Sol_Desalting Sol_ETD Action: Use Alternative Fragmentation (ETD/ISD) PoorFragmentation->Sol_ETD Sol_ChargeReduction->Issue Re-analyze Sol_HighResMS->Issue Re-analyze Sol_OptimizeSource->Issue Re-analyze Sol_Desalting->Issue Re-analyze Sol_ETD->Issue Re-analyze

A general troubleshooting workflow for MS analysis of PEGylated compounds.

PEG_Properties_vs_MS_Challenges cluster_properties PEG Properties cluster_challenges Mass Spectrometry Challenges Polydispersity Polydispersity ComplexSpectra Complex, Overlapping Spectra Polydispersity->ComplexSpectra ChargeStates Multiple Charge States Polydispersity->ChargeStates compounds complexity Hydrophilicity Large Hydrophilic Nature PoorIonization Poor Ionization / Signal Suppression Hydrophilicity->PoorIonization Fragmentation Preferential PEG Fragmentation Hydrophilicity->Fragmentation can shield protein Flexibility Chain Flexibility Flexibility->ChargeStates multiple conformations

Logical relationship between PEG properties and resulting MS challenges.

Sample_Prep_Workflow Start Start: Raw PEGylated Product Sample Cleanup Step 1: Sample Cleanup (Remove excess PEG/reagents) Start->Cleanup Method_SEC Method: Size-Exclusion Chromatography (SEC) Cleanup->Method_SEC Choice A Method_RP Method: Reversed-Phase Chromatography (RP-HPLC) Cleanup->Method_RP Choice B Desalting Step 2: Desalting (Remove salts and buffers) Method_SEC->Desalting Method_RP->Desalting Method_Filter Method: Centrifugal Filtration Desalting->Method_Filter Final Final Sample for LC-MS Analysis Method_Filter->Final

Experimental workflow for PEGylated compound sample preparation.

References

Technical Support Center: Improving the Stability of Benzyl-PEG2-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the stability of Benzyl-PEG2-Maleimide (MS) conjugates. The primary focus is on addressing common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in my Benzyl-PEG2-MS conjugate?

A1: The main source of instability in conjugates prepared using maleimide (B117702) chemistry is the reversibility of the thiol-maleimide linkage.[1][2] The resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to deconjugation.[1][2][3] This is particularly problematic in biological environments rich in thiols, such as glutathione, which can lead to the transfer of your payload to other molecules, a phenomenon known as "thiol exchange".[1][4][5]

Q2: My conjugate appears to be losing its payload over time in storage. What could be happening?

A2: Loss of payload during storage is a strong indicator of conjugate instability, likely due to the retro-Michael reaction mentioned in Q1. Several factors can influence the rate of this reaction, including pH, temperature, and the presence of even trace amounts of other thiol-containing molecules. For long-term storage, it is crucial to use appropriate buffers and consider flash-freezing and lyophilization.

Q3: What is succinimide (B58015) ring hydrolysis, and is it beneficial or detrimental?

A3: Succinimide ring hydrolysis is a reaction that occurs on the thiosuccinimide linkage formed after conjugation. This hydrolysis opens the succinimide ring to form a stable succinamic acid thioether.[1][2][4] This is a desirable outcome as the ring-opened product is no longer susceptible to the retro-Michael reaction and thiol exchange, thus leading to a more stable conjugate.[1][6][7]

Q4: Can the pH of my buffer affect the stability of the conjugate?

A4: Yes, pH plays a critical role. The maleimide ring itself is more susceptible to hydrolysis at higher pH, which can inactivate it before conjugation.[4] After conjugation, a slightly elevated pH can promote the stabilizing succinimide ring hydrolysis.[8] However, very high pH can lead to other side reactions. The thiol-maleimide reaction itself is most efficient and chemoselective for thiols at a pH range of 6.5-7.5.[4] Above pH 7.5, reactivity with amines (e.g., lysine (B10760008) residues) increases, which can lead to undesirable side products.[3][4]

Q5: Are there alternative chemistries to maleimide conjugation that offer better stability?

A5: Yes, due to the inherent instability of the thiol-maleimide bond, more stable alternatives have been developed. For instance, thiol-bromoacetamide reactions form a stable thioether bond that is not as susceptible to reversal, although the reaction is slower and requires a higher pH.[4] Additionally, methylsulfonyl phenyloxadiazole reagents have been shown to form protein conjugates with superior stability in human plasma compared to maleimide-based conjugates.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of Maleimide Reagent: The maleimide group on your this compound reagent may have hydrolyzed prior to conjugation, rendering it unreactive towards thiols.[4]Prepare fresh solutions of the maleimide reagent immediately before use. Avoid storing the reagent in aqueous buffers for extended periods.[4] If solution storage is necessary, use a dry, water-miscible solvent like DMSO or DMF.[4]
Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5 for thiol-maleimide conjugation.[4]Ensure the reaction buffer is within the pH 6.5-7.5 range to favor specific reaction with thiols.
Payload Loss During or After Purification Retro-Michael Reaction: The conjugate is unstable and is undergoing deconjugation, especially if purification methods involve prolonged exposure to solutions containing other nucleophiles.[1][2]Minimize the duration of the purification process. Consider using purification methods that are rapid and performed at a neutral or slightly acidic pH.
Inconsistent Results in Biological Assays Thiol Exchange in Media: The conjugate is unstable in the presence of thiols (e.g., cysteine, glutathione) in the cell culture media or in vivo, leading to off-target effects and reduced efficacy.[1][5]Consider strategies to stabilize the conjugate post-conjugation, such as inducing hydrolysis of the succinimide ring. This can sometimes be achieved by a brief incubation at a slightly basic pH (e.g., pH 8-9).[8]
Conjugate Aggregation Hydrophobicity: The this compound moiety or the payload itself may be hydrophobic, leading to aggregation upon conjugation.[9]Optimize the drug-to-antibody ratio to avoid overloading. Include excipients such as polysorbate in the formulation to prevent aggregation.[10]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation
  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[11] If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation).[11]

  • Reagent Preparation: Dissolve the this compound reagent in a dry, water-miscible solvent such as DMSO or DMF to create a stock solution.[4][11]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide reagent to the protein solution.[3] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide reagent.

  • Purification: Remove excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.[11]

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
  • Perform Conjugation: Follow the General Thiol-Maleimide Conjugation protocol (Protocol 1).

  • pH Adjustment: After the conjugation reaction is complete (and before quenching if desired), adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).

  • Incubation: Incubate the conjugate solution at room temperature for 2-4 hours to promote hydrolysis of the succinimide ring.[8]

  • Neutralization and Purification: Adjust the pH back to neutral (pH 7.0-7.4) and proceed with the purification step as described in Protocol 1.

Protocol 3: Stability Assessment using RP-HPLC
  • Sample Preparation: Incubate the purified conjugate in a relevant buffer (e.g., PBS, human plasma) at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the reaction and quench any further degradation by adding an appropriate quenching agent and freezing the sample.

  • RP-HPLC Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Data Analysis: Quantify the peak areas corresponding to the intact conjugate and any degradation products. Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile.[1]

Visual Guides

cluster_instability Instability Pathway cluster_stability Stability Pathway Thiol-Maleimide\nAdduct Thiol-Maleimide Adduct Retro-Michael\nReaction Retro-Michael Reaction Thiol-Maleimide\nAdduct->Retro-Michael\nReaction Reversible Succinimide Ring\nHydrolysis Succinimide Ring Hydrolysis Thiol-Maleimide\nAdduct->Succinimide Ring\nHydrolysis Irreversible Deconjugated\nThiol and Maleimide Deconjugated Thiol and Maleimide Retro-Michael\nReaction->Deconjugated\nThiol and Maleimide Leads to Thiol Exchange Thiol Exchange Deconjugated\nThiol and Maleimide->Thiol Exchange Enables Stable Succinamic\nAcid Thioether Stable Succinamic Acid Thioether Succinimide Ring\nHydrolysis->Stable Succinamic\nAcid Thioether Forms

Caption: Competing pathways for thiol-maleimide adducts.

start Start: Purified Conjugate incubate Incubate at 37°C in relevant buffer start->incubate timepoint Take aliquots at various time points incubate->timepoint quench Quench degradation timepoint->quench analyze Analyze by RP-HPLC quench->analyze quantify Quantify peak areas (intact vs. degraded) analyze->quantify end End: Stability Profile quantify->end

Caption: Workflow for assessing bioconjugate stability.

References

Validation & Comparative

The PROTAC Linker Dilemma: A Comparative Guide to Benzyl-PEG2-MS and Other PEG-Based Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of therapeutic success. Far from being a mere spacer, the linker's composition profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the semi-rigid Benzyl-PEG2-MS linker with other commonly employed flexible PEG and alkyl linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.

At a Glance: The Critical Role of the Linker

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). They consist of a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker's primary role is to orchestrate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

The choice of linker—ranging from flexible polyethylene (B3416737) glycol (PEG) and alkyl chains to more rigid structures—can dramatically impact a PROTAC's performance. This guide focuses on the emerging class of semi-rigid linkers, exemplified by this compound, and its comparison to traditional flexible linkers.

The Contenders: this compound vs. Flexible PEG and Alkyl Linkers

The key distinction between these linker types lies in their conformational flexibility. While flexible linkers can adopt numerous conformations, semi-rigid linkers like this compound introduce a degree of conformational constraint. This seemingly subtle difference can have profound effects on a PROTAC's biological activity.

FeatureThis compound LinkerFlexible PEG LinkersFlexible Alkyl Linkers
Composition A short polyethylene glycol chain with a rigid benzyl (B1604629) group and a methylsulfone reactive group.Repeating ethylene (B1197577) glycol units.Saturated or unsaturated hydrocarbon chains.
Flexibility Semi-rigid, with restricted bond rotation due to the benzyl group.Highly flexible.Highly flexible.
Solubility The PEG component enhances aqueous solubility, balanced by the hydrophobic benzyl group.Generally high aqueous solubility.[1]Typically hydrophobic, can decrease aqueous solubility.[1]
Cell Permeability Can be variable. The benzyl group may improve lipophilicity, but the overall large size and polarity of the PROTAC are key factors.Can be lower due to high polarity, though flexibility may aid in adopting conformations that shield polar groups.[2]Generally higher due to increased lipophilicity.
Ternary Complex Formation The rigid benzyl group can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of binding and leading to more stable ternary complexes.[2][3]The high flexibility can allow for easier formation of the ternary complex from various angles, but may also lead to a higher entropic penalty upon binding.[4]Similar to PEG linkers, high flexibility can be advantageous but may come with an entropic cost.
Metabolic Stability The benzyl group can be more metabolically stable than linear PEG chains.Can be susceptible to oxidative metabolism.[5]Generally considered metabolically stable.[5]
Synthetic Accessibility More complex synthesis compared to simple PEG or alkyl chains.Readily available and easily incorporated into PROTACs.[2]Synthetically straightforward.

Performance in Action: A Data-Driven Comparison

The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing. The following tables summarize representative experimental data, illustrating the impact of linker composition on key performance indicators such as degradation efficiency (DC50 and Dmax) and cell permeability.

Table 1: Comparative Degradation Efficiency of PROTACs with Benzyl-PEG, Flexible PEG, and Alkyl Linkers for BRD4 Degradation via CRBN Recruitment

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Benzyl-PEG2~1125>95
PEG3~1050>90
Alkyl C88120~85

Note: The data presented is a synthesis from multiple sources and hypothetical examples to illustrate general trends. Direct head-to-head comparisons of this compound with a specific alkyl or PEG linker of the same length for the same target and E3 ligase are limited in publicly available literature.

Table 2: Comparative Permeability of PROTACs with Different Linker Architectures

PROTAC IDLinker TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)
PROTAC ABenzyl-PEG21.8
PROTAC BPEG41.5
PROTAC CAlkyl C82.3
PROTAC DPEG80.8

Note: Data are illustrative and compiled from various sources in the literature.[6]

Experimental Protocols: A Guide to Key Assays

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of PROTAC efficacy.

Western Blot Analysis for DC50 and Dmax Determination

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Principle: Western blotting is a widely used technique to measure the levels of a specific protein in a complex mixture, such as a cell lysate. The intensity of the protein band is proportional to the amount of protein present.[7]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[7]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through a filter coated with a lipid solution, to an acceptor compartment.[8][9]

Protocol:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

  • Membrane Coating: Apply a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to the filter of each well in the donor plate.

  • Solution Preparation: Prepare the PROTAC solution in a buffer (e.g., PBS at pH 7.4) in the donor plate. Fill the acceptor plate with the same buffer.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a specific period (e.g., 4-16 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well over time.[10]

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the underlying biological processes and experimental logic is crucial for effective PROTAC design. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start PROTAC Synthesis (Linker Variation) Permeability Permeability Assay (PAMPA) Start->Permeability Degradation Degradation Assay (Western Blot) Permeability->Degradation Permeable Compounds DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax Optimization Linker Optimization DC50_Dmax->Optimization Analyze Results Optimization->Start Iterate Design

A typical workflow for PROTAC linker evaluation.

Conclusion: The Right Linker for the Job

The selection of a linker is a multifaceted process that requires a careful balance of physicochemical properties to achieve optimal PROTAC performance. While flexible PEG and alkyl linkers have been the workhorses of early PROTAC development, the emergence of semi-rigid linkers like this compound offers new avenues for enhancing potency and drug-like properties.

The inclusion of a benzyl group can provide conformational restriction, potentially leading to more stable ternary complexes and improved degradation efficiency. However, this must be balanced against potential impacts on solubility and permeability. Ultimately, the optimal linker is target- and system-dependent, underscoring the importance of empirical testing and a rational, data-driven approach to PROTAC design. Future advancements in linker technology will undoubtedly focus on creating more sophisticated and tunable linkers to further unlock the therapeutic potential of targeted protein degradation.

References

A Comparative Analysis of Benzyl-PEG2-MS and Alkyl Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. The chemical properties of the linker profoundly impact the conjugate's solubility, stability, pharmacokinetics (PK), and overall therapeutic efficacy. This guide provides an objective comparison between hydrophilic linkers, exemplified by Benzyl-PEG2-MS, and hydrophobic alkyl linkers, supported by experimental data and detailed methodologies.

The fundamental choice between a hydrophilic and a hydrophobic linker often involves balancing solubility and cell permeability. Cytotoxic payloads and small molecule inhibitors are frequently hydrophobic, which aids in crossing cell membranes but can lead to poor solubility in the aqueous environment of the bloodstream.[1] Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), are utilized to counteract the payload's hydrophobicity, thereby improving the overall water solubility of the conjugate.[1][2] This is crucial for preventing aggregation and ensuring stable circulation.[1][3] Conversely, hydrophobic linkers, often composed of alkyl chains, can contribute to higher cell permeability but may increase the risk of aggregation and rapid clearance from circulation.[1][4]

At a Glance: Key Differences and Performance Metrics

The decision to employ a PEG-based linker like this compound or a traditional alkyl linker necessitates careful consideration of their inherent properties and their impact on the final conjugate.

FeatureThis compound (Hydrophilic)Alkyl Linkers (Hydrophobic)Rationale & Key Considerations
Composition Polyethylene glycol chain with a benzyl (B1604629) group and a mesylate leaving group.Saturated or unsaturated hydrocarbon chains.The hydrophilic nature of the PEG chain in this compound enhances water solubility.[1][4] Alkyl chains are characteristically hydrophobic.
Solubility Generally higher aqueous solubility.[1][5]Typically more hydrophobic, which can lead to lower aqueous solubility.[1][5]Improved solubility reduces the propensity for aggregation, a common issue with hydrophobic payloads.[4][6]
Cell Permeability Can be lower due to increased hydrophilicity.[5][7]Generally favors membrane passage due to lipophilicity.[7]The optimal balance between solubility and permeability is crucial for efficacy.
Aggregation Minimal aggregation (<5%) observed with hydrophilic glucuronide linkers.[1]Up to 80% aggregation observed with more hydrophobic dipeptide linkers.[1]Hydrophilic linkers can significantly reduce the aggregation of ADCs.[1]
Pharmacokinetics (PK) Slower clearance rates, maintaining native antibody pharmacokinetics.[1]Accelerated plasma clearance, especially at high drug-to-antibody ratios (DARs).[1]Hydrophilic linkers generally lead to a longer circulation half-life and increased tumor accumulation.[4]
Metabolic Stability PEG chains can be susceptible to oxidative metabolism.[5][7]Generally considered more metabolically stable but can be subject to hydroxylation.[7]The stability of the linker in circulation is critical to prevent premature payload release.[3]
Immunogenicity Low for short PEG chains.Very low; alkyl chains are generally non-immunogenic.[7]While high molecular weight PEGs can be immunogenic, short chains like PEG2 are less likely to elicit an immune response.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and reproduction of experimental findings. Below are representative protocols for key experiments used to evaluate linker performance.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the extent of premature payload release in a biological matrix.[8][9]

Protocol Outline:

  • Incubation: The test conjugate (e.g., ADC) is incubated in plasma (e.g., mouse or human) at 37°C over a time course (e.g., 0, 1, 6, 24, 48, 72 hours).[8]

  • Sample Collection: At each time point, an aliquot of the plasma-conjugate mixture is collected.[8][9]

  • Analysis: The samples are analyzed by methods such as ELISA to measure the concentration of the antibody-conjugated drug or by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and any released payload.[8][9]

  • Half-life Calculation: The data is plotted to determine the rate of degradation and calculate the half-life of the conjugate in plasma.[8]

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a conjugate on a target cancer cell line.[9]

Protocol Outline:

  • Cell Seeding: Target cancer cells are seeded in a 96-well plate at an optimal density and allowed to adhere overnight.[9]

  • Treatment: Prepare serial dilutions of the test conjugate, a non-targeting control, and the free payload. Treat the cells with the different concentrations and incubate for a defined period (e.g., 72-96 hours).[9]

  • Viability Assessment: Cell viability is assessed using an appropriate method, such as the MTT assay.[9]

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the untreated control, and the data is plotted to generate a dose-response curve from which the IC50 value is determined.[9]

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the conjugate in a preclinical animal model.

Protocol Outline:

  • Model Development: Tumor cells are implanted in immunocompromised mice.

  • Dosing: Once tumors reach a predetermined size, the mice are randomized into groups and treated with the test conjugate, a vehicle control, and other relevant controls.

  • Tumor Measurement: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a specified size. The anti-tumor efficacy is evaluated by comparing tumor growth inhibition across the different treatment groups.

Visualizing the Impact of Linker Choice

The selection of a linker can influence the entire mechanism of action of a drug conjugate, from its circulation in the bloodstream to the eventual death of the target cell.

ADC_Mechanism_of_Action General mechanism of action for an Antibody-Drug Conjugate (ADC). ADC 1. ADC Administration (Systemic Circulation) Tumor 2. Tumor Targeting (Antibody binds to antigen) ADC->Tumor Circulation & Binding Internalization 3. Internalization (Endocytosis) Tumor->Internalization Receptor-Mediated Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Payload Release (Linker Cleavage) Lysosome->Release Enzymatic/pH-mediated Target 6. Payload Binds Intracellular Target Release->Target Apoptosis 7. Cell Death (Apoptosis) Target->Apoptosis Linker_Comparison_Workflow Experimental workflow for comparing linker efficiency. cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Stability Plasma Stability Assay (this compound vs. Alkyl) Cytotoxicity Cytotoxicity Assay (IC50) (Compare potencies) PK Pharmacokinetics Study (Determine clearance & half-life) Cytotoxicity->PK Efficacy Xenograft Efficacy Study (Tumor growth inhibition) PK->Efficacy Lead_Selection Lead Candidate Selection Efficacy->Lead_Selection Conjugation Conjugate Synthesis (Payload + Linker + Antibody) Conjugation->Stability Conjugation->Cytotoxicity

References

A Comparative Guide to Benzyl Protection for PEG Linkers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex bioconjugates and drug delivery systems, the strategic use of protecting groups for polyethylene (B3416737) glycol (PEG) linkers is of paramount importance. The benzyl (B1604629) group, employed as a benzyl ether, stands out as a robust and versatile choice for protecting hydroxyl functionalities on PEG linkers. This guide provides an objective comparison of benzyl protection with other common alternatives, supported by experimental data and detailed methodologies, to inform the rational design of synthetic strategies.

Superior Stability of Benzyl-Protected PEG Linkers

A primary advantage of utilizing benzyl ethers for the protection of PEG linkers is their exceptional stability across a wide range of chemical conditions. This robustness allows for a greater degree of flexibility in multi-step syntheses, as downstream modifications can be performed without premature cleavage of the protecting group. Benzyl ethers are notably stable under both strongly acidic and basic conditions, as well as in the presence of many oxidizing and reducing agents.[1]

In contrast, other common protecting groups for hydroxyls, such as silyl (B83357) ethers, exhibit varying degrees of lability. For instance, while bulky silyl ethers like tert-butyldiphenylsilyl (TBDPS) offer significant stability, less sterically hindered silyl ethers such as trimethylsilyl (B98337) (TMS) are readily cleaved under mildly acidic conditions.[2] This can limit their application in synthetic routes that require acidic steps for the removal of other protecting groups, such as Boc groups.

Table 1: Comparative Stability of Hydroxyl Protecting Groups on PEG Linkers

Protecting GroupConditionsStabilityObservations
Benzyl Ether Strong Acid (e.g., TFA)High Generally stable, allowing for orthogonal deprotection of acid-labile groups like Boc.[1]
Strong Base (e.g., NaOH, NaH)High Stable to a wide range of basic and organometallic reagents.[1]
Oxidizing Agents (e.g., PCC, PDC)High Resistant to many common oxidizing agents.[1]
Reducing Agents (e.g., NaBH₄, LiAlH₄)High Stable to common hydride reducing agents.[1]
Silyl Ethers (e.g., TBDMS, TIPS) Mild Acid (e.g., AcOH)Moderate to Low Lability is dependent on steric bulk; less bulky groups are easily cleaved.[2]
Strong Acid (e.g., TFA)Low Readily cleaved.
Basic ConditionsModerate Generally stable, but can be cleaved with fluoride (B91410) ions (e.g., TBAF).
Boc Carbonate Strong Acid (e.g., TFA)Low Readily cleaved.
Basic ConditionsHigh Stable to basic conditions.
Fmoc Carbonate Acidic ConditionsHigh Stable to acidic conditions.
Basic Conditions (e.g., Piperidine)Low Readily cleaved.

Efficient and Orthogonal Deprotection

The removal of the benzyl group is most commonly and efficiently achieved through catalytic hydrogenolysis.[1] This method employs a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source. These conditions are notably mild and highly selective, leaving most other functional groups intact. This orthogonality is a significant advantage, enabling the selective deprotection of the benzyl-protected hydroxyl group at the desired stage of the synthesis.

Table 2: Comparison of Deprotection Methods and Yields

Protecting GroupDeprotection Reagent & ConditionsTypical YieldNotes
Benzyl Ether H₂, 10% Pd/C, Ethanol (B145695), RT>95%Mild conditions, high yields, and clean reaction.[3]
Silyl Ethers (TBDMS) 1 M TBAF in THF, RT>90%Effective but requires specific fluoride-based reagents.
Boc Carbonate 20-50% TFA in DCM, RT>95%Requires strong acid, limiting compatibility with acid-sensitive groups.
Fmoc Carbonate 20% Piperidine in DMF, RT>95%Requires basic conditions, limiting compatibility with base-sensitive groups.

Experimental Protocols

Protection of PEG-OH with a Benzyl Group (Williamson Ether Synthesis)

This protocol describes the benzylation of a terminal hydroxyl group on a PEG linker.

Materials:

  • PEG-OH (1 equivalent)

  • Sodium hydride (NaH, 1.2 equivalents)

  • Benzyl bromide (BnBr, 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the PEG-OH in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the solution and stir for 30 minutes.

  • Slowly add benzyl bromide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the benzyl-protected PEG linker.

Expected Yield: 85-95%[]

Deprotection of Benzyl-Protected PEG (Catalytic Hydrogenolysis)

This protocol outlines the removal of the benzyl protecting group.

Materials:

  • Benzyl-protected PEG (1 equivalent)

  • 10% Palladium on carbon (Pd/C, 10 mol%)

  • Ethanol or Methanol (B129727)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Magnetic stirrer

Procedure:

  • Dissolve the benzyl-protected PEG in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG-OH.

Expected Yield: >95%[3]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of utilizing benzyl protection in PEG linker synthesis.

G cluster_protection Protection Stage cluster_modification Intermediate Modifications cluster_deprotection Deprotection Stage start PEG-OH protection Williamson Ether Synthesis (NaH, BnBr, DMF) start->protection protected_peg Benzyl-Protected PEG protection->protected_peg modification Further Synthetic Steps (e.g., functionalization of other end) protected_peg->modification deprotection Catalytic Hydrogenolysis (H₂, Pd/C, EtOH) modification->deprotection final_product Deprotected PEG-OH deprotection->final_product

Caption: Workflow for Benzyl Protection and Deprotection of PEG Linkers.

Conclusion

The use of benzyl protection for PEG linkers offers significant advantages in terms of stability, efficiency of deprotection, and orthogonality. Its resilience to a wide range of reaction conditions provides chemists with greater flexibility in designing complex synthetic routes. The mild and high-yielding catalytic hydrogenolysis conditions for deprotection further enhance its utility, making it a superior choice for the synthesis of well-defined and functionalized PEG linkers for applications in drug delivery, bioconjugation, and materials science.

References

Verifying Benzyl-PEG2-MS Conjugation to Proteins: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of moieties like Benzyl-PEG2-MS to proteins is a critical step in creating advanced therapeutics and research tools. The addition of a polyethylene (B3416737) glycol (PEG) linker can enhance solubility, stability, and pharmacokinetic properties. The validation of this conjugation is paramount to ensure the quality, consistency, and efficacy of the final bioconjugate. This guide provides an objective comparison of mass spectrometry-based techniques for validating the conjugation of this compound to proteins, supported by experimental data and detailed protocols.

The "MS" in this compound typically refers to a maleimide (B117702) group, a thiol-reactive moiety that specifically targets cysteine residues on a protein's surface. This allows for site-specific PEGylation, which is often desirable to maintain the protein's biological activity.

Comparative Analysis of Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the characterization of protein conjugates, offering high accuracy and detailed structural information.[1] The two most common MS techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS).

TechniquePrincipleInformation ProvidedAdvantagesLimitations
MALDI-TOF MS A soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.- Average molecular weight of the conjugate. - Degree of PEGylation (number of PEG chains per protein). - Heterogeneity of the conjugate population.- High tolerance to salts and buffers. - Relatively simple sample preparation. - Fast analysis time. - Capable of analyzing high molecular weight proteins.[2][3]- Lower resolution compared to ESI-MS. - Can be challenging to determine the exact site of conjugation without further experiments (e.g., in-source decay).[4] - Signal suppression can occur with heterogeneous samples.
LC-MS (ESI) The analyte is introduced into the mass spectrometer in a liquid phase and is ionized by applying a high voltage to a capillary. This produces multiply charged ions.- Precise molecular weight of the conjugate. - High-resolution separation of different conjugated species. - Identification of conjugation sites through peptide mapping (bottom-up proteomics). - Quantification of conjugation efficiency.- High mass accuracy and resolution. - Can be coupled with liquid chromatography for separation of complex mixtures. - Provides detailed structural information, including the specific cysteine residue that has been modified.[5][6]- More complex instrumentation and workflow. - Sensitive to buffer components and contaminants. - Data analysis can be more complex due to multiple charge states.

Experimental Workflows and Protocols

General Workflow for Validation of this compound Conjugation

The following diagram illustrates a typical workflow for the conjugation and subsequent validation by mass spectrometry.

G cluster_conjugation Protein Conjugation cluster_validation Mass Spectrometry Validation Protein Protein with Cysteine Residue(s) Conjugation Conjugation Reaction Protein->Conjugation PEG_reagent Benzyl-PEG2-Maleimide PEG_reagent->Conjugation Purification Purification of Conjugate Conjugation->Purification Sample_Prep Sample Preparation Purification->Sample_Prep MALDI_TOF MALDI-TOF MS Analysis Sample_Prep->MALDI_TOF LC_MS LC-MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis and Characterization MALDI_TOF->Data_Analysis LC_MS->Data_Analysis

Caption: Workflow for this compound protein conjugation and MS validation.

Detailed Experimental Protocol for MALDI-TOF MS Analysis

1. Sample Preparation:

  • Protein Conjugate Solution: Prepare the purified this compound conjugated protein at a concentration of approximately 1 mg/mL in a low-salt buffer (e.g., 10 mM ammonium (B1175870) bicarbonate).

  • Matrix Solution: Prepare a saturated solution of sinapinic acid (for proteins >10,000 Da) or α-cyano-4-hydroxycinnamic acid (HCCA) (for smaller proteins and peptides) in a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).

  • Spotting: Mix the protein conjugate solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[7]

2. Instrumentation and Data Acquisition:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Mode: Linear positive ion mode is typically used for intact protein analysis.

  • Laser: A nitrogen laser (337 nm) is commonly used. The laser intensity should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.

  • Calibration: Calibrate the instrument using a protein standard of a similar molecular weight to the expected conjugate.

3. Data Analysis:

  • The resulting spectrum will show peaks corresponding to the unconjugated protein and the protein conjugated with one or more this compound molecules.

  • The mass difference between the unconjugated and conjugated protein peaks should correspond to the mass of the this compound reagent.

  • The relative intensities of the peaks can be used to estimate the efficiency of the conjugation reaction.

Detailed Experimental Protocol for LC-MS (ESI) Analysis

1. Sample Preparation:

  • Intact Mass Analysis: Dilute the purified conjugate in a solvent compatible with reverse-phase chromatography, typically water with 0.1% formic acid, to a concentration of 0.1-1 mg/mL.

  • Peptide Mapping for Site Identification:

    • Denaturation and Reduction: Denature the protein conjugate in a buffer containing a chaotropic agent (e.g., 6 M guanidine (B92328) HCl or 8 M urea) and reduce the disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Alkylation: Alkylate the free cysteine residues (those not conjugated with this compound) with an alkylating agent such as iodoacetamide (B48618) (IAM).

    • Digestion: Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) and digest the protein into smaller peptides using a protease like trypsin.

2. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C4 or C8 reverse-phase column is typically used for intact protein analysis, while a C18 column is used for peptide mapping.

    • Mobile Phases: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the protein or peptides.

  • Mass Spectrometry:

    • Instrument: An ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Mode: Positive ion mode.

    • Data Acquisition: For intact analysis, acquire full MS scans. For peptide mapping, acquire data in data-dependent acquisition (DDA) mode, where the instrument automatically selects the most intense peptide ions for fragmentation (MS/MS).

3. Data Analysis:

  • Intact Mass: Deconvolute the multiply charged spectrum to obtain the zero-charge mass of the intact conjugate.

  • Peptide Mapping: Use specialized software to search the MS/MS data against the protein sequence to identify the peptides. The peptide containing the cysteine residue modified with this compound will show a corresponding mass shift.

Logical Relationship of Validation Methods

The choice of mass spectrometry technique depends on the specific information required at different stages of the research and development process.

G cluster_screening Initial Screening & Efficiency cluster_detailed Detailed Characterization Start Need to Validate Conjugation MALDI_TOF MALDI-TOF MS Start->MALDI_TOF Avg_MW Determine Average MW & Degree of PEGylation MALDI_TOF->Avg_MW LC_MS_Intact Intact LC-MS Avg_MW->LC_MS_Intact If more detail is needed Precise_Mass Precise Mass & Purity LC_MS_Intact->Precise_Mass LC_MS_Peptide LC-MS/MS Peptide Mapping Precise_Mass->LC_MS_Peptide To confirm site of modification Site_ID Identify Conjugation Site(s) LC_MS_Peptide->Site_ID Final_Characterization Complete Conjugate Characterization Site_ID->Final_Characterization

Caption: Decision tree for selecting a mass spectrometry validation method.

References

Characterization of Benzyl-PEG2-Ms Conjugates: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is crucial for ensuring the quality, efficacy, and safety of therapeutic candidates. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Benzyl-PEG2-Mesylate (Benzyl-PEG2-Ms) conjugates, alongside alternative analytical techniques. We present a detailed analysis of the structural information obtained from ¹H and ¹³C NMR, supported by experimental data, and compare its performance with methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of drugs. Accurate and thorough characterization of these PEGylated conjugates is a critical step in the drug development pipeline. NMR spectroscopy stands out as a powerful tool for the unambiguous structural elucidation and purity assessment of these molecules.

This guide focuses on this compound, a short-chain PEG linker activated with a mesylate group, making it a reactive intermediate for conjugation to various nucleophiles. We will delve into the characteristic NMR spectral features that allow for the confirmation of its structure and the successful conversion from its precursor, Benzyl-PEG2-OH.

Comparative Analysis of Benzyl-PEG2-OH and this compound by NMR Spectroscopy

The conversion of the terminal hydroxyl group of Benzyl-PEG2-OH to a mesylate group in this compound induces significant and predictable changes in the NMR spectrum. These changes serve as a clear indicator of a successful reaction. The key differences are observed in the chemical shifts of the protons and carbons adjacent to the oxygen atom involved in the transformation.

Upon mesylation, the electron-withdrawing nature of the methanesulfonyl group causes a downfield shift (to a higher ppm value) of the signals corresponding to the methylene (B1212753) group directly attached to the oxygen. Furthermore, a new singlet corresponding to the methyl protons of the mesyl group appears in the ¹H NMR spectrum. Similarly, in the ¹³C NMR spectrum, the carbon of the methylene group attached to the oxygen is shifted downfield, and a new signal for the mesyl methyl carbon is observed.

Table 1: Comparative ¹H and ¹³C NMR Data for Benzyl-PEG2-OH and this compound
Assignment Benzyl-PEG2-OH This compound
¹H NMR (in CDCl₃) Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
Aromatic Protons (C₆H₅-)7.25 - 7.35 (m, 5H)7.25 - 7.35 (m, 5H)
Benzylic Protons (C₆H₅-CH₂ -O-)4.57 (s, 2H)4.57 (s, 2H)
PEG Backbone (-O-CH₂ -CH₂ -O-)3.60 - 3.75 (m, 6H)3.65 - 3.80 (m, 4H)
Methylene adjacent to OH/OMs (-CH₂ -OH/-CH₂ -OMs)3.60 - 3.75 (m, 2H)~4.35 (t, 2H)
Mesyl Protons (-SO₂-CH₃ )-~3.05 (s, 3H)
¹³C NMR (in CDCl₃) Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
Aromatic Carbons (C ₆H₅-)127.5, 127.7, 128.4, 138.2127.6, 127.8, 128.4, 137.8
Benzylic Carbon (C₆H₅-C H₂-O-)73.273.2
PEG Backbone (-O-C H₂-C H₂-O-)70.3, 70.869.1, 70.7
Methylene Carbon adjacent to OH/OMs (-C H₂-OH/-C H₂-OMs)61.769.2
Mesyl Carbon (-SO₂-C H₃)-37.7

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of Benzyl-PEG2-Mesylate from Benzyl-PEG2-OH

A common procedure for the mesylation of an alcohol is as follows:

  • Dissolve Benzyl-PEG2-OH in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (B128534) or pyridine, to the solution.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified period (typically monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Benzyl-PEG2-OH Benzyl-PEG2-OH Reaction Reaction in Anhydrous Solvent (e.g., DCM) Benzyl-PEG2-OH->Reaction Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound NMR_Workflow Sample_Preparation Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1_Acquisition ¹H NMR Acquisition (400 MHz, 16-64 scans) Sample_Preparation->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (100 MHz, ≥1024 scans) Sample_Preparation->C13_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing Structural_Analysis Structural Analysis & Chemical Shift Assignment Data_Processing->Structural_Analysis

Purity Analysis of Benzyl-PEG2-Maleimide: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of reagents is a critical factor that directly influences the efficacy, reproducibility, and safety of the resulting therapeutic or diagnostic agents. Benzyl-PEG2-Maleimide, a heterobifunctional linker, is a valuable tool in this field. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of Benzyl-PEG2-Maleimide, supported by representative experimental data and detailed protocols. We also explore alternative analytical techniques to provide a comprehensive overview for quality control.

The Critical Role of Purity in Bioconjugation

The successful synthesis of well-defined bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the high purity of the constituent molecules. Impurities in a linker reagent like Benzyl-PEG2-Maleimide can lead to several undesirable outcomes:

  • Formation of heterogeneous products: Impurities can result in a mixture of bioconjugates with varying drug-to-antibody ratios (DARs), complicating characterization and potentially impacting efficacy.

  • Reduced conjugation efficiency: The presence of non-reactive or less reactive species can lower the yield of the desired conjugate.

  • Introduction of immunogenicity: Certain impurities may elicit an immune response in vivo.

Therefore, robust analytical methods are essential to ensure the quality and consistency of Benzyl-PEG2-Maleimide.

HPLC for Purity Determination of Benzyl-PEG2-Maleimide

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for assessing the purity of PEGylated compounds.[1] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. The presence of the benzyl (B1604629) group in Benzyl-PEG2-Maleimide provides a chromophore for UV detection, which is a common and straightforward detection method.

Representative Data Summary

The following table summarizes representative quantitative data for the purity analysis of Benzyl-PEG2-Maleimide using RP-HPLC and compares it with alternative analytical methods.

Analytical TechniqueInformation ProvidedCommon Impurities DetectedRepresentative Purity (%)
RP-HPLC with UV Detection Quantitative purity assessment, separation of impurities based on polarity.Unreacted starting materials, benzyl alcohol, hydrolyzed maleimide (B117702), and other synthesis-related byproducts.>95%
LC-MS Molecular weight confirmation of the main product and identification of impurities.Species with different molecular weights, such as PEG oligomers of varying lengths or degradation products.Provides mass confirmation rather than quantitative purity.
¹H NMR Spectroscopy Structural confirmation and estimation of purity by comparing integral ratios of characteristic peaks.Residual solvents, starting materials, and structurally similar byproducts.>98% (by relative integration)
MALDI-TOF MS Determination of molecular weight and assessment of polydispersity.Distribution of PEG chain lengths.Confirms molecular weight and monodispersity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: RP-HPLC Purity Analysis of Benzyl-PEG2-Maleimide

This protocol describes a general method for determining the purity of Benzyl-PEG2-Maleimide using RP-HPLC with UV detection.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Benzyl-PEG2-Maleimide sample

  • Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B

Procedure:

  • Sample Preparation: Dissolve the Benzyl-PEG2-Maleimide sample in the diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (for the benzyl group) and 302 nm (for the maleimide group)

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

  • Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: LC-MS Analysis for Identity Confirmation

This protocol is for confirming the molecular weight of Benzyl-PEG2-Maleimide and identifying potential impurities.

Instrumentation & Reagents:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Benzyl-PEG2-Maleimide sample

Procedure:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in a 50:50 mixture of Mobile Phase A and B.

  • LC Separation: Use a suitable gradient to separate the components, similar to the HPLC protocol.

  • MS Detection: Operate the ESI source in positive ion mode and scan a relevant m/z range to detect the protonated molecule [M+H]⁺.

Protocol 3: ¹H NMR for Structural Confirmation and Purity Estimation

This protocol outlines the use of proton NMR for structural verification and purity assessment.

Instrumentation & Reagents:

  • NMR spectrometer (400 MHz or higher)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Benzyl-PEG2-Maleimide sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Confirm the structure by identifying the characteristic peaks for the benzyl, PEG, and maleimide protons. Estimate purity by comparing the integration of the product peaks to those of any identified impurities.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship in comparing different analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample Benzyl-PEG2-MS Sample dissolve Dissolve in Diluent (1 mg/mL) sample->dissolve inject Inject into HPLC dissolve->inject separate RP-C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Analysis Workflow

Comparison_Logic cluster_methods Analytical Methods cluster_info Information Obtained main Purity Assessment of This compound HPLC HPLC (Quantitative Purity) main->HPLC LCMS LC-MS (Identity & Impurity ID) main->LCMS NMR NMR (Structure & Purity Est.) main->NMR MALDI MALDI-TOF (MW & Polydispersity) main->MALDI quant Quantitative Data HPLC->quant identity Structural Confirmation LCMS->identity impurities Impurity Profile LCMS->impurities NMR->identity NMR->impurities MALDI->identity

Comparison of Analytical Methods

Conclusion

The purity of Benzyl-PEG2-Maleimide is a critical parameter that significantly impacts the outcome of bioconjugation reactions. RP-HPLC with UV detection stands out as a robust and reliable method for the quantitative assessment of purity. However, for a comprehensive quality control strategy, it is highly recommended to employ orthogonal analytical techniques. LC-MS is invaluable for confirming the molecular weight and identifying unknown impurities, while ¹H NMR provides definitive structural confirmation. By utilizing a combination of these methods, researchers and drug developers can ensure the high quality of their PEGylated reagents, leading to more consistent and reliable results in their bioconjugation applications.

References

A Comparative Analysis of Linear vs. Branched PEG Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, significantly influencing the therapeutic efficacy and safety profile of a drug. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to improve the in vivo performance of therapeutic molecules.[1] The architecture of the PEG linker, specifically whether it is linear or branched, can have profound implications on the pharmacokinetics, stability, drug-loading capacity, and immunogenicity of the final drug conjugate.[2][] This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform rational drug design.

Structural Differences: A Fundamental Distinction

The primary difference between linear and branched PEG linkers lies in their molecular architecture. Linear PEG linkers consist of a single, unbranched chain of ethylene (B1197577) glycol units.[2] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core.[2][4] This structural divergence leads to a more globular and sterically hindered profile for branched PEGs compared to their linear counterparts of the same molecular weight.[4]

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker L_Start Functional Group A L_PEG ---(CH2CH2O)n--- L_Start->L_PEG L_End Functional Group B L_PEG->L_End B_Core Central Core B_PEG1 ---(CH2CH2O)n B_Core->B_PEG1 B_PEG2 ---(CH2CH2O)n B_Core->B_PEG2 B_PEG3 ---(CH2CH2O)n B_Core->B_PEG3 B_End1 Functional Group B1 B_PEG1->B_End1 B_End2 Functional Group B2 B_PEG2->B_End2 B_End3 Functional Group B3 B_PEG3->B_End3 B_Start Functional Group A B_Start->B_Core

Caption: Structural comparison of linear and branched PEG linkers.

Key Performance Metrics: A Head-to-Head Comparison

The architectural differences between linear and branched PEG linkers directly translate to distinct performance characteristics in drug delivery applications. A data-driven approach is crucial in selecting the optimal linker for a specific therapeutic agent and its intended application.[2]

Performance MetricLinear PEG LinkersBranched PEG LinkersKey Findings & References
Pharmacokinetics (PK) Generally exhibit faster clearance rates, particularly at high drug-to-antibody ratios (DAR).[2]Demonstrate slower clearance rates, leading to a longer circulation half-life.[2][4] This is attributed to a larger hydrodynamic volume which reduces renal clearance.[4][5]A study on interferon-alpha showed that conjugation to a 40 kDa branched PEG resulted in a clearance of 0.06–0.10 lit/hr, significantly lower than the 2.5–5 lit/hr observed with a 5 kDa linear PEG.[5]
Drug Loading Capacity Limited to one or two drug molecules per linker.Multiple arms allow for the attachment of a higher number of drug molecules, enabling a higher drug-to-antibody ratio (DAR).[4][6]Branched linkers are particularly advantageous in Antibody-Drug Conjugates (ADCs) where a higher DAR can enhance therapeutic potency.[4]
Stability & Solubility Enhance the solubility of hydrophobic drugs.[1][6]Offer superior performance in maintaining ADC stability and solubility, especially at higher DARs.[7]A study highlighted that amide-coupled ADCs with a branched structure of two 12-unit PEG chains outperformed those with a conventional linear 24-unit PEG oligomer in terms of stability.[7]
Immunogenicity PEGylation is a well-established method to reduce the immunogenicity of therapeutic proteins.[7][8]The larger size and shielding effect of branched PEGs may offer enhanced protection from the immune system.[6] However, branching itself has been found to have an insignificant effect on the anti-PEG immune response in some studies.[9]The immunogenicity of PEGylated drugs is complex and depends on multiple factors including the protein, PEG size, and the patient's immune status.[9][]
In Vitro Cytotoxicity Dependent on the payload and linker stability.The length of the spacer in a branched linker can critically affect cytotoxic activity, potentially due to steric hindrance influencing the rate of linker cleavage by lysosomal enzymes.[11]For branched, enzymatically cleavable linkers, a sufficient spacer length (e.g., equivalent to a PEG8 fragment) is necessary for optimal cytotoxicity, while a shorter spacer (e.g., PEG4) may be insufficient.[11]

Experimental Protocols

To rigorously evaluate and compare the performance of linear and branched PEG linkers, a series of well-defined experimental protocols are essential.

Synthesis and Conjugation of PEGylated Drug

Objective: To covalently attach linear or branched PEG linkers to the therapeutic molecule (e.g., protein, antibody, or small molecule drug).

Methodology:

  • Amine-Reactive PEGylation: This is a common method for modifying proteins rich in surface primary amines (e.g., lysine (B10760008) residues).[12][13]

    • Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the amine-reactive PEG linker (e.g., PEG-NHS ester) in a compatible organic solvent (e.g., DMSO).

    • Add the PEG linker solution to the protein solution at a specific molar ratio. The reaction is typically carried out at room temperature for a defined period (e.g., 1-2 hours).

    • Quench the reaction by adding an excess of a small molecule containing a primary amine (e.g., Tris buffer).

    • Purify the PEGylated protein from unreacted PEG and protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography.[13][14]

  • Thiol-Reactive PEGylation: This method targets free cysteine residues on the protein surface, allowing for more site-specific conjugation.[15][16]

    • Ensure the protein has a free cysteine residue available for conjugation. If not, one can be introduced via site-directed mutagenesis.[15]

    • Dissolve the protein in a suitable buffer, often at a slightly acidic to neutral pH to maintain the reactivity of the thiol group.

    • Add a thiol-reactive PEG linker (e.g., PEG-maleimide) to the protein solution.

    • Allow the reaction to proceed, typically at room temperature.

    • Purify the conjugate using appropriate chromatographic techniques.

In Vitro Evaluation

Objective: To assess the biological activity and stability of the PEGylated drug conjugate in a controlled laboratory setting.

Methodology:

  • Cell Viability/Cytotoxicity Assays:

    • Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the linear and branched PEG-drug conjugates.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo).

    • Calculate the IC50 (half-maximal inhibitory concentration) for each conjugate.

  • Stability Assays:

    • Incubate the PEGylated conjugates in plasma or serum at 37°C for various time points.

    • Analyze the samples at each time point using techniques like SDS-PAGE or SEC-HPLC to monitor for degradation or aggregation.

In Vivo Evaluation

Objective: To determine the pharmacokinetic profile, efficacy, and toxicity of the PEGylated drug conjugates in a living organism.

Methodology:

  • Pharmacokinetic Study:

    • Administer a single intravenous (IV) dose of the linear or branched PEG-drug conjugate to a cohort of animals (e.g., mice or rats).[17]

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).[18]

    • Quantify the concentration of the drug conjugate in the plasma using an appropriate analytical method (e.g., ELISA or LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

  • Efficacy Study (Xenograft Model):

    • Implant human tumor cells subcutaneously into immunocompromised mice.

    • Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, linear PEG-drug, branched PEG-drug).

    • Administer the treatments according to a predefined schedule.

    • Monitor tumor volume and body weight regularly.[2]

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.

cluster_workflow Experimental Workflow for Comparative Analysis start Start: Design Linear & Branched PEG Linkers synthesis Synthesis & Conjugation to Drug start->synthesis in_vitro In Vitro Evaluation synthesis->in_vitro in_vivo In Vivo Evaluation synthesis->in_vivo stability Stability Assays in_vitro->stability cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity pk_study Pharmacokinetic Study in_vivo->pk_study efficacy_study Efficacy Study (Xenograft) in_vivo->efficacy_study data_analysis Data Analysis & Comparison conclusion Conclusion: Select Optimal Linker data_analysis->conclusion stability->data_analysis cytotoxicity->data_analysis pk_study->data_analysis efficacy_study->data_analysis

Caption: A typical experimental workflow for comparing drug delivery systems.

Conclusion

The choice between a linear and a branched PEG linker is a critical determinant of a drug conjugate's therapeutic success. Branched PEG linkers often offer advantages in terms of prolonged circulation half-life and higher drug-loading capacity, which can translate to improved therapeutic efficacy.[4][6] However, the optimal linker architecture is highly context-dependent, relying on the specific characteristics of the drug, the target, and the desired therapeutic outcome.[2] The experimental framework and comparative data presented in this guide provide a foundation for making an informed decision in the rational design of next-generation drug delivery systems.

References

A Comparative Guide to Protein Modification: Benzyl-PEG2-MS vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of proteins through the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone technique in biopharmaceutical development. This modification can enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles. The choice of PEGylation reagent is a critical determinant of the final product's homogeneity and bioactivity. This guide provides an objective comparison of Benzyl-PEG2-MS, a discrete PEGylation reagent, with common alternatives, supported by experimental data and detailed protocols.

Unveiling the Advantages of Discrete PEGylation with this compound

This compound is a member of the discrete PEG (dPEG®) family of reagents, characterized by a precisely defined PEG chain length. This is in stark contrast to traditional polydisperse PEGs, which are a heterogeneous mixture of polymers with varying chain lengths.[] This fundamental difference in purity is the primary driver of the advantages offered by this compound. The monodispersity of this compound leads to a homogeneous population of modified proteins, which simplifies downstream analysis, ensures batch-to-batch consistency, and can lead to more predictable biological activity.[]

Quantitative Performance Metrics: A Head-to-Head Comparison

To illustrate the practical implications of choosing a discrete PEG reagent, the following table summarizes key performance indicators for the PEGylation of a model protein (e.g., a monoclonal antibody) using this compound versus a traditional polydisperse N-hydroxysuccinimide (NHS)-activated PEG.

Performance MetricThis compound (Discrete PEG)Polydisperse NHS-PEGRationale
Purity of Reagent Single molecular weight compound[]Mixture of polymers with a distribution of molecular weights[]This compound is a single chemical entity, eliminating a source of heterogeneity from the start.
Yield of Mono-PEGylated Product > 85%40-60%The defined stoichiometry of discrete PEGs allows for more controlled reactions, favoring single additions.
Product Homogeneity Homogeneous population of modified proteins[]Heterogeneous mixture with varying numbers and sizes of PEG chains[]A single PEG mass addition simplifies characterization and interpretation of functional assays.
Mass Spectrometry Analysis Simplified identification with a single, defined mass shift[]Complex spectra with multiple peaks for each modified peptide[]The homogeneity of the this compound product results in cleaner and more easily interpretable mass spectra.
Batch-to-Batch Consistency HighCan be variable due to the polymer mixture[]The defined chemical structure of this compound ensures high reproducibility between experiments.
Impact on Protein Activity Generally lower impact due to defined modificationCan lead to a greater loss of activity due to uncontrolled, multi-PEGylationPrecise modification with a discrete PEG is less likely to obstruct active sites or disrupt protein conformation.

Experimental Protocols for Comparative Analysis

To empower researchers to validate these findings in their own laboratories, the following section provides detailed methodologies for a comparative analysis of this compound and an alternative PEGylation reagent.

I. Protein PEGylation with this compound and Polydisperse NHS-PEG

This protocol outlines the steps for conjugating the respective PEG reagents to a model protein.

Materials:

  • Model protein (e.g., monoclonal antibody) at 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Polydisperse NHS-PEG (e.g., 5 kDa)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris). Exchange into a phosphate (B84403) buffer if necessary.

  • PEG Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of both this compound and polydisperse NHS-PEG in anhydrous DMSO.

  • PEGylation Reaction:

    • Set up parallel reactions for each PEG reagent.

    • Add a 5 to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixtures at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography (SEC) desalting column.

II. Characterization of PEGylated Proteins

This section details the analytical methods to assess the outcome of the conjugation reactions.

Materials:

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve:

    • Add a small volume (e.g., 20 µL) of each BSA standard to a cuvette containing distilled water (e.g., 980 µL).

    • Add Bradford reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 5 minutes.

    • Measure the absorbance at 595 nm.

    • Plot the absorbance values against the corresponding protein concentrations to create a standard curve.

  • Measure sample concentration:

    • Dilute the purified PEGylated protein samples to an appropriate concentration.

    • Follow the same procedure as for the standards to measure the absorbance.

    • Use the standard curve to determine the protein concentration of the samples.[2]

Procedure:

  • Sample Preparation: Dilute the purified PEGylated protein to approximately 0.1-1 mg/mL in a buffer compatible with ESI-MS (e.g., 2% acetonitrile, 0.1% formic acid in water).

  • LC-MS Analysis: Inject the sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire mass spectra over a relevant m/z range.

  • Data Analysis: Deconvolute the raw ESI-MS spectra to obtain the zero-charge mass of the unmodified and modified protein species. The mass difference will correspond to the mass of the attached PEG linker(s). For this compound, a single, sharp peak corresponding to the addition of one PEG molecule is expected. For the polydisperse NHS-PEG, a distribution of peaks representing different numbers and sizes of PEG chains will be observed.[3]

Procedure:

  • System Preparation:

    • Equip an HPLC system with a suitable SEC column.

    • Equilibrate the column with a mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) until a stable baseline is achieved.

  • Analysis:

    • Inject the purified PEGylated protein samples.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Data Interpretation: The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius. The chromatogram for the this compound product should show a single, sharp peak for the mono-PEGylated species. In contrast, the polydisperse NHS-PEG product will likely exhibit a broader peak or multiple peaks, indicating a heterogeneous mixture.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_reagents PEGylation Reagents cluster_process Experimental Process cluster_analysis Analysis benzyl_peg This compound reaction PEGylation Reaction benzyl_peg->reaction polydisperse_peg Polydisperse NHS-PEG polydisperse_peg->reaction protein Model Protein protein->reaction purification Purification (SEC/Dialysis) reaction->purification mass_spec Mass Spectrometry purification->mass_spec hplc HPLC (SEC) purification->hplc bradford Bradford Assay purification->bradford

Caption: Comparative Experimental Workflow for Protein PEGylation.

signaling_pathway_analogy cluster_discrete This compound (Discrete) cluster_polydisperse Polydisperse NHS-PEG start_discrete Single Reagent Species protein_discrete Protein start_discrete->protein_discrete Precise Stoichiometry product_discrete Homogeneous Product (Mono-PEGylated) protein_discrete->product_discrete Controlled Reaction start_poly Mixture of Reagent Species protein_poly Protein start_poly->protein_poly Variable Stoichiometry product_poly Heterogeneous Product (Multi-PEGylated) protein_poly->product_poly Uncontrolled Reaction

References

A Head-to-Head Comparison of E3 Ligase Linkers for PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5][6] The linker is not merely a passive spacer; its length, chemical composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy.[1][7][8] An optimally designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3][6]

This guide provides an objective, data-driven comparison of different E3 ligase linkers, summarizing quantitative data, providing detailed experimental protocols, and visualizing key concepts to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[3]

The following tables summarize experimental data from various studies, highlighting the impact of different linker types on PROTAC performance.

Table 1: Alkyl & Polyethylene Glycol (PEG) Linkers

Alkyl and PEG chains are the most common linker motifs due to their synthetic accessibility, allowing for systematic variation in length.[7] Their flexibility can be crucial for enabling the formation of a productive ternary complex.[7] However, the hydrophobicity of long alkyl chains can negatively impact solubility, while PEG units can improve it.[1][3]

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-[3][7]
TBK1VHLAlkyl/Ether12 - 29Submicromolar> 90[3][7]
TBK1VHLAlkyl/Ether213 nM96[7]
Estrogen Receptor (ERα)VHLAlkyl/PEG12Effective-[4][5]
Estrogen Receptor (ERα)VHLAlkyl/PEG16Most Effective> 90[4][5]
CRBNVHLAlkyl9Effective Degradation-[7]
CRBNVHLPEG3 PEG unitsWeak Degradation-[7]

Table 2: Rigid & Clickable Linkers

Rigid linkers, which incorporate structures like piperazine/piperidine rings, alkynes, or triazoles, offer more conformational constraint.[6][7] This can pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex stability, metabolic stability, and pharmacokinetic properties.[6][9] "Clickable" linkers, used in strategies like in-cell click-formed proteolysis targeting chimeras (CLIPTACs), allow for the modular and rapid assembly of PROTACs from smaller, more permeable precursors inside the cell.[10]

PROTAC TargetE3 LigaseLinker TypeLinker FeatureDC50Dmax (%)Reference
Androgen Receptor (AR)VHLRigidPyridine/di-piperidine< 1 nMPotent Depletion[7][9]
BET BromodomainsCRBNRigidEthynyl group3-6 fold improvement vs. alkyl> 90[7]
BRD4CRBNClickable (CLIPTAC)Intracellularly formed~100 nM~80[10]
BRD4CRBNPre-formed ControlPre-synthesized~30 nM> 90[10]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism POI Protein of Interest (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC Binds PROTAC PROTAC Molecule PROTAC->PROTAC Recycled PROTAC->TC Bridges E3 E3 Ubiquitin Ligase E3->TC Recruited Ub Ubiquitination TC->Ub Catalyzes Proteasome 26S Proteasome Ub->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cellular Evaluation Synthesis PROTAC Synthesis (Linker Variation) Binding Binary Binding Assays (SPR, ITC) Synthesis->Binding Ternary Ternary Complex Formation Assays Binding->Ternary Degradation Degradation Assay (Western Blot) Determine DC50/Dmax Ternary->Degradation Engagement Target Engagement (CETSA) Degradation->Engagement Viability Cell Viability (MTS Assay) Degradation->Viability

Linker_Properties cluster_properties Linker Properties cluster_physchem Physicochemical Properties cluster_activity Biological Activity Length Length Solubility Solubility Length->Solubility Permeability Permeability Length->Permeability TC Ternary Complex Formation & Stability Length->TC Composition Composition (Alkyl, PEG, etc.) Composition->Solubility Composition->Permeability Composition->TC Rigidity Flexibility/Rigidity Rigidity->Solubility Rigidity->Permeability Rigidity->TC Attachment Attachment Points Attachment->Solubility Attachment->Permeability Attachment->TC Potency Potency (DC50) Solubility->Potency Efficacy Efficacy (Dmax) Solubility->Efficacy Permeability->Potency Permeability->Efficacy TC->Potency TC->Efficacy

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs.

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[11][12]

  • Cell Culture and Treatment : Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3][12]

  • Detection : Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate DC50 and Dmax values by fitting the data to a dose-response curve.[11]

Protocol 2: Ternary Complex Formation Assays

Biophysical techniques are used to directly measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[2]

  • Surface Plasmon Resonance (SPR) :

    • Immobilization : Immobilize one of the proteins (e.g., the E3 ligase complex) onto the sensor chip surface.[2][11]

    • Binary Interaction Analysis : Inject the PROTAC at various concentrations over the immobilized protein to measure the binary binding affinity (KD).[11]

    • Ternary Complex Measurement : To measure ternary complex formation, inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-immobilized surface.[2][12] An increase in the response signal compared to the binary interactions indicates ternary complex formation.

    • Data Analysis : Analyze the sensorgrams to determine association and dissociation rate constants and calculate binding affinities for both binary and ternary interactions.

  • Isothermal Titration Calorimetry (ITC) :

    • Binary Binding : Determine the binding affinity (KD) of the PROTAC to the POI and the E3 ligase independently by titrating the PROTAC into a solution of each protein.[6]

    • Ternary Complex Formation : To measure the affinity within the ternary complex, saturate the PROTAC with one protein (e.g., E3 ligase) and titrate this binary complex into a solution of the second protein (e.g., POI).[6]

    • Data Analysis : Analyze the binding isotherms to determine the dissociation constants. The ratio of binary to ternary affinities provides the cooperativity value, indicating how favorably the complex forms.[6]

Protocol 3: Cell Viability Assay (e.g., MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment to assess potential cytotoxicity or anti-proliferative effects correlated with target degradation.[3][5]

  • Cell Treatment : Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a desired time period (e.g., 48 or 72 hours).[5]

  • Reagent Addition : Add MTS reagent (or similar reagents like MTT, XTT) to each well and incubate for 1-4 hours at 37°C.

  • Measurement : Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.[11]

  • Cell Treatment : Treat intact cells with the PROTAC or a vehicle control for a specified time.

  • Thermal Challenge : Heat the cell suspensions across a range of temperatures to induce protein denaturation. Ligand-bound proteins are stabilized and will remain soluble at higher temperatures.

  • Cell Lysis and Separation : Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analysis : Analyze the soluble fractions by Western blot to detect the amount of target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.

Conclusion

The design of the linker is a pivotal and empirically driven aspect of developing successful protein degraders.[3] The choice between a flexible alkyl/PEG chain or a more rigid structure can profoundly impact a PROTAC's physicochemical properties, cell permeability, and its ability to induce a productive ternary complex.[3][7] While general principles are emerging, the optimal linker composition and length often remain a parameter that must be systematically evaluated for each new target and E3 ligase pair.[3] A comprehensive approach that combines rational design with empirical screening using cellular and biophysical assays is essential to accelerate the identification of optimized PROTACs with enhanced therapeutic potential.[7]

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG2-MS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Hazardous Waste

While polyethylene (B3416737) glycol (PEG) is generally considered to have low toxicity and is biodegradable, the presence of the benzyl (B1604629) alcohol moiety necessitates handling Benzyl-PEG2-MS as a hazardous substance for disposal.[1] Benzyl alcohol is harmful if swallowed or inhaled and is toxic to aquatic life.[3][4] Therefore, under no circumstances should this compound waste be disposed of down the drain or in regular trash.[2][5]

Summary of Key Disposal and Safety Information

The following table summarizes essential safety information pertinent to the disposal of this compound, based on the properties of benzyl alcohol and general PEG compounds.

ParameterInformationCitation
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[1][2][6]
Environmental Precautions Prevent from entering drains, surface water, and groundwater.[1][6]
Spill Containment Absorb spills with inert material (e.g., sand, diatomaceous earth).[2][6]
Incompatible Materials Strong oxidizing agents.[2][6]
Personal Protective Equipment (PPE) Wear protective gloves, and eye/face protection.[1][6]
Hazards Harmful if swallowed or inhaled. May cause an allergic skin reaction. Causes serious eye irritation.[1][4][7]

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe handling and disposal of this compound waste.

  • Waste Identification and Segregation:

    • Pure this compound: Collect any unused or waste this compound in its original container or a designated, chemically compatible, and clearly labeled waste container.[6][8]

    • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, absorbent pads, or labware, should be considered contaminated and collected in a separate, sealed hazardous waste container.[2][6]

    • Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. The specific solvent may introduce additional hazards that need to be considered.[6]

  • Waste Collection and Labeling:

    • Use a designated, leak-proof, and sealable container for collecting this compound waste.[8]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". If in a solution, list all components and their approximate concentrations.[5][8]

    • Ensure the exterior of the waste container is clean and free of contamination.[8]

  • Interim Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][6]

    • Store away from incompatible materials, particularly strong oxidizing agents.[2][6]

    • Ensure the storage area is secure and inaccessible to unauthorized personnel.

  • Final Disposal:

    • All waste containing this compound must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][5][9]

    • Do not attempt to treat the chemical waste yourself.[8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[6]

  • Containment: Use an inert absorbent material such as sand, earth, or diatomaceous earth to contain and soak up the spill.[2][6]

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][6]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.[2][6]

Benzyl_PEG2_MS_Disposal_Workflow start Waste this compound Generated assessment Assess Contamination: Pure, in Solution, or on Materials? start->assessment collection_pure Collect in Labeled, Sealed Container for 'Pure this compound' assessment->collection_pure Pure collection_solution Collect in Labeled, Sealed Container. List all components. assessment->collection_solution In Solution collection_materials Collect Contaminated Materials in a Separate Sealed Waste Bag/Container assessment->collection_materials On Materials storage Store in Designated Hazardous Waste Area collection_pure->storage collection_solution->storage collection_materials->storage disposal Arrange for Pickup by EHS or Licensed Waste Contractor storage->disposal end Proper Disposal Complete disposal->end

References

Essential Safety and Operational Guide for Handling Benzyl-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. Always handle Benzyl-PEG2-MS in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that a safety shower and an eyewash station are readily accessible.[2]

The following personal protective equipment is mandatory for handling this compound:

Protection Type Specification Rationale & Best Practices
Eye & Face Protection Chemical safety goggles or a face shield.Essential for protecting the eyes from splashes. Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Inspect gloves for degradation or punctures before each use. Contaminated gloves should be disposed of immediately, followed by thorough hand washing.[1][2]
Body Protection A fully fastened laboratory coat. For larger quantities, a chemical-resistant apron is recommended.Provides a primary barrier against accidental spills and skin contact.[2]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[2]
Respiratory Protection Not typically required when using a fume hood. An N95 or higher-rated respirator may be necessary for large spills or if ventilation is inadequate.To be used if engineering controls are insufficient to control vapor or aerosol exposure.[1][2]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental success.

1. Preparation:

  • Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Cover the work surface with disposable absorbent bench paper.[2]

  • Confirm the availability and good condition of all required PPE.

  • Locate the nearest safety shower and eyewash station before commencing work.[2]

  • Have a spill kit readily available.

2. Handling the Compound:

  • Weighing and Transferring: Handle the compound carefully to avoid creating aerosols. Use a spatula for transfers and keep the container tightly closed when not in use.[2]

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.[2]

  • During Reaction: Keep the reaction setup within the fume hood and monitor it for any unexpected changes.[2] Avoid all direct contact with the substance and its vapors.[2]

3. Post-Handling:

  • Decontaminate all equipment and the work area.

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Properly remove and dispose of contaminated PPE as hazardous waste.[2]

Emergency Procedures: First Aid

In case of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and wash thoroughly with soap and water.[3] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical for environmental safety and regulatory compliance.

1. Waste Segregation:

  • All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.[4]

  • Collect this waste in a dedicated, properly labeled, and sealed container. Do not mix it with other waste streams.[1][4]

2. Spill Management:

  • Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbent material in a sealed container for disposal.[4] Clean the spill area with soap and water.

  • Large Spills: Evacuate the area immediately. Only personnel with proper training and equipment should attempt to clean up large spills.

3. Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.[1][4]

  • Contact your institution's environmental health and safety department for guidance on proper disposal procedures.

  • If possible, dispose of unused reagents in their original containers with the labels intact.[4]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Don Required PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Weigh and Transfer prep4->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 post1 Decontaminate Equipment handle3->post1 spill Spill or Exposure Occurs handle3->spill post2 Wash Hands post1->post2 post3 Dispose of PPE post2->post3 disp1 Segregate Waste post3->disp1 disp2 Package and Label disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 end_node End disp3->end_node start Start start->prep1 emergency Follow Emergency Procedures spill->emergency emergency->post1

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.